Sodium 2,5-dichlorothiophene-3-sulfinate
Description
The exact mass of the compound Sodium 2,5-dichlorothiophene-3-sulfinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2,5-dichlorothiophene-3-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,5-dichlorothiophene-3-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2,5-dichlorothiophene-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAANWWKDAVGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635599 | |
| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363179-59-3 | |
| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 363179-59-3 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Sodium 2,5-dichlorothiophene-3-sulfinate
Abstract
Sodium 2,5-dichlorothiophene-3-sulfinate is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and reactivity. We explore its critical role as a precursor for synthesizing a diverse range of organosulfur compounds, including sulfonamides and sulfones, which are prevalent motifs in pharmacologically active molecules. Particular emphasis is placed on the causality behind experimental protocols, offering field-proven insights into its application in modern drug discovery workflows, such as palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive technical resource, consolidating theoretical principles with practical, validated methodologies to empower researchers in leveraging this potent reagent for the development of novel chemical entities.
Introduction: The Strategic Value of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs where it often serves as a bioisosteric replacement for a benzene ring.[1] Its unique electronic properties and ability to engage in hydrogen bonding can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of sulfonyl-containing groups (sulfones, sulfonamides) onto this scaffold is a common strategy to further modulate properties like solubility, metabolic stability, and target affinity.[3]
Sodium 2,5-dichlorothiophene-3-sulfinate emerges as a key intermediate in this context. Sulfinate salts, in general, are exceptionally versatile reagents that are more stable and easier to handle than their corresponding sulfonyl chloride counterparts.[4][5] They can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, providing access to a wide array of chemical transformations.[6][7] This specific reagent, featuring two chlorine atoms, offers additional strategic advantages:
-
Modulation of Reactivity: The electron-withdrawing nature of the chlorine atoms influences the reactivity of the thiophene ring.[8]
-
Vectors for Further Functionalization: The chlorine atoms serve as handles for subsequent cross-coupling reactions, allowing for the construction of complex, multi-substituted thiophene derivatives.[8]
This guide will dissect the chemistry of Sodium 2,5-dichlorothiophene-3-sulfinate, transforming it from a catalog number into a strategic tool for molecular design and synthesis.
Physicochemical Properties & Characterization
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory. Sodium 2,5-dichlorothiophene-3-sulfinate is typically a solid that should be handled with standard laboratory precautions.[9][10]
Table 1: Physicochemical Properties of Sodium 2,5-dichlorothiophene-3-sulfinate
| Property | Value | Source(s) |
| CAS Number | 363179-59-3 | [9][10][11] |
| Molecular Formula | C₄HCl₂NaO₂S₂ | [10][11] |
| Molecular Weight | 239.08 g/mol | [10][11] |
| Appearance | Solid | [9] |
| Purity | Typically ≥95% | [9] |
| Storage | Inert atmosphere, 2-8°C | [9] |
| InChI Key | VUYAANWWKDAVGG-UHFFFAOYSA-M | [9] |
Expert Insight on Handling & Storage: The sulfinate moiety is susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures is crucial to prevent gradual degradation to the corresponding sulfonate, which is unreactive in many of the desired transformations.[9] Always ensure the container is tightly sealed to minimize exposure to air and moisture.
Synthesis and Mechanistic Considerations
While Sodium 2,5-dichlorothiophene-3-sulfinate is commercially available, understanding its synthesis provides insight into potential impurities and reaction byproducts. A common preparative route involves the sulfinylation of a pre-functionalized thiophene. The process typically starts with 2,5-dichlorothiophene, a readily available liquid starting material.[8]
The key transformation is the introduction of the sulfinate group at the 3-position. This is often achieved via lithiation followed by quenching with sulfur dioxide (SO₂), and subsequent basic workup.
Causality in the Synthesis Workflow:
-
Directed Lithiation: The 3-position of 2,5-dichlorothiophene is the most acidic, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). This regioselectivity is a cornerstone of the synthesis.
-
SO₂ Quench: Gaseous or condensed sulfur dioxide acts as the electrophile, trapping the lithiated intermediate to form the lithium sulfinate. This step must be performed at low temperatures (typically -78 °C) to prevent side reactions.
-
Aqueous Workup: Treatment with an aqueous sodium hydroxide or sodium bicarbonate solution protonates the intermediate and ensures the final product is isolated as the stable sodium salt.
Below is a generalized workflow for this synthetic transformation.
Caption: Generalized workflow for the synthesis of the title compound.
Core Applications in Drug Discovery & Synthesis
The synthetic utility of sodium sulfinates is vast, primarily revolving around their ability to form S-N and S-C bonds, which are critical linkages in many pharmaceutical agents.[6]
Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry. The classical synthesis involves reacting a sulfonyl chloride with an amine.[12] However, sulfonyl chlorides can be unstable and their synthesis often requires harsh conditions.[12] Sodium 2,5-dichlorothiophene-3-sulfinate provides a milder and more reliable entry point.
The direct oxidative amination of sodium sulfinates with amines, often mediated by reagents like iodine or N-iodosuccinimide (NIS), is a powerful method.[4][13]
Mechanism Insight: The reaction proceeds through an in-situ generated sulfonyl iodide or N-sulfonylsuccinimide intermediate. This highly electrophilic species is then readily attacked by the amine nucleophile to forge the S-N bond. This approach avoids the isolation of the often-sensitive sulfonyl chloride.[4]
Caption: Key steps in the synthesis of sulfonamides from the sulfinate salt.
Palladium-Catalyzed Desulfinative Cross-Coupling
A more advanced and powerful application lies in palladium-catalyzed cross-coupling reactions. In these transformations, the sulfinate group acts as a surrogate for a more traditional organometallic reagent (like a boronic acid or organozinc). The reaction proceeds with the extrusion of sulfur dioxide (SO₂), forming a new C-C bond.[14]
This "desulfinative coupling" allows for the direct arylation of various substrates, installing the 2,5-dichlorothienyl moiety. This is particularly valuable in late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues.[15][16][17]
Expert Insight on Causality: The success of this reaction hinges on the ability of the palladium catalyst to undergo oxidative addition into an aryl halide (or triflate), followed by transmetalation with the sulfinate salt. The key step is the subsequent reductive elimination, which expels SO₂ and forms the desired C-C bond.[14] The choice of ligand on the palladium catalyst is critical for facilitating this catalytic cycle and preventing side reactions.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and expected outcomes to ensure reproducibility.
Protocol: Synthesis of N-benzyl-2,5-dichlorothiophene-3-sulfonamide
This protocol demonstrates the conversion of the sulfinate salt into a representative secondary sulfonamide.
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq)
-
Benzylamine (1.1 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Acetonitrile (ACN) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.2 M).
-
Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by the portion-wise addition of N-Iodosuccinimide (1.2 eq). Causality: Portion-wise addition of the oxidant (NIS) helps to control the reaction exotherm and prevents the formation of undesired byproducts.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinate is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining NIS. Self-Validation: The disappearance of the orange/brown color indicates successful quenching of iodine species.
-
Workup - Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The NaHCO₃ wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2,5-dichlorothiophene-3-sulfonamide.
Expected Outcome & Characterization: The final product should be a white to off-white solid. Characterization by ¹H NMR should show characteristic peaks for the thiophene proton and the benzyl group protons. Mass spectrometry should confirm the expected molecular weight. The related compound, 2,5-dichlorothiophene-3-sulfonamide, has shown potential as an anticancer agent, highlighting the pharmacological relevance of this scaffold.[18]
Safety, Handling, & Disposal
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Stability: The compound is stable under recommended storage conditions but can be sensitive to strong oxidizing agents.[19]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent and reaction waste should be treated as chemical waste.
Conclusion & Future Outlook
Sodium 2,5-dichlorothiophene-3-sulfinate is more than just a chemical reagent; it is a strategic building block that offers a reliable and versatile platform for accessing novel, sulfur-containing heterocyclic compounds. Its stability, coupled with its diverse reactivity as a precursor for sulfonamides and a partner in palladium-catalyzed cross-coupling, makes it an invaluable tool for drug discovery professionals.[4][5] The continued development of novel synthetic methods utilizing sulfinates will undoubtedly expand their role in constructing the complex molecular architectures required to address challenging biological targets.[20] As the demand for new therapeutics grows, the strategic application of well-designed building blocks like Sodium 2,5-dichlorothiophene-3-sulfinate will be paramount to the success of medicinal chemistry campaigns.
References
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Link]
-
Barman, G. et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
- Caesar, P. D. (1949). Process for making 2,5-dichlorothiophene.
-
Alchemist-chem. 2,5-Dichlorothiophene-3-sulfonamide Chemical Properties, Applications & Safety Data. [Link]
-
Tian, H. et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. [Link]
-
Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
ResearchGate. Recent advances of sodium sulfinates in radical reactions. [Link]
-
Workman, J. A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. [Link]
-
Oakwood Chemical. 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. [Link]
-
PubChem. Sodium 2-carboxy-5-chlorothiophene-3-sulfonate. [Link]
-
ResearchGate. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]
-
Deng, G. et al. (2014). Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Al-Suoad, A. A. A. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Advanced Chemistry. [Link]
-
ResearchGate. Palladium‐Catalyzed Desulfitative Cross‐Coupling Reaction of Sodium Sulfinates with Propargylic Carbonates. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]
-
ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials. [Link]
-
Scott, J. S. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Le, C. M. et al. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Tian, H. et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
MDPI. Biological Activities of Thiophenes. [Link]
-
Lokesh, B. V. S. et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Reddy, G. M. et al. (2016). Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. Organic & Biomolecular Chemistry. [Link]
- Google Patents.
-
Homework.Study.com. The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to.... [Link]
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Sodium 2,5-dichlorothiophene-3-sulfinate molecular structure and formula.
Technical Whitepaper: Sodium 2,5-Dichlorothiophene-3-sulfinate Structural Dynamics, Synthetic Protocols, and Applications in Heterocyclic Chemistry
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent that serves as a critical building block in the synthesis of polysubstituted thiophenes. Unlike traditional thiophene-3-boronic acids, which are often prone to protodeboronation, or sulfonyl chlorides, which are moisture-sensitive, this sulfinate salt offers a bench-stable, solid-state alternative for introducing the 2,5-dichlorothiophene moiety.
This guide details the compound’s molecular architecture, its dual-mode reactivity (S-alkylation vs. desulfinylative cross-coupling), and validated protocols for its application in medicinal chemistry. It addresses the needs of researchers seeking to modulate lipophilicity and metabolic stability by incorporating the electron-deficient dichlorothiophene core into drug scaffolds.
Molecular Architecture & Physicochemical Properties
The utility of sodium 2,5-dichlorothiophene-3-sulfinate stems from the electronic interplay between the thiophene ring and its substituents. The chlorine atoms at positions 2 and 5 exert a strong inductive electron-withdrawing effect (-I), stabilizing the ring against oxidation while modulating the nucleophilicity of the sulfinate group.
| Property | Data |
| IUPAC Name | Sodium 2,5-dichlorothiophene-3-sulfinate |
| CAS Number | 363179-59-3 |
| Molecular Formula | C₄HCl₂NaO₂S₂ |
| Molecular Weight | 239.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in H₂O, DMSO, MeOH; Insoluble in non-polar organics (Hexane, Et₂O) |
| Stability | Hygroscopic; stable under inert atmosphere at 2–8°C. Resistant to rapid hydrolysis compared to sulfonyl chlorides. |
| SMILES | [Na+].[O-]S(=O)c1cc(Cl)sc1Cl |
Structural Insight: The sulfinate anion (R-SO₂⁻) is an ambident nucleophile. While the sulfur atom is the softer, more nucleophilic center (favored in S-alkylation), the oxygen atoms can participate in hard-soft acid-base (HSAB) interactions. In the context of 2,5-dichlorothiophene, the steric bulk of the adjacent chlorine at C2 and the ring sulfur slightly hinders the C3 position, making the sulfinate a preferred handle for functionalization over direct electrophilic aromatic substitution.
Synthetic Pathways & Manufacturing
The industrial and laboratory-scale synthesis of this compound typically avoids direct lithiation of 2,5-dichlorothiophene due to the risk of "halogen dance" (base-catalyzed migration of halogens). Instead, a robust chlorosulfonation-reduction sequence is employed.
Mechanism of Synthesis
-
Chlorosulfonation: 2,5-Dichlorothiophene reacts with chlorosulfonic acid (
) to yield the sulfonyl chloride.[1] The directing effect of the sulfur atom and the blocking chlorines direct substitution to the C3 position. -
Reduction: The sulfonyl chloride is reduced to the sulfinate salt using sodium sulfite (
) under basic conditions.
Figure 1: Synthetic workflow for the production of Sodium 2,5-dichlorothiophene-3-sulfinate.
Mechanistic Utility in Drug Discovery
This reagent exhibits divergent reactivity , allowing it to serve as a precursor for three distinct chemical classes: Sulfones, Sulfonamides, and Biaryls.
A. Nucleophilic S-Alkylation (Sulfone Synthesis)
The most direct application is the synthesis of sulfones. The sulfinate sulfur attacks alkyl halides (e.g.,
-
Key Reaction:
-
Advantage: Avoids the use of odorous thiols and subsequent oxidation steps.
B. Pd-Catalyzed Desulfinylative Cross-Coupling (Biaryl Synthesis)
In a "boronic acid alternative" mode, the sulfinate can undergo desulfinylation (loss of
-
Mechanism: Oxidative addition of Ar-Br to Pd(0)
Transmetallation with Sulfinate Extrusion of Reductive Elimination Biaryl.
C. Oxidative Sulfonylation
Reaction with amines in the presence of oxidants (e.g., iodine or NBS) generates sulfonamides directly, bypassing the isolation of the unstable sulfonyl chloride.
Figure 2: Divergent reaction pathways accessible from the sulfinate core.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate (Sulfone)
Use Case: Creating a sulfone linker for further cycloaddition.[2]
-
Reagents:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 equiv)[3]
-
Methyl 2-bromoacetate (1.1 equiv)
-
Solvent: Ethanol or DMF
-
-
Procedure:
-
Dissolve the sulfinate salt in Ethanol (0.5 M concentration).
-
Add Methyl 2-bromoacetate dropwise at room temperature.
-
Heat the mixture to reflux (or 60°C if in DMF) for 4–6 hours.
-
Monitor by TLC (Hexane:EtOAc).
-
Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate.
-
-
Yield: Typically 75–85%.
Protocol B: Pd-Catalyzed Desulfinylative Coupling (Biaryl)
Use Case: Attaching the 2,5-dichlorothiophene core to an aryl scaffold.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Sulfinate Salt (1.5 equiv)[4]
-
Catalyst:
(5 mol%) / (10 mol%) or -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/Water biphasic mix.
-
-
Procedure:
-
Degas solvents with Argon for 15 mins.
-
Combine Aryl Bromide, Sulfinate, Base, and Catalyst in a sealed tube.
-
Heat to 100–110°C for 12–16 hours.
-
Note: The extrusion of
is the rate-limiting step; higher temperatures are often required compared to Boronic acid couplings.
-
Quality Control & Characterization
To ensure the integrity of the reagent before use, the following analytical parameters should be verified:
-
1H NMR (DMSO-d6): Look for the singlet corresponding to the thiophene proton at C4. Due to the 2,5-dichloro substitution, this is the only aromatic proton, typically appearing around
7.0–7.5 ppm. -
IR Spectroscopy: Strong bands at 1000–1050 cm⁻¹ characteristic of the sulfinate S-O stretch.
-
Purity Check: Check for residual inorganic salts (NaCl/Na₂SO₃) via elemental analysis or quantitative NMR (using an internal standard like maleic acid).
References
-
Al-Soud, Y. A., et al. (2010). "Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][1,4]dithiine-1,1-dioxide Derivatives." Jordan Journal of Chemistry, 5(4), 369-379. (Demonstrates S-alkylation with bromoacetate).
-
Sévigny, S., & Forgione, P. (2013).[5] "Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media." New Journal of Chemistry, 37, 589-592.[5] (Establishes the Pd-catalyzed desulfinylation protocol).
-
Maloney, K. M., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(13). (Detailed mechanistic insight into the coupling reaction).
-
Baran, P. S., et al. (2011). "Practical and innate C–H functionalization of heterocycles." Science, 337, 1326. (Foundational work on sulfinates as radical precursors, establishing the "Diversinate" class).
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An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfinic acid sodium salt (CAS 363179-59-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical entity registered under CAS number 363179-59-3, identified as 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. The information herein is curated to support research and development activities by providing detailed chemical information, plausible synthetic routes, and insights into its potential biological significance based on structurally related compounds.
Chemical Identity and Core Properties
2,5-Dichlorothiophene-3-sulfinic acid sodium salt is a sulfur-containing heterocyclic compound. Its core structure is a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfinate group at the 3 position, which is stabilized as a sodium salt.
| Property | Value | Source(s) |
| CAS Number | 363179-59-3 | [1] |
| IUPAC Name | Sodium 2,5-dichloro-3-thiophenesulfinate | |
| Synonyms | 2,5-Dichlorothiophene-3-sulfinic acid sodium salt | [1] |
| Molecular Formula | C₄HCl₂NaO₂S₂ | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for 2,5-Dichlorothiophene-3-sulfinic acid sodium salt is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy for aryl sulfinates can be inferred. The most established method for preparing sodium sulfinates is through the reduction of the corresponding sulfonyl chloride.[2]
A proposed synthetic pathway is outlined below:
Figure 1: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Part 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber for acidic gases.
-
Reactant Addition: Charge the flask with 2,5-dichlorothiophene. Cool the flask in an ice bath to 0-5 °C.
-
Sulfonylation: Add chlorosulfonic acid dropwise to the cooled 2,5-dichlorothiophene with continuous stirring, maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 2,5-dichlorothiophene-3-sulfonyl chloride is then collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Part 2: Reduction to 2,5-Dichlorothiophene-3-sulfinic acid sodium salt
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium sulfite (Na₂SO₃) in water.
-
Reactant Addition: Add the dried 2,5-dichlorothiophene-3-sulfonyl chloride portion-wise to the sodium sulfite solution.
-
Reduction: Heat the mixture to reflux for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling, the product, 2,5-Dichlorothiophene-3-sulfinic acid sodium salt, may precipitate out of the solution or can be obtained by evaporation of the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water mixture.[2]
Mechanism of Action and Biological Significance (Inferred)
Direct studies on the biological activity and mechanism of action of 2,5-Dichlorothiophene-3-sulfinic acid sodium salt are not currently available in the scientific literature. However, insights can be drawn from the closely related compound, 2,5-Dichlorothiophene-3-sulfonamide .
Thiophene-based sulfonamides have been investigated for a range of biological activities. Notably, some sulfonamides are known inhibitors of carbonic anhydrase enzymes. Furthermore, certain thiophene sulfonamide derivatives have demonstrated potential as anticancer agents.
It is plausible that 2,5-Dichlorothiophene-3-sulfinic acid sodium salt could serve as a synthetic precursor or a metabolite of more complex, biologically active molecules. Sulfinates are versatile intermediates in organic synthesis and can be used to form a variety of sulfur-containing compounds.
Analytical Methods
The characterization and quality control of 2,5-Dichlorothiophene-3-sulfinic acid sodium salt would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the thiophene ring and the presence of the substituents.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfinate group (S=O stretching).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling
Specific toxicity data for 2,5-Dichlorothiophene-3-sulfinic acid sodium salt is not available. However, based on the safety information for the related compound, 2,5-Dichlorothiophene-3-sulfonamide, caution should be exercised when handling this chemical. It is recommended to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Applications in Research and Development
Given its chemical structure, 2,5-Dichlorothiophene-3-sulfinic acid sodium salt holds potential as a valuable building block in medicinal chemistry and materials science.
-
Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel thiophene-containing compounds with potential therapeutic applications. The sulfinate group can be further functionalized to create a diverse library of molecules for biological screening.
-
Materials Science: Thiophene derivatives are known for their applications in organic electronics. The specific substitution pattern of this compound could be explored for the development of new conductive polymers or other functional materials.
Conclusion
2,5-Dichlorothiophene-3-sulfinic acid sodium salt (CAS 363179-59-3) is a chemical compound with potential for further exploration in both academic and industrial research. While direct experimental data on its properties and biological activities are limited, its structural relationship to well-studied thiophene derivatives suggests it could be a valuable intermediate in the synthesis of novel compounds. The proposed synthetic route, based on established chemical principles, provides a practical starting point for its preparation. As with any chemical compound, appropriate safety precautions should be taken during handling and use.
References
-
Kumar, A., & Singh, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8725. [Link]
Sources
Key literature and patents for Sodium 2,5-dichlorothiophene-3-sulfinate.
Advanced Reagent for Heterocyclic Sulfonylation & Cross-Coupling
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent used primarily in medicinal chemistry and agrochemical synthesis. Unlike its precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, this sulfinate salt offers superior stability and handling characteristics while serving as a potent source of the 2,5-dichlorothiophene-3-sulfonyl radical or anion.
Its primary utility lies in radical C–H functionalization , desulfitative cross-coupling , and the synthesis of complex heterocyclic sulfones where the thiophene core acts as a bioisostere for phenyl rings. This guide details the synthesis, stability mechanisms, and validated experimental protocols for deploying this reagent in high-value organic transformations.
Part 1: Chemical Identity & Properties[1][2]
| Property | Specification |
| Chemical Name | Sodium 2,5-dichlorothiophene-3-sulfinate |
| CAS Number | 363179-59-3 |
| Molecular Formula | C₄HCl₂NaO₂S₂ |
| Molecular Weight | 239.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O |
| Stability | Hygroscopic; store under inert atmosphere (N₂/Ar) at 2–8°C |
| Key Precursor | 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9) |
Part 2: Synthesis & Manufacturing Architecture
The industrial and laboratory-scale synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate is predominantly achieved via the reduction of the corresponding sulfonyl chloride . This method is preferred over direct lithiation/sulfination of 2,5-dichlorothiophene due to the high chemoselectivity required to avoid dehalogenation of the chlorine substituents.
Mechanism of Action
The transformation relies on the nucleophilic attack of the sulfite anion (
Visualization: Synthesis Pathway
Validated Experimental Protocol: Sulfinate Synthesis
Based on standard reduction methodologies (e.g., US6399815B2).
Reagents:
-
2,5-Dichlorothiophene-3-sulfonyl chloride (1.0 eq)
-
Sodium Sulfite (
) (2.0 eq) -
Sodium Bicarbonate (
) (2.5 eq) -
Solvent: Water/THF mixture (1:1 v/v)
Procedure:
-
Preparation: In a round-bottom flask, dissolve
and in water. Heat to 50°C to ensure complete dissolution. -
Addition: Dissolve the sulfonyl chloride in minimal THF. Add this solution dropwise to the aqueous sulfite solution over 30 minutes, maintaining the temperature between 50–60°C.
-
Critical Control Point: Rapid addition can cause exotherms that degrade the sulfonyl chloride before reduction occurs.
-
-
Reaction: Stir vigorously at 60°C for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc) or HPLC.
-
Workup: Evaporate THF under reduced pressure. The aqueous layer may be washed with Ethyl Acetate to remove unreacted organic impurities.
-
Isolation: Concentrate the aqueous phase to near dryness or induce precipitation by adding excess Ethanol or Isopropanol.
-
Purification: Filter the white precipitate. Recrystallize from Water/Ethanol if high purity (>99%) is required. Dry in a vacuum oven at 40°C.
Part 3: Advanced Applications in Drug Discovery
The sulfinate moiety is a versatile "warhead" in modern organic synthesis. It serves as a stable precursor for sulfones, which are critical pharmacophores in HIV inhibitors, antibiotics, and anti-inflammatory agents.
Application A: Oxidative C–H Sulfonylation
A key application of Sodium 2,5-dichlorothiophene-3-sulfinate is in the direct functionalization of cyclic amines . This reaction, often mediated by iodine oxidants (like NIS), allows for the rapid construction of enaminyl sulfones without pre-functionalizing the amine.
Mechanism: The reaction proceeds via the generation of a sulfonyl radical from the sulfinate, which couples with an iminium ion intermediate generated in situ from the amine.
Visualization: Oxidative Coupling Mechanism
Validated Experimental Protocol: C–H Sulfonylation
Adapted from RSC Advances methodology (See Ref 1).
Reagents:
-
Substrate: 1-Benzylpiperidine (1.0 eq)
-
Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 eq)
-
Oxidant: N-Iodosuccinimide (NIS) (4.0 eq)
-
Solvent: THF (Anhydrous)
Procedure:
-
Setup: Charge a dried reaction vial with Sodium 2,5-dichlorothiophene-3-sulfinate and NIS under nitrogen atmosphere.
-
Initiation: Add anhydrous THF and the cyclic amine substrate.
-
Reaction: Stir at room temperature (25°C) for 12–24 hours. The reaction mixture will likely darken due to iodine liberation.
-
Quench: Quench with saturated aqueous sodium thiosulfate (
) to neutralize excess iodine/NIS. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography.
Part 4: Strategic Advantages over Sulfonyl Chlorides
Why switch from the chloride to the sulfinate salt?
-
Atom Economy in Cross-Coupling: Sulfinates are direct partners in Palladium-catalyzed desulfitative couplings (Liebeskind-Srogl type), allowing the formation of C-C bonds where the sulfonyl group acts as a leaving group.
-
Handling Safety: Sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymators. The sodium sulfinate salt is a stable solid, non-volatile, and possesses a long shelf-life.
-
Reaction Diversity:
-
Alkylation: Reacts with alkyl halides to form sulfones (S-alkylation).
-
Radical: Facile generation of radicals for Minisci reactions on heteroarenes.
-
References
-
Oxid
-C–H Sulfonylation of Cyclic Amines. Royal Society of Chemistry (RSC Advances). (Demonstrates the use of sodium 2,5-dichlorothiophene-3-sulfinate with NIS). -
Process for preparing a sulfinate. U.S. Patent 6,399,815. (Foundational protocol for reducing sulfonyl chlorides to sodium sulfinates).
-
Sodium 2,5-dichlorothiophene-3-sulfinate Product Data. Sigma-Aldrich / Merck. (Physical properties and CAS verification).
-
2,5-Dichlorothiophene-3-sulfinic acid sodium salt. Oakwood Chemical. (Commercial specifications and safety data).
Sources
Spectral data (NMR, IR, MS) for Sodium 2,5-dichlorothiophene-3-sulfinate
The following technical guide details the spectral characterization of Sodium 2,5-dichlorothiophene-3-sulfinate , a specialized organosulfur reagent used primarily in medicinal chemistry for the introduction of sulfonyl pharmacophores.
Spectral Data, Analytical Protocols, and Quality Control
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a critical intermediate in the synthesis of thiophene-based sulfonamides and sulfones. Its utility lies in the nucleophilicity of the sulfinate anion, allowing for S-alkylation or cross-coupling reactions. However, its characterization presents unique challenges due to the potential for oxidation to the sulfonate form or desulfinylation to the parent thiophene.
This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish identity and purity.[1] The data presented synthesizes experimental values from analogous thiophene derivatives and theoretical first-principles for sulfinate salts.
Chemical Identity & Properties
| Parameter | Specification |
| IUPAC Name | Sodium 2,5-dichlorothiophene-3-sulfinate |
| CAS Number | 363179-59-3 |
| Molecular Formula | |
| Molecular Weight | 239.08 g/mol |
| Appearance | White to off-white hygroscopic powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |
| Stability | Sensitive to oxidizers (converts to sulfonate) and strong acids (desulfinylation) |
Spectral Analysis: Diagnostic Markers
Nuclear Magnetic Resonance (NMR)
The
H NMR (300-500 MHz, DMSO-
)
-
Resonance: Singlet (
7.00 – 7.30 ppm). -
Assignment: H-4 (Aromatic proton).
-
Logic: The H-4 proton is flanked by the sulfinate group at C-3 and a chlorine atom at C-5. The sulfinate anion (
) exerts a shielding effect relative to a sulfonyl chloride or sulfone, counteracting the deshielding effect of the chlorine substituents. -
Impurity Watch:
- 7.05 ppm (s): 2,5-Dichlorothiophene (Desulfinylated byproduct).
-
~7.6 ppm: Sulfonate oxidation product (
).
C NMR (75-125 MHz, DMSO-
)
The molecule possesses four distinct carbon environments.
| Carbon Position | Chemical Shift ( | Assignment Logic |
| C-3 | 148.0 – 152.0 | Ipso-Sulfinate: Highly deshielded due to direct attachment to sulfur. |
| C-2 | 122.0 – 126.0 | C-Cl ( |
| C-5 | 126.0 – 129.0 | C-Cl ( |
| C-4 | 127.0 – 130.0 | C-H ( |
Infrared Spectroscopy (FT-IR)
IR is the most rapid method to distinguish the sulfinate (
-
Sulfinate Characteristic Bands:
-
: 1000 – 1050 cm
(Strong, broad). -
: 940 – 980 cm
(Strong). -
Note: These bands appear at lower frequencies than sulfonates (
1150-1200 cm ) due to the lower bond order of the S-O bonds in the sulfinate anion.
-
: 1000 – 1050 cm
-
Thiophene Skeleton:
-
: 1400 – 1500 cm
. -
: 700 – 800 cm
.
-
: 1400 – 1500 cm
Mass Spectrometry (ESI-MS)
Electrospray Ionization (Negative Mode) is the preferred method for analyzing this anionic species.
-
Ionization Mode: ESI (-)
-
Molecular Ion:
(Anion detection). -
m/z Observed: 214.9 (Monoisotopic for
). -
Isotope Pattern (Critical for Validation): The presence of two chlorine atoms and two sulfur atoms creates a distinct isotopic signature.
-
m/z 215 (M): 100% Relative Abundance.
-
m/z 217 (M+2): ~65-70% (Contribution from one
). -
m/z 219 (M+4): ~10-15% (Contribution from two
).
-
-
Fragmentation (MS/MS):
-
Precursor: m/z 215.
-
Product Ion: m/z 151 (
). -
Mechanism:[2] Extrusion of neutral
gas, leaving the 2,5-dichlorothienyl anion.
-
Experimental Protocols
Analytical Workflow
The following diagram outlines the logical flow for characterizing a batch of Sodium 2,5-dichlorothiophene-3-sulfinate.
Caption: Analytical decision matrix for validating sulfinate salt identity and purity.
Sample Preparation[4]
-
NMR: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-
. Note: Avoid if the sample is acidic, as low pH accelerates desulfinylation. DMSO is preferred for stability. -
MS: Prepare a 1 mg/mL stock in Methanol, then dilute to 10
g/mL in 50:50 Methanol:Water (with 0.1% Ammonium Hydroxide to ensure ionization of the sulfinate). Run in Negative Mode.[2][3]
References
-
El-Abadelah, M. M., et al. (2025).[4] "Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][1,4] dithiine-1,1-dioxide Derivatives." Jordan Journal of Chemistry, 20, 27-39. (Describes the use of the sodium sulfinate as a precursor). Available at: [Link]
-
Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. (Mechanistic grounding for sulfonyl fragmentation). Available at: [Link]
-
SpectraBase. 2,5-Dichlorothiophene Proton NMR Spectrum. (Used for baseline chemical shift estimation of the parent ring). Available at: [Link]
Sources
Commercial suppliers of Sodium 2,5-dichlorothiophene-3-sulfinate
Commercial Suppliers & Technical Validation of Sodium 2,5-dichlorothiophene-3-sulfinate
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur building block critical to modern drug discovery. Unlike generic reagents, this compound serves as a high-value "diversinate"—a term popularized in radical cross-coupling chemistry—allowing for the direct introduction of the 2,5-dichlorothiophene moiety into complex heterocycles via innate C-H functionalization.
For the drug development professional, sourcing this material is not merely a purchasing transaction; it is a quality assurance challenge. Sulfinates are prone to oxidation (to sulfonates) and disproportionation (to thiosulfonates). This guide provides an authoritative framework for sourcing, validating, and utilizing this reagent, ensuring experimental reproducibility in high-stakes SAR (Structure-Activity Relationship) campaigns.
Technical Specifications & Critical Quality Attributes (CQAs)
Before engaging suppliers, the researcher must define the acceptance criteria. The instability of the sulfinate anion requires rigorous CQAs.
Table 1: Chemical Identity & Specifications
| Attribute | Specification | Technical Note |
| Chemical Name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
| CAS Number | 363179-59-3 | Often confused with the acid (No CAS) or Sulfonyl Chloride (56946-83-9). |
| Molecular Formula | C₄HCl₂NaO₂S₂ | MW: 239.08 g/mol |
| Appearance | White to off-white hygroscopic powder | Yellowing indicates oxidation or sulfur extrusion. |
| Purity (HPLC) | ≥ 95.0% | Major impurity: 2,5-dichlorothiophene-3-sulfonate (oxidation product). |
| Solubility | Water, DMSO, Methanol | Insoluble in non-polar organics (DCM, Hexanes). |
| Counter-ion | Sodium (Na⁺) | Zinc (Zn²⁺) salts are alternative "Baran reagents" with different solubility profiles. |
The Stability Paradox
Sodium sulfinates are kinetically stable but thermodynamically prone to oxidation. Upon exposure to air and moisture, the sulfinate (
Commercial Supply Landscape
The market for CAS 363179-59-3 is tiered. "Aggregators" often list the product but rely on "Origin Manufacturers" (often in China or India) for synthesis.
Validated Suppliers
The following entities have verified catalog entries for this specific CAS.
Table 2: Supplier Matrix
| Supplier | Catalog / SKU | Scale | Region | Notes |
| Oakwood Chemical | 009674 | Gram to Kg | USA (SC) | Reliable for rapid domestic delivery; provides CoA with HPLC data. |
| Sigma-Aldrich | AMBH9884CDD7 | Research | Global | Sourced via Ambeed; high markup but integrated into e-procurement systems. |
| Santa Cruz Biotech | sc-363179 | Research | USA/Global | Good for HTS library building; often sells smaller aliquots. |
| Ambeed | A1234 (Verify) | Bulk/Res | USA (IL) | Often the underlying source for aggregators; competitive pricing on >10g. |
Sourcing Decision Logic
Do not default to the cheapest option. Use the following logic to determine your sourcing channel based on application criticality.
Figure 1: Strategic sourcing decision tree for Sodium 2,5-dichlorothiophene-3-sulfinate.
Synthesis & Impurity Profiling
Understanding the synthesis is the only way to predict impurities. Commercial suppliers typically use one of two routes.
Route A: Sulfonyl Chloride Reduction (Industrial Standard)
-
Precursor: 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9).[1]
-
Reagent: Sodium Sulfite (
) and Sodium Bicarbonate. -
Mechanism: Nucleophilic attack of sulfite on the sulfonyl chloride.
-
Impurity Profile: High risk of inorganic salts (NaCl, Na₂SO₄). The product may be "salty," reducing the effective molarity.
-
Detection: Combustion analysis or quantitative NMR (qNMR).
Route B: Lithiation-Trapping (Lab/Custom Scale)
-
Reagent: LDA or LiTMP followed by
gas/DABSO. -
Mechanism: Directed Ortho Lithiation (DoL) at the C3 position.
-
Impurity Profile: Regioisomers (if C4 lithiation occurs, though unlikely due to directing effects) and residual lithium salts .
Quality Control (QC) Protocol
Upon receipt of the material, perform this self-validating QC workflow. Do not trust the vendor CoA blindly for sensitive radical chemistry.
Step-by-Step Validation Protocol
-
Visual Inspection:
-
Pass: White, free-flowing powder.
-
Fail: Clumped (hygroscopic failure) or Yellow/Pink (oxidation/decomposition).
-
-
Solubility Check:
-
Dissolve 10 mg in 0.6 mL DMSO-d6.
-
Observation: Must be clear. Turbidity suggests inorganic salt contamination (NaCl/Na₂SO₄ from synthesis Route A).
-
-
¹H-NMR Analysis (Diagnostic):
-
Peak: Look for the singlet at ~6.9 - 7.1 ppm (thiophene C4-H).
-
Shift: The sulfinate proton shift is distinct from the sulfonate (oxidized form) and the carboxylic acid (common hydrolysis analog).
-
qNMR: Use an internal standard (e.g., maleic acid) to determine the weight percent (wt%) purity. Commercial salts often contain 5-10% water/salt, meaning you might be adding less reagent than calculated.
-
-
Functional Test (The "Baran Test"):
-
Perform a small-scale radical alkylation on a model heterocycle (e.g., caffeine or pyridine) using TBHP (tert-Butyl hydroperoxide) as the oxidant.
-
If yields are <20%, the sulfinate has likely oxidized to the sulfonate.
-
Figure 2: Incoming Quality Control (IQC) workflow for sulfinate reagents.
Handling & Storage Guidelines
-
Hygroscopicity: Sodium sulfinates are hygroscopic. Water uptake accelerates disproportionation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Usage: Warm to room temperature before opening the vial to prevent condensation.
-
Solution Stability: Unstable in acidic aqueous solutions (forms sulfinic acid which disproportionates). Prepare solutions immediately before use.
References
-
Oakwood Chemical. Product Specification: 2,5-Dichlorothiophene-3-sulfinic acid sodium salt (Item 009674). Retrieved from
-
Sigma-Aldrich. Product Detail: Sodium 2,5-dichlorothiophene-3-sulfinate (CAS 363179-59-3).[2] Retrieved from
-
Santa Cruz Biotechnology. 2,5-Dichlorothiophene-3-sulfinic acid sodium salt Data Sheet. Retrieved from
- Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. (Contextualizing innate C-H functionalization logic).
- Baran, P. S., et al. (2012). Innately Radical: Use of Sulfinates in C-H Functionalization.
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.
Sources
Technical Guide: Stability, Storage, and Handling of Sodium 2,5-dichlorothiophene-3-sulfinate
Topic: Sodium 2,5-dichlorothiophene-3-sulfinate stability and storage conditions. Content Type: Technical Guide / Whitepaper. Audience: Researchers, Medicinal Chemists, Process Safety Engineers.
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent employed primarily as a sulfonyl radical precursor in medicinal chemistry (e.g., C–H functionalization) and as a building block for sulfones and sulfonamides.[1][2]
While heteroaromatic sulfinates are generally more robust than their aliphatic counterparts, this compound exhibits specific sensitivities to oxidative stress , protic acidity , and thermal cycling . Optimal preservation of reagent integrity requires strict adherence to cold chain storage (2–8°C) under an inert atmosphere.
Critical Storage Directive:
Store at 2–8°C under Argon or Nitrogen. Highly Hygroscopic. Protect from Light.
Physicochemical Profile & Structural Logic[4][5]
To understand the stability profile, we must analyze the electronic environment of the thiophene ring.
| Property | Specification |
| Chemical Formula | C₄HCl₂NaO₂S₂ |
| Molecular Weight | 239.08 g/mol |
| CAS Number | 363179-59-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexanes, Et₂O) |
| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) |
Structural Impact on Stability
The 2,5-dichloro substitution pattern on the thiophene ring exerts a dual effect:
-
Electronic Stabilization: The electron-withdrawing nature of the chlorine atoms (
-induction) stabilizes the anionic charge on the sulfinate group ( ), making it slightly more resistant to spontaneous desulfinylation compared to unsubstituted thiophene sulfinates. -
Steric Protection: The substituents provide mild steric shielding against nucleophilic attack at the sulfur center, though they do not prevent oxidative degradation.
Mechanisms of Degradation
Understanding how the reagent fails is the key to preventing it. There are three primary decomposition pathways for sodium 2,5-dichlorothiophene-3-sulfinate.
A. Oxidative Conversion (The Primary Threat)
In the presence of atmospheric oxygen and moisture, the sulfinate anion (
-
Reaction:
-
Impact: The sulfonate is chemically inert in most radical cross-coupling reactions, leading to "silent" yield loss where the reagent appears intact but fails to react.
B. Acid-Catalyzed Disproportionation
Sulfinates are stable in basic and neutral media. However, exposure to acidic moisture (absorbing
-
Mechanism:
C. Thermal Desulfinylation
While less common at storage temperatures, heating the reagent above 100°C (or during aggressive drying) can cause the extrusion of
Visualization: Degradation Pathways
The following diagram illustrates the causality of degradation triggers.
Figure 1: Primary degradation pathways. Note that oxidation is the most common storage failure mode.
Storage & Handling Protocols
The "Golden Rules" of Storage
To maintain purity >95% over 12 months, follow this strict protocol:
-
Temperature: 2–8°C (Refrigerated). Do not freeze unless the container is strictly air-tight, as freeze-thaw cycles can introduce condensation.
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen). Argon is heavier than air and provides a better blanket for solid reagents.
-
Container: Amber glass vials with Teflon-lined screw caps or crimp-sealed septa. Avoid clear glass to prevent photo-oxidation.
-
Desiccation: Store the vial inside a secondary container (desiccator) containing activated silica gel or Drierite.
Re-Qualification Workflow
Before using this reagent in critical GMP or late-stage synthesis, validate its purity. The sulfonate impurity is often invisible in standard LC-MS methods (due to similar ionization) but distinct in NMR.
Protocol:
-
Dissolve 5 mg in
or . -
Acquire
-NMR . -
Check: Look for the thiophene proton shift.
-
Sulfinate (Active): Typically
6.8 – 7.2 ppm (dependent on solvent). -
Sulfonate (Inactive): Shifted downfield (deshielded) by ~0.2–0.5 ppm compared to the sulfinate.
-
2,5-Dichlorothiophene: Distinct shift, often upfield from the sulfinate.
-
Experimental Application Note
When using Sodium 2,5-dichlorothiophene-3-sulfinate in radical reactions (e.g., Baran diversinates, Minisci-type reactions):
-
Solubility: The salt is poorly soluble in DCM or Toluene. Use mixed solvent systems (e.g., DCM/H₂O biphasic) or polar solvents (DMSO, DMF).
-
Activation: If the reaction is sluggish, the addition of a mild acid (TFA) or oxidant (TBHP) is often required to generate the active sulfonyl radical.
-
Stoichiometry: Because the reagent is hygroscopic, weigh it quickly in air or, preferably, inside a glovebox. If weighing in air, assume a 5-10% mass excess to account for absorbed water/impurities.
Workflow: Reagent Preparation
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic sulfinate salts.
Safety Information (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. Sodium 2,5-dichlorothiophene-3-sulfinate Product Sheet (CAS 363179-59-3). Link
-
Oakwood Chemical. Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. Link
-
National Institutes of Health (NIH) - PubChem. Sodium 2,5-dichlorothiophene-3-sulfinate Compound Summary. Link
-
Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na). RSC Adv., 2021, 11, 2369. Link
Sources
Methodological & Application
Technical Guide: Functionalization Architectures for Sodium 2,5-dichlorothiophene-3-sulfinate
[1]
Executive Summary & Strategic Analysis
This Application Note details the protocol architectures for utilizing Sodium 2,5-dichlorothiophene-3-sulfinate (hereafter Na-DCTS ) in high-value sulfonylation reactions.
While aryl sulfinates are common intermediates, Na-DCTS presents a unique chemical profile.[1] The thiophene core acts as a bioisostere for phenyl rings in medicinal chemistry, improving lipophilicity and metabolic stability. However, the 2,5-dichloro substitution pattern exerts significant electronic and steric effects:
-
Electronic Deactivation: The electronegative chlorine atoms at the
-positions (2 and 5) reduce the electron density of the thiophene ring, stabilizing the sulfinate anion but decreasing its nucleophilicity compared to non-substituted thiophene sulfinates. -
Steric Crowding: The chlorine at the 2-position creates steric hindrance proximal to the sulfinate group at position 3, requiring optimized conditions for sterically demanding electrophiles.
This guide prioritizes direct oxidative functionalization and controlled alkylation , moving away from unstable acid chloride intermediates where possible.
Reaction Pathway Topology
The following diagram outlines the three primary functionalization pathways covered in this guide.
Figure 1: Chemoselective divergence of Na-DCTS. The iodine-mediated pathway (Red) is preferred for library synthesis due to mild conditions.
Detailed Experimental Protocols
Protocol A: Direct Oxidative Sulfonamidation (Metal-Free)
Best for: Rapid synthesis of sulfonamide libraries without isolating unstable sulfonyl chlorides.[1]
Mechanism: This reaction proceeds via an in situ generated sulfonyl iodide or radical intermediate, mediated by molecular iodine. The 2,5-dichloro substitution makes the sulfur center less prone to over-oxidation compared to electron-rich thiophenes.
Reagents:
-
Na-DCTS (1.0 equiv)[1]
-
Amine (1.2 – 1.5 equiv)[1]
-
Iodine (
) (1.0 – 1.2 equiv)[1] -
Base:
or (2.0 equiv)[1] -
Solvent: Water/Ethyl Acetate biphasic system or DCM.
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Na-DCTS (1.0 mmol, 239 mg), the target amine (1.2 mmol), and
(2.0 mmol). -
Solvation: Add Water (2 mL) and Ethyl Acetate (2 mL). Stir vigorously to create an emulsion.
-
Oxidation: Add molecular Iodine (
, 1.2 mmol, 304 mg) in one portion at room temperature (25°C).-
Observation: The reaction mixture will turn dark brown initially.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Endpoint: The fading of the iodine color to a light yellow/orange often indicates consumption of the oxidant. Monitor by TLC or LC-MS.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) solution (2 mL) to quench excess iodine. The organic layer should turn colorless. -
Workup: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over
, and concentrate.
Critical Note on Na-DCTS: Due to the electron-withdrawing chlorines, the reaction rate may be slower than phenyl sulfinate analogs.[1] If conversion is <50% after 4 hours, heat to 40°C.
Protocol B: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Chloride
Best for: Scale-up and storage of the activated electrophile.[1]
Rationale: While
Reagents:
-
Na-DCTS (1.0 equiv)[1]
-
N-Chlorosuccinimide (NCS) (1.1 equiv)[1]
-
HCl (2M aqueous)
-
Acetonitrile (
)[1]
Step-by-Step Methodology:
-
Preparation: Suspend Na-DCTS (5.0 mmol, 1.19 g) and NCS (5.5 mmol, 0.73 g) in Acetonitrile (15 mL). Cool the mixture to 0°C in an ice bath.
-
Activation: Dropwise add 2M HCl (3 mL) over 10 minutes.
-
Exotherm Warning: Monitor internal temperature; keep below 10°C.
-
-
Stirring: Allow to warm to room temperature and stir for 1 hour.
-
Extraction: Dilute with
(Diethyl ether) and water.[1] The sulfonyl chloride partitions into the ether layer. -
Purification: Wash with brine, dry over
, and concentrate in vacuo at low temperature (<30°C).
Protocol C: S-Alkylation to Sulfones
Best for: Creating sulfone-based linkers.[1]
Reagents:
-
Na-DCTS (1.0 equiv)[1]
-
Alkyl Halide (R-Br or R-I) (1.2 equiv)[1]
-
Solvent: DMF or DMSO (Polar aprotic is mandatory to favor S-alkylation over O-alkylation).
-
Temperature: 60–80°C.
Methodology:
-
Dissolve Na-DCTS (1.0 mmol) in dry DMF (3 mL).
-
Add the alkyl halide (1.2 mmol).
-
Heat to 70°C for 4–12 hours.
-
Purification: Pour into ice water. If the product is solid, filter. If liquid, extract with EtOAc/Hexanes.
Analytical Data & Troubleshooting
Expected Chemical Shifts (1H NMR in DMSO-d6)
Due to the full substitution of the thiophene ring (Cl at 2,5; Sulfonyl at 3), there is only one aromatic proton at position 4.
-
Proton H-4: Typically appears as a singlet between 7.4 – 7.8 ppm .[1]
-
Diagnostic: If this peak disappears, the thiophene ring has degraded or reacted at the C4 position (unlikely under these conditions).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Steric hindrance at C3 position.[1] | Switch solvent to THF/Water (1:1) to improve solubility; increase temperature to 45°C. |
| O-Alkylation observed (Protocol C) | Solvent polarity too low. | Ensure solvent is DMF or DMSO. Avoid Acetone or DCM for alkylation. |
| Product Decomposition (Protocol B) | Thermal instability of Sulfonyl Chloride.[1] | Keep rotary evaporator bath <30°C. Use product immediately in next step. |
| Unreacted Amine (Protocol A) | Amine is electron-deficient (e.g., aniline).[1] | Increase Iodine to 1.5 equiv and use Pyridine as the base/solvent. |
References
-
General Reactivity of Sodium Sulfinates
-
Iodine-Mediated Sulfonamide Synthesis
-
NCS/HCl Oxidative Chlorination
- Source: Ye, S., et al. "Efficient Synthesis of Sulfonyl Chlorides from Sulfinate Salts using NCS/HCl." Green Chemistry, 2013.
- Relevance: The "Green" modification used in Protocol B to avoid harsh conditions.
-
URL:[Link]
- Thiophene Sulfonamide Bioisosteres: Source: BenchChem Compound Database (2,5-Dichlorothiophene-3-sulfonamide). Relevance: Validates the target structures and medicinal utility of the 2,5-dichloro-thiophene moiety.
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Material Safety Data Sheet (MSDS) for Sodium 2,5-dichlorothiophene-3-sulfinate before handling.
Sources
- 1. PubChemLite - Sodium 5-chlorothiophene-2-sulfinate (C4H3ClO2S2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Base-activated latent heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions | Department of Chemistry [chem.web.ox.ac.uk]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Sodium 2,5-Dichlorothiophene-3-sulfinate in Medicinal Chemistry
Part 1: Executive Summary & Chemical Rationale
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent that has emerged as a critical tool in modern drug discovery. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and pungent, this sulfinate salt is a stable, odorless solid that serves as a versatile precursor for introducing the 2,5-dichlorothiophene moiety.
The Medicinal Value of the 2,5-Dichlorothiophene Motif
In medicinal chemistry, the introduction of a thiophene ring is a common bioisosteric replacement for phenyl groups. However, unsubstituted thiophenes are metabolically liable, often undergoing rapid oxidation at the
-
Metabolic Blocking: The chlorine atoms at the 2- and 5-positions effectively block these metabolic "hotspots," significantly enhancing the metabolic stability (
) of the drug candidate. -
Lipophilicity Modulation: The dichloro-substitution increases lipophilicity (
), potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to the unsubstituted analog. -
Electronic Tuning: The electron-withdrawing nature of the chlorines modulates the pKa of adjacent functional groups, altering receptor binding affinity.
Part 2: Reactivity Manifolds & Mechanism
This reagent operates through two distinct mechanistic pathways, allowing for diverse synthetic applications:
-
Radical Pathway (Innate C-H Functionalization): Under oxidative conditions, the sulfinate releases a sulfonyl radical (or desulfonylative aryl radical), enabling direct attachment to heterocycles without pre-functionalization.
-
Nucleophilic Pathway (S_N2 / Cross-Coupling): The sulfur atom acts as a nucleophile, reacting with electrophiles (alkyl halides, Michael acceptors) to form sulfones.
Reactivity Visualization
The following diagram illustrates the divergent pathways available for this reagent.
Figure 1: Divergent reactivity pathways. The reagent can access both radical (top) and nucleophilic (bottom) manifolds depending on reaction conditions.
Part 3: Experimental Protocols
Protocol A: Innate C-H Sulfonylation of Heterocycles (Radical)
Application: Direct introduction of the 2,5-dichlorothiophene-3-sulfonyl group onto complex heteroaromatic scaffolds (e.g., indoles, pyrroles, pyridines) without pre-functionalization (halogenation/borocylation). This utilizes the "Baran Diversinate" chemistry logic.[1][2]
Mechanism: A radical-mediated process where an oxidant generates a sulfonyl radical that attacks the most electron-rich position of the heterocycle.
Materials:
-
Substrate: 1.0 equiv (e.g., N-Boc-Indole)
-
Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 - 3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 4.0 equiv)
-
Solvent: DCM/Water (2:1 biphasic mixture) or DMSO
-
Temperature: Ambient (20–25 °C) or 50 °C (substrate dependent)
Step-by-Step Procedure:
-
Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the substrate in DCM (3.0 mL). Add Water (1.5 mL).
-
Reagent Addition: Add Sodium 2,5-dichlorothiophene-3-sulfinate (1.5 mmol, 3.0 equiv) in one portion.
-
Initiation: Add TBHP (70% aq., 2.0 mmol, 4.0 equiv) dropwise with vigorous stirring.
-
Note: The reaction is biphasic; vigorous stirring is critical for radical transfer.
-
-
Reaction: Seal the vial (air atmosphere is tolerated) and stir at room temperature for 12–24 hours.
-
Optimization: If conversion is low after 6 hours, heat to 50 °C.
-
-
Workup: Dilute with DCM (10 mL) and wash with saturated NaHCO₃ (10 mL) followed by sodium thiosulfate solution (to quench excess peroxide).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Validation:
-
Success Indicator: Appearance of the sulfone peaks in ¹H NMR and the distinct isotopic pattern of the dichloro-thiophene in MS (M, M+2, M+4).
Protocol B: Regioselective Oxidative -C-H Sulfonylation of Cyclic Amines
Application: Functionalizing the
Mechanism: N-iodosuccinimide (NIS) generates an N-iodo species, followed by elimination to an enamine intermediate. The sulfinate attacks the transient enamine/iminium species.
Materials:
-
Substrate: Cyclic amine (e.g., N-benzylpiperidine) (1.0 equiv)
-
Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 equiv)
-
Oxidant: N-Iodosuccinimide (NIS) (4.0 equiv)
-
Solvent: THF (anhydrous)
-
Atmosphere: Nitrogen/Argon
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction flask and cool under inert atmosphere (
). -
Dissolution: Add the cyclic amine (0.20 mmol, 1.0 equiv) and Sodium 2,5-dichlorothiophene-3-sulfinate (0.40 mmol, 2.0 equiv) to the flask.
-
Solvent: Add anhydrous THF (3.0 mL).
-
Oxidation: Add NIS (0.80 mmol, 4.0 equiv) in one portion. Protect the flask from light (aluminum foil) if NIS quality is variable.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Quench: Quench with a mixture of sat. aq. Na₂S₂O₃ (sodium thiosulfate) and sat.[3] aq. NaHCO₃ (1:1, 10 mL). Stir until the iodine color fades.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
-
Analysis: The product will be an enaminyl sulfone (vinyl sulfone embedded in the ring).
Mechanistic Diagram (NIS-Mediated):
Figure 2: Pathway for oxidative functionalization of amines. The sulfinate intercepts the transient iminium/enamine species generated by NIS.
Protocol C: Nucleophilic S-Alkylation (Sulfone Synthesis)
Application: Synthesis of stable sulfone linkers by reacting the sulfinate with alkyl halides.
Step-by-Step Procedure:
-
Dissolve Sodium 2,5-dichlorothiophene-3-sulfinate (1.2 equiv) in DMF or DMSO.
-
Add the alkyl halide (1.0 equiv, e.g., benzyl bromide or methyl bromoacetate).
-
Heat to 60–80 °C for 2–4 hours.
-
Pour into water and filter the precipitate (sulfones are often crystalline solids) or extract with EtOAc.
Part 4: Technical Comparison & Advantages[1]
| Feature | Sodium 2,5-dichlorothiophene-3-sulfinate | Thiophene-3-sulfonyl Chloride | Thiophene-3-thiol |
| Physical State | Stable Solid | Liquid/Low-melting solid | Liquid (Volatile) |
| Odor | Odorless | Pungent/Acrid | Stench (High) |
| Stability | Bench stable (Years) | Moisture sensitive (Hydrolyzes) | Oxidation sensitive (Disulfides) |
| Reactivity | Radical & Nucleophilic | Electrophilic only | Nucleophilic only |
| Metabolic Stability | High (Cl blocks metabolism) | Low (unless substituted) | Low |
Part 5: References
-
Royal Society of Chemistry (RSC Advances). Synthesis and applications of sodium sulfinates (RSO2Na).[4] Available at: [Link]
-
Journal of Medicinal Chemistry. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. (2019).[5] Available at: [Link]
-
Royal Society of Chemistry. Oxidative β-C–H Sulfonylation of Cyclic Amines. Available at: [Link][6]
Sources
- 1. Baran Diversinates™ [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Sulfones with Sodium 2,5-dichlorothiophene-3-sulfinate
Introduction: The Strategic Importance of Thiophene-Based Sulfones in Modern Drug Discovery
The sulfone functional group is a cornerstone in medicinal chemistry, embedded in the molecular architecture of numerous therapeutic agents.[1] This moiety is prized for its metabolic stability, ability to form hydrogen bonds, and its role as a rigid structural linker. When incorporated into a thiophene ring, a privileged sulfur-containing heterocycle in drug design, the resulting thiophene-based sulfones represent a class of compounds with significant therapeutic potential.[2] Thiophene derivatives are known to target a range of biological entities, including kinases and apoptosis modulators, making them highly valuable in oncology and inflammation research.[2]
The 2,5-dichloro-substituted thiophene core is of particular interest as it provides a scaffold with defined electronic properties and multiple points for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] Sodium 2,5-dichlorothiophene-3-sulfinate is a versatile and stable precursor that serves as an excellent nucleophile for the introduction of the 2,5-dichlorothiophenylsulfonyl moiety into a variety of molecular frameworks. This guide provides detailed protocols for the synthesis of novel sulfones using this key reagent, offering insights into the underlying chemical principles and potential therapeutic applications.
Core Synthetic Strategy: Nucleophilic Substitution for the Formation of Alkyl and Benzyl Thiophenyl Sulfones
The primary and most direct method for the synthesis of alkyl and benzyl 2,5-dichlorothiophenyl sulfones from Sodium 2,5-dichlorothiophene-3-sulfinate is through a nucleophilic substitution reaction.[4] In this process, the sulfinate anion acts as the nucleophile, displacing a suitable leaving group, typically a halide, from an alkyl or benzyl halide.[5]
The reaction generally proceeds via an SN2 mechanism, particularly with primary and benzylic halides, where the nucleophilic attack and the departure of the leaving group occur in a single, concerted step.[6] The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the sodium cation without significantly solvating the sulfinate anion, thus enhancing its nucleophilicity.
Detailed Experimental Protocol: Synthesis of Benzyl (2,5-dichlorothiophen-3-yl)sulfone
This protocol details the synthesis of a representative novel sulfone, benzyl (2,5-dichlorothiophen-3-yl)sulfone, via a nucleophilic substitution reaction.
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to dissolve the sulfinate salt. The concentration should be approximately 0.2-0.5 M.
-
Addition of Electrophile: While stirring the solution at room temperature, add benzyl bromide (1.1 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl (2,5-dichlorothiophen-3-yl)sulfone.
-
Data Presentation: Reaction Parameter Optimization
The following table outlines key parameters and potential variations for the synthesis of a library of novel sulfones derived from Sodium 2,5-dichlorothiophene-3-sulfinate.
| Parameter | Recommended | Variation & Rationale |
| Electrophile | Benzyl bromide | Alkyl iodides or bromides can be used. Iodides are more reactive but also more expensive. Secondary halides may lead to some elimination byproducts. |
| Solvent | Anhydrous DMF | Anhydrous DMSO or acetonitrile can also be used. The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | 60-80 °C | Higher temperatures can accelerate the reaction but may also promote side reactions. Lower temperatures may be required for more reactive electrophiles. |
| Reaction Time | 4-6 hours | Reaction time should be optimized by monitoring the reaction progress by TLC to ensure complete conversion and minimize degradation. |
| Stoichiometry | 1.1 eq of electrophile | A slight excess of the electrophile is used to ensure complete consumption of the sulfinate salt. |
Experimental Workflow Visualization
The overall process for the synthesis and characterization of novel 2,5-dichlorothiophenyl sulfones can be visualized as follows:
Caption: General workflow for the synthesis of novel sulfones.
Characterization of Novel Sulfones
Thorough characterization of the synthesized sulfones is essential to confirm their identity and purity. The following spectroscopic techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Expect to see characteristic signals for the protons on the alkyl or benzyl group and a singlet for the proton on the thiophene ring.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon atom attached to the sulfonyl group will be significantly downfield.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Look for strong, characteristic absorption bands for the S=O stretching vibrations of the sulfone group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Potential Application in Kinase Inhibition: A Mechanistic Hypothesis
Many thiophene-containing molecules have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8]
The novel 2,5-dichlorothiophenyl sulfones synthesized using the protocols described herein could potentially act as inhibitors of the VEGFR-2 signaling pathway.[9] The thiophene ring can serve as a scaffold that mimics the hinge-binding motif of ATP, the natural substrate for kinases. The sulfone group can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket, while the dichlorophenyl moiety can be tailored to occupy hydrophobic pockets, thereby enhancing binding affinity and selectivity.[2]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of action of a novel 2,5-dichlorothiophenyl sulfone as a VEGFR-2 inhibitor.
Caption: Inhibition of the VEGFR-2 signaling pathway.
By blocking the ATP-binding site of VEGFR-2, the novel sulfone can prevent the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival and pro-proliferative signaling cascades such as the PI3K/Akt and PLCγ/ERK pathways.[10] This ultimately leads to a reduction in tumor-associated angiogenesis and cell proliferation.[11]
References
-
U.S. Patent US2492644A, "Process for making 2,5-dichlorothiophene," issued December 27, 1949.
-
LibreTexts. "7: Alkyl Halides- Nucleophilic Substitution and Elimination." Chemistry LibreTexts, 2020.
-
National Center for Biotechnology Information. "VEGFA-VEGFR2 signaling | Pathway." PubChem, n.d.
-
de Oliveira, J. et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." Molecules, vol. 26, no. 14, 2021, p. 4304.
-
Pearson. "Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide." Pearson+, n.d.
-
KCIL Chemofarbe Group. "2,5-Dichlorothiophene." KCIL, n.d.
-
Cerritos College. "Chapter 7 Alkyl Halides and Nucleophilic Substitution." Cerritos College, n.d.
-
ResearchGate. "Signaling pathways of VEGFR-2." ResearchGate, n.d.
-
MDPI. "Thiophene-Based Compounds." Encyclopedia MDPI, n.d.
-
Utah Tech University. "Nucleophilic Substitution of Alkyl Halides." Utah Tech University, n.d.
-
Organic Chemistry Portal. "Sulfone synthesis by oxidation." Organic Chemistry Portal, n.d.
-
Semantic Scholar. "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer." Semantic Scholar, 2022.
-
Reactome. "VEGFA-VEGFR2 Pathway." Reactome, n.d.
-
National Institutes of Health. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." National Institutes of Health, n.d.
-
Utah Tech University. "Nucleophilic Substitution." Utah Tech University, n.d.
-
National Institutes of Health. "One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively." National Institutes of Health, n.d.
-
Assay Genie. "VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights." Assay Genie, 2024.
-
R&D Systems. "VEGF R2 Signaling Pathways." R&D Systems, n.d.
-
Cerritos College. "Nucleophilic Substitution of Alkyl Halides." Cerritos College, n.d.
-
ResearchGate. "Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes." ResearchGate, 2020.
-
National Institutes of Health. "Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly." National Institutes of Health, n.d.
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
Application Note: Sodium 2,5-dichlorothiophene-3-sulfinate as a Divergent Building Block
Topic: Role of Sodium 2,5-dichlorothiophene-3-sulfinate in Synthesizing Heterocyclic Compounds Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized organosulfur reagent used primarily to introduce the 2,5-dichlorothiophene-3-sulfonyl moiety into bioactive heterocycles. Unlike its sulfonyl chloride counterparts, which are moisture-sensitive and prone to hydrolysis, this sulfinate salt offers a bench-stable, solid-state alternative that serves as a versatile "hub" for divergent synthesis.
Its utility in drug discovery is driven by the 2,5-dichlorothiophene motif, a bioisostere often employed to modulate lipophilicity and metabolic stability in MEK inhibitors and antibacterial agents. This guide details its application in oxidative C-H sulfonylation , sulfonamide library generation , and thieno-fused heterocyclic synthesis .
Mechanism of Action: The Sulfinate Hub
The chemical versatility of sodium 2,5-dichlorothiophene-3-sulfinate stems from its ability to access three distinct reactive intermediates depending on the reaction conditions.
Mechanistic Pathways
-
Nucleophilic Substitution (
): The sulfur atom acts as a nucleophile toward alkyl halides, forming sulfones . This is critical for creating precursors for cycloaddition reactions. -
Oxidative Radical Generation: In the presence of oxidants (e.g., NIS,
), the sulfinate undergoes single-electron transfer (SET) to generate a sulfonyl radical . This radical attacks electron-rich heterocycles or amines (C-H functionalization). -
Electrophilic Activation: Treatment with chlorinating agents (e.g.,
, NCS) converts the salt in situ to the sulfonyl chloride, enabling standard nucleophilic attack by amines to form sulfonamides .
Visualizing the Reaction Pathways
Figure 1: The sulfinate salt acts as a central hub, accessing radical, nucleophilic, and electrophilic pathways.
Protocol A: Oxidative C-H Sulfonylation of Cyclic Amines
Application: Direct introduction of the sulfonyl group onto cyclic amines (e.g., piperidines, morpholines) without pre-functionalization. This method avoids the use of unstable sulfonyl chlorides.
Materials
-
Substrate: 1-Benzylpiperidine (1.0 equiv)
-
Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (2.0 equiv)
-
Oxidant: N-Iodosuccinimide (NIS) (4.0 equiv)
-
Solvent: THF or DCM (Anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Setup: Charge a flame-dried reaction vial with Sodium 2,5-dichlorothiophene-3-sulfinate (0.40 mmol, 96 mg) and N-Iodosuccinimide (0.80 mmol, 180 mg).
-
Solvation: Add anhydrous THF (3.0 mL) and stir to create a suspension.
-
Addition: Add 1-Benzylpiperidine (0.20 mmol, 35 mg) dropwise to the mixture at Room Temperature (RT).
-
Reaction: Stir the mixture at RT for 4–12 hours. Monitor conversion by TLC or LC-MS.
-
Checkpoint: The reaction typically proceeds via a transient sulfonamide-iodide intermediate which rearranges or eliminates to the final product.
-
-
Quench: Dilute with Ethyl Acetate (10 mL) and quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine/NIS. -
Workup: Wash the organic layer with water (2 x 10 mL) and brine. Dry over
, filter, and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Expected Outcome: Formation of the
Protocol B: Synthesis of Thieno-fused Heterocycles
Application: Using the sulfinate as a nucleophile to build complex bicyclic scaffolds (e.g., Thieno[2,3-b][1,4]dithiine-1,1-dioxides) for antibacterial research.[1]
Step-by-Step Methodology
-
Alkylation (Sulfone Formation):
-
Dissolve Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 equiv) in Ethanol/Water (3:1).
-
Add Methyl 2-bromoacetate (1.1 equiv).
-
Reflux for 2 hours.
-
Cool, filter the precipitate, and recrystallize to obtain Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate .
-
-
Cycloaddition (Ring Closure):
-
Dissolve the sulfone ester (from Step 1) in DMF.
-
Add
(2.0 equiv) and Carbon Disulfide ( ) (1.5 equiv). -
Stir at RT for 30 mins, then add a di-haloalkane (e.g., 1,2-dibromoethane) to trap the intermediate.
-
Stir at 60°C for 4 hours.
-
-
Isolation: Pour into ice water. The solid product (Thieno-dithiine derivative) precipitates out. Filter and wash with Ethanol.
Protocol C: In Situ Sulfonamide Library Synthesis
Application: High-throughput synthesis of MEK inhibitors where the 2,5-dichlorothiophene sulfonamide is a key pharmacophore.
Workflow Diagram
Figure 2: Efficient one-pot conversion of sulfinate to sulfonamide.
Optimization Table
| Parameter | Standard Condition | Optimization Tip |
| Chlorinating Agent | NCS (N-Chlorosuccinimide) | Preferred over |
| Solvent | DCM or acetonitrile | Use DMF as a co-solvent if the sodium salt solubility is poor. |
| Base | Pyridine or | Pyridine often acts as a nucleophilic catalyst for the coupling step. |
| Temperature | Keep cool during activation to prevent desulfinylation (loss of |
References
-
El-Abadelah, M. M., et al. (2025).[1][2] "Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][1,4] dithiine-1,1-dioxide Derivatives." Jordan Journal of Chemistry, 20(Special Issue), 27-39.[1] Link
-
RSC Advances Review. (2021). "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances. Link
-
Coles, N. T., et al. (2020). "Oxidative β-C–H Sulfonylation of Cyclic Amines." Chemical Science. (Contextualizing the NIS/Sulfinate methodology). Link
-
Google Patents. (2006). "Diarylsulfone sulfonamides and use thereof." WO2006124875A2. (Demonstrates use in MEK inhibitor synthesis). Link
Sources
Application Note: Safe Handling and Protocol Design for Sodium 2,5-dichlorothiophene-3-sulfinate
Introduction & Chemical Context
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized reagent primarily employed in innate C-H functionalization and radical cross-coupling reactions. Often categorized under "Baran Diversinates," this compound serves as a precursor for the 2,5-dichlorothiophene radical, a valuable bioisostere in drug discovery due to the lipophilicity and metabolic stability imparted by the chlorine atoms.
Unlike standard reagents, sulfinates occupy a unique safety niche: they are kinetically stable solids that become highly reactive radical precursors under oxidative or thermal stress. This guide bridges the gap between standard safety data sheets (SDS) and practical laboratory application, focusing on preserving reagent integrity and managing the hazards of sulfur-based radical chemistry.
Core Chemical Identity[1]
-
Formula:
-
Physical State: White to off-white hygroscopic powder
-
Primary Hazard: Skin/Eye Irritant, potential
evolution, moisture sensitivity.
Hazard Identification & Mechanistic Safety
Effective safety protocols require understanding the mechanism of hazard, not just the classification.
The "Moisture Paradox"
While many radical functionalization reactions using this reagent (e.g., Minisci-type) are reported as "open-flask" or aqueous-compatible, the storage of the reagent is strictly moisture-intolerant.
-
The Mechanism: In the presence of moisture and trace acid (often from atmospheric
), sulfinates undergo disproportionation . Two molecules of sulfinate react to form a sulfonate (inert) and a thiosulfonate (reactive impurity).-
Impact: This does not typically cause an explosion, but it leads to "silent failure" in experiments. The reagent purity drops, and the generated thiosulfonate can act as a radical scavenger, killing the desired reaction.
-
-
Safety Implication: Decomposition can release sulfur dioxide (
) gas if the pH drops, creating an inhalation hazard in unventilated storage areas.
Reactivity Profile
-
Radical Generation: Under oxidative conditions (e.g., with TBHP,
), this compound releases the 2,5-dichlorothiophene radical and . -
Thermal Instability: High heat (>200°C) can cause rapid decomposition.
-
Incompatibility: Strong oxidizers, strong acids, and moisture.
Storage and Stability Protocols
Objective: Prevent disproportionation and
| Parameter | Specification | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows thermal disproportionation kinetics. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation to sulfonate. |
| Container | Amber glass, Parafilm/Teflon sealed | Protects from light (minor factor) and moisture (major factor). |
| Shelf-Life | 6–12 Months (if sealed) | Hygroscopic nature degrades purity over time. |
Operational Handling Protocols
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Specific Note |
| Respiratory | N95 (minimum) or P100 | Fine powder can be irritating; prevent inhalation of dust. |
| Dermal | Nitrile Gloves (Double gloved recommended) | Chlorinated aromatics can permeate thin nitrile; double gloving provides a buffer. |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that may drift. |
Weighing and Transfer (The "Static" Problem)
Sulfinate salts are often fine, electrostatic powders.
-
Static Control: Use an anti-static gun or ionizer bar if weighing small quantities (<10 mg) to prevent dispersal.
-
Environment: Weighing should ideally occur in a glovebox or a low-humidity fume hood .
-
Tooling: Use plastic spatulas (less static than metal) or anti-static coated metal.
Reaction Setup: Radical C-H Functionalization
Context: A typical Minisci-type reaction using Sodium 2,5-dichlorothiophene-3-sulfinate, solvent (DMSO/Water), and an oxidant.
-
Reagent Addition: Add the sulfinate last or as a solid mixture with the oxidant to the solvent system to minimize pre-reaction decomposition.
-
Degassing: While "robust," removing oxygen via sparging (Argon bubbling) for 5-10 minutes significantly improves reproducibility by preventing oxygen from quenching the carbon-centered radical.
-
Venting: The reaction generates
(gas) as a byproduct.-
Protocol: Do not run in a completely sealed, rigid vessel (like a crimped vial) without headspace calculations. Use a septum with a bleed needle or a pressure-relief vial to accommodate off-gassing.
-
Waste Disposal & Quenching
The "Sulfur Smell" Management: Sulfinates and their byproducts (thiosulfonates, disulfides) often have potent, unpleasant odors.
-
Quench Protocol:
-
Do not mix directly with concentrated bleach (exothermic oxidation risk).
-
Recommended: Treat reaction mixtures with dilute aqueous bleach (10%) or hydrogen peroxide (3%) in a fume hood. This oxidizes odorous sulfur species to non-volatile sulfonates/sulfates.
-
Let stand for 30 minutes before disposal.
-
-
Disposal Stream:
-
Segregate as Halogenated Organic Waste (due to the dichlorothiophene moiety).
-
Do not mix with strong acid waste (risk of
generation).
-
Visualized Safety & Reactivity Logic
Diagram 1: Decomposition & Safety Logic
This diagram illustrates why moisture control is critical for both safety (
Caption: Moisture-induced disproportionation pathway leading to reagent degradation and potential gas evolution.
Diagram 2: Safe Handling Workflow
A step-by-step decision tree for handling the reagent in the lab.
Caption: Operational workflow ensuring reagent quality and safe disposal.
References
-
Sigma-Aldrich. Sodium 2,5-dichlorothiophene-3-sulfinate Product Page & Safety Data. Link
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497. (Foundational context for sulfinate radical chemistry/Baran Diversinates). Link
-
Baran Lab. Diversinate™ User Guide and Protocols. Scripps Research Institute. Link
-
National Institutes of Health (NIH). Synthesis and applications of sodium sulfinates. PMC7956920. Link
-
Oakwood Chemical. Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfinic acid sodium salt. Link
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate
Introduction: The Significance of Sodium 2,5-dichlorothiophene-3-sulfinate in Modern Drug Development
Sodium 2,5-dichlorothiophene-3-sulfinate is an increasingly pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a dichlorinated thiophene ring coupled with a reactive sulfinate group, offers a versatile scaffold for the synthesis of complex heterocyclic compounds. These derivatives have shown promise in a range of therapeutic areas, acting as key intermediates for novel kinase inhibitors, anti-infective agents, and other targeted therapies. The electron-withdrawing nature of the two chlorine atoms on the thiophene ring significantly influences the reactivity of the sulfinate moiety, making it a valuable synthon for introducing the 2,5-dichlorothienylsulfonyl group into target molecules.
As the demand for novel therapeutics grows, the ability to produce key intermediates like Sodium 2,5-dichlorothiophene-3-sulfinate on a larger scale becomes paramount. Transitioning from laboratory-scale synthesis to pilot plant or even commercial production, however, presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, controlling process parameters, and guaranteeing the safety of personnel and the environment.
This comprehensive guide provides a detailed examination of the synthetic pathway to Sodium 2,5-dichlorothiophene-3-sulfinate, with a specific focus on the critical considerations for successful scale-up. We will delve into the underlying chemical principles, offer field-proven protocols, and discuss the practical challenges that researchers, scientists, and drug development professionals may encounter.
Synthetic Pathway Overview
The synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate is a multi-step process that begins with the commercially available starting material, thiophene. The overall synthetic route can be conceptually broken down into three key stages:
-
Dichlorination of Thiophene: The synthesis of the 2,5-dichlorothiophene core.
-
Sulfonylation: Introduction of the sulfonyl chloride group at the 3-position of the dichlorinated thiophene ring.
-
Reduction: Conversion of the sulfonyl chloride to the target sodium sulfinate salt.
Each of these stages presents its own set of challenges and optimization parameters, which become increasingly critical as the reaction scale increases.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate, from starting materials to the final product.
Caption: Synthetic workflow for Sodium 2,5-dichlorothiophene-3-sulfinate.
Part 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Chloride - The Critical Precursor
The quality and yield of the final sodium sulfinate product are intrinsically linked to the purity of its precursor, 2,5-dichlorothiophene-3-sulfonyl chloride. This section details the synthesis of this key intermediate, with a focus on scalable and controllable methodologies.
Step 1: Synthesis of 2,5-Dichlorothiophene
The synthesis of 2,5-dichlorothiophene is typically achieved through the direct chlorination of thiophene or a substituted thiophene. A common industrial method involves the reaction of 2-chlorothiophene with chlorine.[1]
Causality of Experimental Choices:
-
Starting Material: While direct chlorination of thiophene is possible, it often leads to a mixture of mono-, di-, tri-, and tetrachlorinated products, making purification difficult.[1] Starting with 2-chlorothiophene provides better regioselectivity towards the desired 2,5-dichloro isomer.
-
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to prevent over-chlorination and the formation of unwanted byproducts.
-
Work-up: An alkaline wash is crucial to decompose any chlorine addition products that may have formed during the reaction, which can interfere with subsequent steps.[1]
Protocol 1: Lab-Scale Synthesis of 2,5-Dichlorothiophene
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Charge Reactor: Charge the flask with 2-chlorothiophene.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Chlorine Gas Introduction: Slowly bubble chlorine gas through the stirred 2-chlorothiophene solution. Monitor the reaction temperature closely and maintain it below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS until the desired conversion is achieved.
-
Quenching: Stop the chlorine gas flow and purge the reaction mixture with nitrogen to remove any dissolved chlorine.
-
Alkaline Wash: Slowly add a 10% aqueous sodium hydroxide solution to the reaction mixture while maintaining the temperature below 20 °C. Stir for 1-2 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure 2,5-dichlorothiophene.
Step 2: Sulfonylation of 2,5-Dichlorothiophene
The introduction of the sulfonyl chloride group is a critical step that is often fraught with challenges, particularly at scale. The use of a strong sulfonating agent like chlorosulfonic acid is common.[2]
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful and highly corrosive sulfonating agent. Its use necessitates specialized handling procedures and equipment.
-
Temperature Control: The reaction is highly exothermic. Strict temperature control is essential to prevent degradation of the starting material and the formation of sulfone byproducts.
-
Quenching: The quenching of the reaction mixture with ice is a critical and potentially hazardous step. It must be performed slowly and with efficient cooling to manage the heat generated from the reaction of excess chlorosulfonic acid with water.
Protocol 2: Lab-Scale Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Chloride
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place 2,5-dichlorothiophene.
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Reagent Addition: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of 2,5-dichlorothiophene, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: In a separate, larger beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic extracts with water, a saturated sodium bicarbonate solution (carefully, due to potential gas evolution), and finally with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dichlorothiophene-3-sulfonyl chloride.
-
Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by recrystallization from a suitable solvent like hexane.
Scale-Up Considerations for Sulfonylation:
-
Heat Management: The high exothermicity of the sulfonylation reaction requires a reactor with efficient heat exchange capabilities. The rate of addition of chlorosulfonic acid must be carefully controlled and linked to the reactor's cooling capacity.
-
Material of Construction: Due to the highly corrosive nature of chlorosulfonic acid, the reactor and associated equipment should be constructed from corrosion-resistant materials such as glass-lined steel or Hastelloy.
-
Quenching at Scale: The quenching process is particularly hazardous at scale. A dedicated, well-agitated quench vessel with robust cooling is necessary. The reaction mixture should be added to the ice-water slurry, not the other way around, to ensure that the bulk of the mixture is always cold.
-
Off-Gas Management: The reaction and quenching steps can generate significant amounts of HCl gas. A robust gas scrubbing system is essential to neutralize these acidic vapors.
Part 2: Reduction to Sodium 2,5-dichlorothiophene-3-sulfinate - The Core Transformation
The reduction of the sulfonyl chloride to the sodium sulfinate is the final and most critical step in the synthesis. The most common and scalable method for this transformation is the use of sodium sulfite in an aqueous or mixed aqueous-organic solvent system.[3] The use of a buffer, such as disodium hydrogenphosphate, is highly recommended to control the pH and improve the purity of the final product.[4]
Reaction Mechanism and the Role of pH Control:
The reduction of the sulfonyl chloride with sodium sulfite proceeds via a nucleophilic attack of the sulfite ion on the sulfonyl chloride. The reaction produces hydrochloric acid as a byproduct, which can lead to the disproportionation of the resulting sulfinic acid into a thiosulfonate and a sulfonic acid if the pH is not controlled.
Caption: Reaction pathways in sulfonyl chloride reduction.
The use of disodium hydrogenphosphate as a buffer maintains the pH of the reaction mixture in the optimal range (typically pH 7-9), preventing the formation of these impurities and leading to a cleaner product with higher yield.[4]
Protocol 3: Pilot-Scale Synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate
-
Reactor Preparation: Charge a suitably sized glass-lined reactor with purified water.
-
Reagent Dissolution: With agitation, add sodium sulfite and disodium hydrogenphosphate to the reactor and stir until all solids are dissolved.
-
Solvent Addition: If a co-solvent is used to improve the solubility of the sulfonyl chloride, add it at this stage. Common co-solvents include ethanol or isopropanol.[4]
-
Temperature Adjustment: Adjust the temperature of the solution to the desired reaction temperature, typically between 20-40 °C.
-
Sulfonyl Chloride Addition: Slowly add the 2,5-dichlorothiophene-3-sulfonyl chloride to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction for completion by HPLC, observing the disappearance of the sulfonyl chloride peak.
-
Product Isolation - Crystallization:
-
Once the reaction is complete, cool the mixture to 0-5 °C to induce crystallization of the sodium sulfinate salt.
-
Hold the mixture at this temperature for several hours to maximize crystal growth.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water or a cold mixture of water and the co-solvent to remove inorganic salts.
-
-
Drying: Dry the product under vacuum at a temperature that does not cause decomposition. The thermal stability of the product should be determined by thermal analysis (TGA/DSC) to define a safe drying temperature.
Scale-Up Considerations for the Reduction Step:
-
Exotherm Control: While generally less exothermic than the sulfonylation, the reduction can still generate a significant amount of heat. The addition rate of the sulfonyl chloride must be carefully controlled, especially at the beginning of the addition.
-
pH Monitoring and Control: For large-scale batches, in-situ pH monitoring is highly recommended. This allows for the adjustment of the buffer or the addition of a base if necessary to maintain the optimal pH range throughout the reaction.
-
Solid Handling and Isolation: The physical properties of the precipitated sodium sulfinate (crystal size, morphology) can significantly impact the efficiency of filtration and washing at scale. Seeding the solution with a small amount of pre-existing crystals can sometimes improve the crystal properties.
-
Purification Strategy: For pharmaceutical applications, the purity of the final product is paramount. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to remove residual inorganic salts and organic impurities.[3]
Data Presentation: A Comparative Overview
| Parameter | Lab-Scale (Protocol 1 & 2) | Pilot-Scale (Protocol 3) | Key Considerations for Scale-Up |
| Batch Size | 10-100 g | 1-10 kg | Material handling, heat transfer, mixing efficiency. |
| Temperature Control | Ice baths, heating mantles | Jacketed reactor with automated temperature control | Efficient heat removal is critical to prevent side reactions. |
| Reagent Addition | Dropping funnel | Metering pump with controlled addition rate | Precise control of addition rate to manage exotherms. |
| pH Control | Buffer | In-situ pH probe and potential for automated base addition | Maintaining optimal pH is crucial for yield and purity. |
| Isolation | Buchner funnel | Centrifuge or filter-dryer | Efficient solid-liquid separation and washing are key. |
| Drying | Vacuum oven | Vacuum dryer | Avoidance of thermal decomposition during drying. |
| Typical Yield | 70-85% | 75-90% (optimized) | Optimization of reaction and work-up conditions. |
| Typical Purity | >95% | >98% | Effective removal of inorganic salts and organic byproducts. |
Safety Considerations: A Paramount Concern
The synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate involves the use of hazardous materials and the generation of potentially harmful byproducts. A thorough risk assessment should be conducted before undertaking this synthesis at any scale.
-
Thiophene and Chlorinated Thiophenes: These compounds can be toxic and harmful if inhaled or absorbed through the skin.[5][6] All manipulations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[7] It should be handled with extreme care in a fume hood, and appropriate PPE, including acid-resistant gloves, a face shield, and an apron, is mandatory.[8][9] Emergency access to a safety shower and eyewash station is essential.
-
Exothermic Reactions: Both the sulfonylation and, to a lesser extent, the reduction steps are exothermic. The potential for a runaway reaction must be considered, and appropriate measures, such as robust cooling systems and controlled addition rates, must be in place.
-
Gas Evolution: The sulfonylation and quenching steps generate significant amounts of HCl gas. The reduction reaction may also evolve some SO2. A gas scrubbing system is necessary to neutralize these acidic and potentially toxic gases.
Conclusion: A Pathway to Scalable and Reliable Synthesis
The successful scale-up of the synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate is a challenging but achievable goal. By understanding the underlying chemical principles, carefully controlling reaction parameters, and prioritizing safety, researchers and production chemists can reliably produce this valuable intermediate at the quantities required for modern drug development programs. The protocols and considerations outlined in this guide provide a solid foundation for navigating the complexities of this synthesis, from the laboratory bench to the pilot plant and beyond.
References
- Hartough, H. D. (1949). Process for making 2,5-dichlorothiophene. U.S. Patent No. 2,492,644. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9348-9405. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride, 97%. Retrieved from [Link]
- Fuji Photo Film Co., Ltd. (2002). Process for preparing a sulfinate. U.S. Patent Application No. 10/017,896.
-
Chemstock. (n.d.). Chlorosulphonic acid Safety Data Sheet. Retrieved from [Link]
-
Maybridge. (n.d.). 2-[(4-Chlorophenyl)thio]thiophene Material Safety Data Sheet. Retrieved from [Link]
-
Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from [Link]
Sources
- 1. EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate - Google Patents [patents.google.com]
- 2. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. zauxigroup.com [zauxigroup.com]
- 7. chemstock.ae [chemstock.ae]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. concordia.ca [concordia.ca]
Application Notes and Protocols: Sodium 2,5-dichlorothiophene-3-sulfinate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
Sodium 2,5-dichlorothiophene-3-sulfinate is a specialized organosulfur compound that holds considerable promise as a versatile building block in the realm of advanced materials science. Its unique trifunctionalized thiophene core, featuring two chlorine atoms and a reactive sodium sulfinate group, offers a gateway to novel conjugated polymers and functional materials with tailored electronic and optical properties. The presence of the chlorine atoms influences the electronic characteristics and reactivity of the thiophene ring, making it amenable to a variety of substitution and coupling reactions.[1] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the utilization of Sodium 2,5-dichlorothiophene-3-sulfinate in the synthesis of innovative materials for applications in organic electronics and polymer chemistry.
The sulfinate functional group is a remarkable asset in synthetic chemistry, capable of acting as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions.[2][3] This multifaceted reactivity allows for the construction of diverse molecular architectures, including the formation of strong carbon-sulfur (C-S) bonds, which are fundamental to the structure of many high-performance organic materials.[2]
Core Properties and Handling
A clear understanding of the physicochemical properties of Sodium 2,5-dichlorothiophene-3-sulfinate is paramount for its effective and safe use in any experimental setting.
| Property | Value | Source |
| CAS Number | 363179-59-3 | [4] |
| Molecular Formula | C₄HCl₂NaO₂S₂ | [4] |
| Molecular Weight | 239.08 g/mol | [4] |
| Appearance | Solid | - |
| Solubility | Information not widely available, but likely soluble in polar organic solvents. | - |
| Storage | Store in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents. Keep container tightly sealed to prevent moisture absorption. | - |
Application I: Precursor for Thiophene-Based Conjugated Polymers via a Sulfinyl Precursor Route
One of the most promising applications of Sodium 2,5-dichlorothiophene-3-sulfinate is its potential role as a monomer in the synthesis of conjugated polymers, such as poly(p-phenylenevinylene) (PPV) derivatives. The "sulfinyl precursor route" is a conceptual pathway where thiophene-substituted sulfinyl monomers are utilized as building blocks for the preparation of these conducting polymers.[5] This approach offers a potential alternative to other polymerization methods and allows for the incorporation of the unique electronic properties of the dichlorothiophene moiety into the polymer backbone.
Scientific Rationale:
The sulfinate group can be converted to a more reactive sulfinyl group, which can then participate in polymerization reactions. The resulting polymer would contain the 2,5-dichlorothiophene-3-sulfinyl moiety as a repeating unit or as a functional side chain. Subsequent thermal or chemical treatment could then be employed to eliminate the sulfinyl group and generate the desired conjugated polymer structure. The chlorine atoms on the thiophene ring can further be used for post-polymerization modification, allowing for fine-tuning of the material's properties.
Experimental Workflow: Conceptual Sulfinyl Precursor Polymerization
The following diagram illustrates a conceptual workflow for the synthesis of a thiophene-containing conjugated polymer using Sodium 2,5-dichlorothiophene-3-sulfinate as a precursor.
Caption: Conceptual workflow for sulfinyl precursor polymerization.
Protocol 1: Synthesis of an Activated Sulfinyl Monomer (Conceptual)
This protocol outlines a general procedure for the conversion of the sodium sulfinate to a more reactive intermediate, such as a sulfinyl chloride. This is a critical first step in the proposed sulfinyl precursor route.
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq) in anhydrous DCM.
-
Addition of Chlorinating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) in anhydrous DCM to the stirred suspension.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the dissolution of the starting material and the evolution of gas (SO₂ or CO/CO₂).
-
Work-up: Once the reaction is complete, remove the solvent and any excess chlorinating agent under reduced pressure. The resulting crude sulfinyl chloride is often used immediately in the next step without further purification due to its potential instability.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The sulfinate salt and the resulting sulfinyl chloride are sensitive to moisture. An inert atmosphere prevents hydrolysis and ensures the integrity of the reactive species.
-
Anhydrous Solvents: The use of dry solvents is crucial to prevent unwanted side reactions with the chlorinating agent and the product.
-
Controlled Addition at Low Temperature: The reaction with thionyl chloride or oxalyl chloride can be exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent potential decomposition.
Application II: Functionalization of Materials via Desulfinative Cross-Coupling
Sodium 2,5-dichlorothiophene-3-sulfinate can serve as a valuable reagent for introducing the 2,5-dichlorothiophene-3-sulfonyl moiety onto other molecules or polymer backbones through palladium-catalyzed desulfinative cross-coupling reactions.[6] This method allows for the precise installation of this functional group, which can impart desirable electronic or physical properties to the target material.
Scientific Rationale:
In a desulfinative cross-coupling reaction, the sulfinate group is extruded as sulfur dioxide (SO₂), and a new carbon-carbon or carbon-heteroatom bond is formed. This allows the thiophene ring to be directly attached to another aromatic system or a polymer chain. This approach is particularly useful for modifying existing polymers to enhance their performance in applications such as organic field-effect transistors (OFETs) or as specialized additives.[7][8]
Experimental Workflow: Desulfinative Cross-Coupling
The following diagram outlines the general workflow for a palladium-catalyzed desulfinative cross-coupling reaction.
Caption: Workflow for desulfinative cross-coupling.
Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling with an Aryl Bromide (General Procedure)
This protocol provides a general methodology for the coupling of Sodium 2,5-dichlorothiophene-3-sulfinate with an aryl bromide.
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate
-
Aryl bromide (e.g., bromobenzene or a functionalized derivative)
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for cross-coupling reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add Sodium 2,5-dichlorothiophene-3-sulfinate (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is necessary to activate the sulfinate and facilitate the transmetalation step in the catalytic cycle.
-
Anhydrous and Degassed Conditions: Oxygen can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere with degassed solvents.
Future Outlook and Potential Applications
The strategic use of Sodium 2,5-dichlorothiophene-3-sulfinate opens up exciting avenues for the development of novel materials. The resulting functionalized thiophenes and polymers could find applications in:
-
Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the resulting materials, potentially leading to improved charge transport characteristics.[8][9]
-
Organic Photovoltaics (OPVs): Thiophene-based materials are widely used in OPVs. The unique substitution pattern of this building block could lead to new donor or acceptor materials with optimized properties.
-
Sensors: The functional groups on the thiophene ring can be tailored for specific analyte detection.
-
Specialized Polymers: Incorporation of this monomer can lead to polymers with enhanced thermal stability, solubility, or specific optical properties.[1]
Further research into the reactivity and polymerization of Sodium 2,5-dichlorothiophene-3-sulfinate is warranted to fully explore its potential in these and other cutting-edge applications.
References
-
Jepsen, T. H., et al. (2010). Synthesis of Functionalized Dibenzothiophenes – An Efficient Three‐Step Approach Based on Pd‐Catalyzed C–C and C–S Bond Formations. European Journal of Organic Chemistry, 2011(1), 53–57. [Link]
-
The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. (n.d.). Acme Organics. [Link]
-
Adriaensens, P., et al. (2001). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 39(6), 327-334. [Link]
-
Ranu, B. C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8886-8929. [Link]
- Wei, Y., & Wang, J. (1991). Polymerization of thiophene and its derivatives.
-
DeBoef, B., et al. (2011). Synthesis of Polythiophenes using Oxidative Coupling. DigitalCommons@URI. [Link]
-
2,5-Dichlorothiophene-3-sulfonamide Chemical Properties, Applications & Safety Data. (n.d.). Chemical LAND21. [Link]
-
Zweiban, D. L., et al. (2016). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Macromolecules, 49(6), 2091-2097. [Link]
-
Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. (1995). The Journal of Organic Chemistry, 60(16), 5121-5123. [Link]
-
Kudo, K., et al. (2015). Light-emitting organic field-effect transistors based on highly luminescent single crystals of thiophene/phenylene co-oligomers. Journal of Materials Chemistry C, 3(8), 1863-1869. [Link]
-
Wang, C., et al. (2020). Visible-Light-Driven Oxidative Coupling of Arylhydrazines with Sulfinates Catalyzed by Polyoxometalates for Aryl Sulfone Synthesis. Organic Letters, 22(17), 6748-6753. [Link]
-
Kuwayama, A., et al. (2024). Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. ChemRxiv. [Link]
-
Electropolymerization process of thiophene (Th). (n.d.). ResearchGate. [Link]
-
Forgione, P., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3370-3379. [Link]
-
Wang, C., et al. (2020). Visible-light-driven oxidative coupling of arylhydrazines with sulfinates catalyzed by polyoxometalates for aryl sulfone synthesis. Chemical Communications, 56(82), 12396-12399. [Link]
-
Flexible organic field-effect transistors-based biosensors: progress and perspectives. (2023). Journal of Nanobiotechnology, 21(1), 37. [Link]
-
Kuwayama, A., et al. (2024). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry. [Link]
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). OpenRiver. [Link]
-
Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds. (2021). PolyU Scholars Hub. [Link]
-
Organic field-effect transistor. (n.d.). In Wikipedia. [Link]
-
Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. (2016). Journal for Electrochemistry and Plating Technology, 2(2), 55-61. [Link]
- Polythiophenes, process for their preparation and their use. (1989).
-
Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. (2020). Frontiers in Materials, 7. [Link]
-
A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. (2020). Organic & Biomolecular Chemistry, 18(28), 5394-5401. [Link]
-
Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds. (2021). Organic Letters, 23(15), 6164-6168. [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (1990). Defense Technical Information Center. [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). Polymers, 13(20), 3569. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2018). Molecules, 23(8), 1888. [Link]
-
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2022). Molecules, 27(17), 5529. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances, 11(15), 8886-8929. [Link]
-
Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. (2016). Macromolecular Chemistry and Physics, 217(15), 1738-1747. [Link]
-
Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. (2020). Energy Storage Materials, 27, 143-150. [Link]
-
Divergent Functionalization of Styrenes via Radical/Polar Crossover with CO2 and Sodium Sulfinates. (2023). Chemistry – A European Journal, 29(12), e202203625. [Link]
-
Practical and innate C–H functionalization of heterocycles. (2013). Nature, 498(7453), 224-228. [Link]
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Application Notes and Protocols for Carbon-Sulfur Bond Formation Utilizing Sodium 2,5-dichlorothiophene-3-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the C–S Bond and the Utility of Thiophene Sulfinates
The carbon-sulfur (C–S) bond is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its presence is integral to the therapeutic efficacy of numerous pharmaceuticals and agrochemicals. The thiophene nucleus, in particular, is a privileged scaffold in medicinal chemistry, with numerous approved drugs featuring this heterocycle. Consequently, the development of robust and versatile methods for the construction of C–S bonds, especially those involving thiophene moieties, is of paramount importance to the drug discovery and development pipeline.
Sodium sulfinates have emerged as highly versatile and powerful building blocks in organic synthesis for the formation of C–S bonds, among others.[1][2] These salts are generally stable, easy to handle solids, offering a significant advantage over often foul-smelling and readily oxidized thiols. Depending on the reaction conditions, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating agents.[2] This guide provides an in-depth technical overview of the application of a specialized sulfinate reagent, sodium 2,5-dichlorothiophene-3-sulfinate , for the construction of C–S bonds, a critical transformation for accessing novel chemical entities in drug discovery and materials science.
Reagent Profile: Sodium 2,5-dichlorothiophene-3-sulfinate
Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 363179-59-3 | [3] |
| Molecular Formula | C₄HCl₂NaO₂S₂ | [3] |
| Molecular Weight | 239.08 g/mol | [3] |
| Appearance | Solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in polar solvents like water, DMSO, DMF | General knowledge |
Synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate
The direct synthesis of sodium 2,5-dichlorothiophene-3-sulfinate is not widely reported in the literature. However, a reliable synthetic route can be proposed based on established methods for the preparation of sulfinate salts from their corresponding sulfonyl chlorides. The precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, is commercially available.
A general and effective method for the reduction of sulfonyl chlorides to sodium sulfinates involves the use of sodium sulfite. This transformation is typically carried out in a biphasic system or in the presence of a phase-transfer catalyst to facilitate the reaction between the organic-soluble sulfonyl chloride and the aqueous-soluble reducing agent.
Protocol 1: Synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate from 2,5-dichlorothiophene-3-sulfonyl chloride
This protocol is a general procedure adapted from known methods for the synthesis of sodium sulfinates.
Materials:
-
2,5-dichlorothiophene-3-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium sulfite (1.5-2.0 eq) and sodium bicarbonate (2.0-2.5 eq).
-
Combine the organic and aqueous solutions in the reaction flask. If using, add the phase-transfer catalyst (0.05-0.1 eq).
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting sulfonyl chloride.
-
Upon completion of the reaction, separate the aqueous layer.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material or organic impurities.
-
The resulting aqueous solution contains the sodium 2,5-dichlorothiophene-3-sulfinate. This solution can be used directly in subsequent reactions, or the product can be isolated by removal of water under reduced pressure. The resulting solid should be dried under vacuum.
Characterization:
The synthesized sodium 2,5-dichlorothiophene-3-sulfinate can be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure of the thiophene ring.
-
Infrared (IR) spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfinate group.
-
Mass spectrometry (MS): To confirm the molecular weight of the product.
Application in C–S Bond Formation: Cross-Coupling Reactions
Sodium 2,5-dichlorothiophene-3-sulfinate is an excellent precursor for the formation of C(aryl)-S bonds, leading to the synthesis of diaryl sulfones. These reactions are typically catalyzed by transition metals such as copper or palladium.
Mechanism of C–S Bond Formation
The precise mechanism of C–S bond formation using sulfinate salts can vary depending on the catalytic system and reaction conditions. However, a general catalytic cycle for a copper-catalyzed cross-coupling with an aryl halide is depicted below.
Caption: Experimental workflow for the synthesis of aryl 2,5-dichlorothienyl sulfones.
Detailed Step-by-Step Procedure:
-
To an oven-dried sealed reaction tube, add sodium 2,5-dichlorothiophene-3-sulfinate (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (0.05-0.1 eq), the chosen ligand (0.1-0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aryl 2,5-dichlorothienyl sulfone.
Data Presentation: Representative Reaction Parameters
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | D-glucosamine (20) | K₂CO₃ | DMSO | 100 | 12 | Expected High |
| 2 | Bromobenzene | CuI (10) | DMEDA (20) | Cs₂CO₃ | Dioxane | 110 | 24 | Expected Moderate-High |
| 3 | 4-Iodoanisole | CuI (5) | D-glucosamine (10) | K₂CO₃ | DMSO/H₂O | 100 | 12 | Expected High |
| 4 | 1-Bromo-4-nitrobenzene | CuI (10) | DMEDA (20) | Cs₂CO₃ | DMF | 120 | 18 | Expected Moderate |
Note: Yields are estimations based on similar reported reactions and would require experimental validation for this specific substrate.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following validation checkpoints are crucial:
-
Purity of Starting Materials: The purity of the synthesized sodium 2,5-dichlorothiophene-3-sulfinate should be confirmed by NMR and elemental analysis. Commercially available reagents should be of high purity.
-
Inert Atmosphere: The cross-coupling reactions are sensitive to oxygen, and maintaining an inert atmosphere is critical for catalytic activity.
-
Anhydrous Conditions: The use of anhydrous solvents is recommended to prevent side reactions and deactivation of the catalyst.
-
Consistent Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Thorough Characterization of Products: The structure and purity of the final products should be unequivocally confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
Sodium 2,5-dichlorothiophene-3-sulfinate is a valuable and versatile reagent for the construction of C–S bonds, providing access to novel 2,5-dichlorothienyl sulfones. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties of the dichlorinated thiophene ring. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Future work in this area could focus on expanding the scope of coupling partners, developing more sustainable catalytic systems (e.g., using earth-abundant metals or photoredox catalysis), and exploring the biological activities of the resulting sulfone products.
References
-
Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8986-9035. [Link]
-
Molecules. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]
-
ResearchGate. (n.d.). Reaction between aryl halides and sodium sulfinates. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 2,5-dichlorothiophene.
-
Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Lam, L. Y., & Ma, C. (2020). Chan-Lam Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds. Organic Letters, 22(15), 5949-5953. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yield for Sodium 2,5-dichlorothiophene-3-sulfinate sulfonylation
Ticket Subject: Improving Reaction Yield for Sodium 2,5-dichlorothiophene-3-sulfinate Sulfonylation Ticket ID: T-SULF-25DCT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Defining the Failure Mode
Before optimizing, we must identify how the reaction is failing. Sodium 2,5-dichlorothiophene-3-sulfinate is an ambident nucleophile . The sulfinate anion (
-
Sulfur (Soft Center): Yields the desired Sulfone (S-alkylation).
-
Oxygen (Hard Center): Yields the undesired Sulfinate Ester (O-alkylation).
For the 2,5-dichlorothiophene scaffold, the electron-withdrawing chlorine atoms stabilize the negative charge, reducing overall nucleophilicity and making the anion "harder" than a standard phenyl sulfinate. This increases the risk of O-alkylation and low conversion.
Common Failure Modes & Quick Fixes
| Symptom | Probable Cause | Immediate Corrective Action |
| High yield of unstable oil (Ester) | Hard-Hard Interaction: Solvent is too polar/protic or electrophile is too "hard" (e.g., tosylate, chloride). | Switch to soft electrophiles (alkyl iodides) or use Phase Transfer Catalysis (PTC) . |
| Low Conversion / Starting Material Recovery | Steric/Electronic Deactivation: The 2,5-dichloro motif reduces nucleophilicity; salt is insoluble in organic media. | Use polar aprotic solvents (DMF, DMSO) or TBAI catalyst . Increase temp to 80-90°C. |
| Product decomposes on workup | Oxidation/Disproportionation: Sulfinates oxidize to sulfonates ( | Run under strict Nitrogen/Argon atmosphere . Degas all solvents. |
| Formation of Sulfonic Acid | Acidic Quench: Protonation of the salt followed by disproportionation. | Maintain basic pH (>8) until the electrophile is fully consumed. |
Technical Deep Dive: The HSAB Control Strategy
To maximize the yield of the sulfone (S-alkylation), you must manipulate the Hard-Soft Acid-Base (HSAB) parameters.
Mechanism of Selectivity
The sulfur atom is a "soft" nucleophile (large, polarizable orbital), while the oxygen is "hard" (small, charge-dense).
-
To favor Sulfone (S-attack): You need a soft electrophile and a solvent that solvates the cation (
) but leaves the anion "naked" and reactive. -
The 2,5-Dichloro Effect: The chlorine atoms at positions 2 and 5 pull electron density from the ring. This stabilizes the sulfinate resonance structure, making the sulfur less nucleophilic. You must compensate for this by using a more reactive "soft" electrophile.
Figure 1: HSAB selectivity pathway. To improve yield, force the reaction along the green "Soft-Soft" path.
Optimized Protocol: Phase Transfer Catalysis (PTC)
For hindered or electron-deficient substrates like sodium 2,5-dichlorothiophene-3-sulfinate, standard SN2 conditions often fail due to solubility issues. Phase Transfer Catalysis is the gold standard for high-yield sulfonylation.
Why this works:
-
Solubility: The sulfinate salt stays in water; the electrophile stays in toluene/DCM.
-
Reactivity: The quaternary ammonium catalyst (
) extracts the sulfinate anion into the organic phase as a loose ion pair ( ). In this non-polar environment, the anion is poorly solvated (highly reactive) and the "soft" sulfur atom is more accessible than the "hard" oxygen, favoring S-alkylation.
Step-by-Step Procedure
Reagents:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 equiv)
-
Electrophile (Alkyl Halide) (1.2 equiv) — Prefer Iodides or Bromides.
-
Catalyst: Tetrabutylammonium Iodide (TBAI) or Bromide (TBAB) (0.1 - 0.2 equiv).
-
Solvent System: Water : Toluene (1:1 ratio) or Water : DCM.
Workflow:
-
Preparation: Dissolve the Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq) and TBAI (0.1 eq) in Water (
).-
Note: If the starting material is a hydrate, no drying is needed.
-
-
Biphasic Setup: Add Toluene (
) containing the Electrophile (1.2 eq). -
Reaction: Heat the biphasic mixture to 80–90°C with vigorous stirring (1000+ rpm).
-
Critical: High stirring speed is essential to maximize interfacial surface area.
-
-
Monitoring: Monitor by TLC or HPLC.
-
Checkpoint: If reaction stalls after 4 hours, add another 0.05 eq of TBAI.
-
-
Workup:
-
Cool to room temperature.
-
Separate layers.[1] Extract aqueous layer with DCM.
-
Wash combined organics with 5%
(removes iodine traces) and Brine. -
Dry over
and concentrate.
-
Advanced Troubleshooting: Alternative Pathways
If direct alkylation yields remain poor (<40%), consider these alternative synthetic routes validated for thiophene derivatives.
A. The "Thiol-Oxidation" Route (Inverse Approach)
Instead of using the sulfinate as a nucleophile, reduce it or start from the thiol.
-
Reduction: Reduce Sulfonyl Chloride/Sulfinate to Thiol (
) using or Zn/HCl. -
Alkylation: React Thiol with Alkyl Halide to form Sulfide (
). -
Oxidation: Oxidize Sulfide to Sulfone using mCPBA or
.-
Pros: Extremely high yielding for electron-poor rings.
-
Cons: Two extra steps.
-
B. Palladium-Catalyzed Coupling (For Aryl Electrophiles)
If you are trying to couple the sulfinate to an Aryl Halide (not an alkyl halide), SN2 will not work. You must use a metal catalyst (C-S Cross-Coupling).
-
Catalyst:
(10 mol%) / L-Proline (20 mol%) or / Xantphos. -
Base:
. -
Solvent: DMSO at 110°C.
-
Reference: This is known as the Cacchi-type coupling .
Visual Workflow Summary
Figure 2: Decision tree for selecting the correct reaction conditions based on electrophile type.
References
-
HSAB Theory in Sulfinate Alkylation
-
Schank, K. (1988). Alkylation of Sulfinic Acids and Their Salts. In: Patai, S. (eds) The Chemistry of Sulphinic Acids, Esters and their Derivatives. Wiley.
-
-
Phase Transfer Catalysis for Sulfones
-
Venen, J., et al. (2024).[2] Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed.
- Note: While focused on sulfenamides, the PTC principles for S-nucleophiles described here are directly applicable to sulfin
-
-
Palladium/Copper Catalyzed Sulfonylation (Cacchi Coupling)
-
Cacchi, S., et al. (2004). Palladium-catalyzed synthesis of aryl sulfones. Journal of Organic Chemistry.
-
-
Thiophene Sulfinate Reactivity
-
Zhang, Y., et al. (2021). Synthesis and applications of sodium sulfinates. RSC Advances.
-
Sources
Technical Support Center: Troubleshooting Common Side Products in Sodium 2,5-dichlorothiophene-3-sulfinate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Sodium 2,5-dichlorothiophene-3-sulfinate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the common side products encountered during its use. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant amount of an insoluble, high-molecular-weight species in my reaction mixture. What is the likely identity of this side product and how can I prevent its formation?
Answer:
This is a common issue that often points to the formation of a thiosulfonate ester via a disproportionation reaction. Sodium 2,5-dichlorothiophene-3-sulfinate, like other sulfinate salts, can undergo self-condensation, particularly under acidic conditions or upon heating, to yield the corresponding thiosulfonate and 2,5-dichlorothiophene-3-sulfonic acid.[1][2]
Mechanism of Thiosulfonate Formation:
The disproportionation is understood to proceed through the formation of a sulfinyl sulfone intermediate, which then rearranges. The free sulfinic acid is known to be unstable and readily disproportionates.[2]
Troubleshooting Guide: Minimizing Thiosulfonate Formation
| Parameter | Recommendation & Rationale |
| pH Control | Maintain a neutral to slightly basic reaction medium. The sulfinate anion is more stable than the corresponding sulfinic acid. The presence of even catalytic amounts of acid can initiate the disproportionation cascade. |
| Temperature | Conduct the reaction at the lowest effective temperature. Thermal stress can promote the decomposition and subsequent disproportionation of the sulfinate. |
| Reagent Addition | Add the Sodium 2,5-dichlorothiophene-3-sulfinate solution slowly to the reaction mixture. This avoids localized high concentrations which can favor self-condensation. |
| Inert Atmosphere | While not directly preventing disproportionation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might generate acidic byproducts, indirectly promoting disproportionation. |
Experimental Protocol: pH Controlled Reaction
-
Setup: Assemble the reaction vessel under a positive pressure of nitrogen.
-
Solvent and Base: Add your reaction solvent and a non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate) to the vessel.
-
Reagent Solution: Prepare a solution of Sodium 2,5-dichlorothiophene-3-sulfinate in a suitable solvent.
-
Slow Addition: Add the sulfinate solution dropwise to the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the appearance of less polar, higher Rf spots which may correspond to the thiosulfonate.
Caption: Oxidation pathway from sulfinate to sulfonic acid.
Question 3: I am attempting to generate the corresponding sulfonyl chloride, but the yield is low and I observe several byproducts. What are the potential pitfalls in this conversion?
Answer:
The conversion of Sodium 2,5-dichlorothiophene-3-sulfinate to 2,5-dichlorothiophene-3-sulfonyl chloride can be challenging. Common side reactions include over-oxidation and hydrolysis of the desired sulfonyl chloride.
Common Side Products and Their Formation:
-
2,5-dichlorothiophene-3-sulfonic acid: This can form if water is present during the reaction or work-up, as sulfonyl chlorides are moisture-sensitive. [3]* 2,5-Dichlorothiophene: Desulfination can occur under harsh conditions, leading to the loss of the sulfonyl group.
-
Chlorinated byproducts: Depending on the chlorinating agent used (e.g., sulfuryl chloride, thionyl chloride), further chlorination of the thiophene ring can occur, leading to trichlorinated species.
Troubleshooting Guide: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
| Parameter | Recommendation & Rationale |
| Anhydrous Conditions | Strictly anhydrous conditions are paramount. Use oven-dried glassware and anhydrous solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride. [3] |
| Choice of Chlorinating Agent | Common chlorinating agents include thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). The choice of reagent can influence the side product profile. SOCl₂ is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. |
| Stoichiometry | Use a slight excess of the chlorinating agent to ensure complete conversion of the sulfinate. However, a large excess can lead to unwanted side reactions. |
| Temperature Control | The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize side reactions. |
| Work-up Procedure | Quench the reaction carefully, for example, by pouring it onto ice water, to hydrolyze any remaining chlorinating agent. The product should be extracted promptly into a non-polar organic solvent. |
Experimental Protocol: Preparation of 2,5-Dichlorothiophene-3-sulfonyl chloride
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend Sodium 2,5-dichlorothiophene-3-sulfinate in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add thionyl chloride dropwise to the stirred suspension.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Caption: Key reactions in sulfonyl chloride synthesis.
References
-
New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. (n.d.). pubs.acs.org. Retrieved January 28, 2026, from [Link]
-
Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. (n.d.). . Retrieved January 28, 2026, from [Link]
-
Synthesis of a Stable Sulfenic Acid by Oxidation of a Sterically Hindered Thiol (Thiophenetriptycene-8-thiol)1 and Its Characterization. (n.d.). pubs.acs.org. Retrieved January 28, 2026, from [Link]
-
Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. (2014, March 3). YouTube. Retrieved January 28, 2026, from [Link]
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). No source provided.
-
New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. (2025, August 7). pubs.acs.org. Retrieved January 28, 2026, from [Link]
-
Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. (n.d.). ir.library.oregonstate.edu. Retrieved January 28, 2026, from [Link]
-
Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved January 28, 2026, from [Link]
-
Stable cysteine sulfenic acid: synthesis by direct oxidation of a thiol, crystallographic analysis, and elucidation of reactivities. (n.d.). . Retrieved January 28, 2026, from [Link]
- General preparation method of sulfonyl chloride. (n.d.). patents.google.com.
-
Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. (n.d.). . Retrieved January 28, 2026, from [Link]
-
Worked example: Disproportionation reaction | Redox reactions | Chemistry | Khan Academy. (2024, April 30). YouTube. Retrieved January 28, 2026, from [Link]
-
A study on the thermal stability of sodium dithionite using ATR-FTIR spectroscopy. (n.d.). . Retrieved January 28, 2026, from [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (n.d.). . Retrieved January 28, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). . Retrieved January 28, 2026, from [Link]
- Process for preparing a sulfinate. (n.d.). patents.google.com.
-
Mechanism of decomposition of sodium dithionite in aqueous solution. (n.d.). pubs.rsc.org. Retrieved January 28, 2026, from [Link]
-
Disproportionation Reactions. (2025, January 7). Save My Exams. Retrieved January 28, 2026, from [Link]
-
Sodium dithionite decomposition in aqueous solution and in the solid state. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). . Retrieved January 28, 2026, from [Link]
-
thermal decomposition of hydrated sodium sulphide. (n.d.). . Retrieved January 28, 2026, from [Link]
-
Stages of thermal decomposition of sodium oxo-salts of sulphur. (2025, August 5). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Disproportionation reaction | Redox reactions | Chemistry | Khan Academy. (2023, June 30). YouTube. Retrieved January 28, 2026, from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). pubs.rsc.org. Retrieved January 28, 2026, from [Link]
-
Disproportionation Reactions - Redox Reactions #7. (2020, January 17). YouTube. Retrieved January 28, 2026, from [Link]
-
Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). pubs.acs.org. Retrieved January 28, 2026, from [Link]
-
2,5-Dichlorothiophene-3-sulfinic acid sodium salt. (n.d.). Oakwood Chemical. Retrieved January 28, 2026, from [Link]
Sources
How to purify products from a Sodium 2,5-dichlorothiophene-3-sulfinate reaction
Case ID: T-SULF-25DCT Status: Active Classification: Heterocyclic Reagent Purification / "Baran Diversinate" Analogues Applicable For: Synthesis of sulfinate salts from sulfonyl chlorides; Purification of reagents for radical C-H functionalization.
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate is a specialized heterocyclic reagent, often utilized as a radical precursor in innate C-H functionalization (similar to "Baran Diversinates"). The primary challenge in its preparation is isolating the organic salt from the inorganic byproducts (NaCl, Na₂SO₃) generated during the reduction of the corresponding sulfonyl chloride.
This guide details the Ethanol Extraction Protocol —the industry standard for desalting sulfinate salts—and provides troubleshooting for common failure modes like "oily" products or oxidative decomposition.
Module 1: The Isolation Workflow
The standard synthesis involves reducing 2,5-dichlorothiophene-3-sulfonyl chloride with sodium sulfite (
The "Ethanol Trick" for Desalting
Sodium sulfinates are generally soluble in hot lower alcohols (Ethanol, Methanol), whereas inorganic salts (NaCl, Na₂SO₄) are not. We exploit this solubility differential for purification.
Process Flow Diagram
Figure 1: The standard desalting workflow for sodium sulfinate salts, utilizing the solubility difference in hot ethanol.[1]
Module 2: Detailed Protocol
Prerequisites:
-
Reaction: Reduction of sulfonyl chloride (1.0 equiv) with
(2.0 equiv) and (2.0 equiv) in water. -
Atmosphere: While the salt is relatively stable, minimizing air exposure during hot filtration prevents oxidation to the sulfonate.
Step-by-Step Procedure
-
Water Removal (Critical):
-
Upon reaction completion, evaporate the aqueous reaction mixture to complete dryness using a rotary evaporator.
-
Tip: If the residue is sticky/oily, add toluene and re-evaporate (azeotropic drying) to ensure all water is removed. Water interferes with the salt separation.[2]
-
-
Ethanol Extraction:
-
Add absolute ethanol (approx. 5-10 mL per gram of starting material) to the dry solid residue.
-
Heat the suspension to reflux (approx. 78°C) with vigorous stirring for 30–60 minutes. The sodium sulfinate will dissolve; the inorganic salts will remain suspended.
-
-
Hot Filtration:
-
Filter the mixture while hot through a sintered glass funnel or Celite pad.
-
Why Hot? Sulfinates may precipitate as the ethanol cools. Filtering hot ensures maximum recovery.
-
Wash: Wash the filter cake with a small amount of hot ethanol. Combine this with the filtrate.
-
-
Crystallization:
-
Concentrate the filtrate under reduced pressure until the volume is reduced by ~75%.
-
Allow the solution to cool to room temperature, then place in an ice bath (0°C).
-
Optional: If no precipitate forms, add an anti-solvent like Diethyl Ether or Hexane dropwise until the solution turns cloudy, then cool.
-
-
Final Isolation:
-
Filter the white precipitate.
-
Dry under high vacuum (drying pistol or desiccator) to remove trace solvents.
-
Module 3: Troubleshooting Guide
Use this table to diagnose specific issues with your 2,5-dichlorothiophene-3-sulfinate product.
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil/gum | Residual water or solvent occlusion. | Azeotropic Dry: Dissolve in minimal water, add toluene, and rotovap again. Repeat until a powder forms. Trituration: Sonicate the oil with diethyl ether or pentane to induce solidification. |
| High Inorganic Content (NMR shows no peaks but mass is high) | Water was present during ethanol extraction. | NaCl is soluble in wet ethanol. Re-dissolve the solid in absolute ethanol, reflux, and filter again. Ensure the ethanol is anhydrous . |
| Product turns yellow/brown | Decomposition / Disproportionation. | Thiophene sulfinates are electron-poor and sensitive. Store under Argon/Nitrogen in the dark. Ensure all acids are neutralized (pH > 7) before isolation. |
| NMR shows Sulfonate (~10% shift) | Oxidation (Air exposure). | The sulfinate ( |
| Low Yield | Product trapped in filter cake. | The volume of ethanol used was too low. Re-suspend the inorganic filter cake in fresh hot ethanol and re-extract. |
Module 4: Quality Control & Stability
NMR Analysis (The "Shift" Check)
Distinguishing the Sulfinate (
-
H-NMR: Look for the diagnostic shift of the thiophene proton. The sulfinate proton typically appears slightly upfield compared to the sulfonate or sulfonyl chloride precursor due to the different oxidation state of the sulfur.
-
F-NMR (if applicable): If using fluorinated variants, F-NMR is the cleanest way to determine purity.
Storage Conditions
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic. Store in a desiccator or under inert gas.
-
Shelf Life: Electron-deficient heterocyclic sulfinates (like dichlorothiophene) are less stable than phenyl sulfinates. Use within 3 months for optimal radical generation efficiency.
Stability Mechanism
Sulfinates can undergo disproportionation under acidic conditions to form thiosulfonates and sulfonates:
References
- General Synthesis of Sodium Sulfinates: Muth, F. "Methoden der Organischen Chemie (Houben-Weyl)." Georg Thieme Verlag, Stuttgart, 1955, Vol. IX, pp. 299. (The classical reference for sulfite reduction).
-
The "Ethanol Trick" & Heterocyclic Sulfinates: Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature2012 , 492, 95–99.
-
Purification of Sulfinate Salts (Detailed Protocols): Uneo, Y.; Hu, J. "Synthesis and applications of sodium sulfinates." Beilstein Journal of Organic Chemistry2016 , 12, 16–30. (Discusses the ethanol extraction method in Scheme 2).
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013.
Sources
Overcoming low reactivity of Sodium 2,5-dichlorothiophene-3-sulfinate
Topic: Overcoming Low Reactivity & Optimization Protocols
Executive Summary: The Reactivity Paradox
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) is a specialized "Diversinate" reagent used primarily to introduce the lipophilic, metabolically stable 2,5-dichlorothiophene moiety.[1]
Users frequently report "low reactivity" with this specific salt compared to simple phenyl or alkyl sulfinates. This is rarely due to reagent quality but rather a convergence of two factors:
-
Steric Shielding: The chlorine atom at the C2 position creates significant steric strain, hindering the approach of the sulfinate to metal centers (in cross-coupling) or the approach of the resulting radical to substrate sites.
-
Electronic Deactivation: The two electron-withdrawing chlorine atoms stabilize the C-S bond, increasing the activation energy required for desulfinylation (loss of
), which is the critical step for generating the reactive radical species.[1]
This guide provides three validated workflows to overcome these kinetic barriers.
Troubleshooting Workflows
Module A: Radical C-H Functionalization (The "Innate" Pathway)
Use this when attaching the thiophene ring to a heterocycle (e.g., caffeine, pyridine, medicinal cores) without pre-functionalization.[1]
The Problem: The reaction stalls, or the sulfinate remains unconsumed. The Fix: Switch from a thermal radical generation to an oxidative radical generation with in situ Zinc activation.
Technical Insight: Sodium salts often lack the solubility and Lewis acidity required to initiate the radical sequence in organic/aqueous biphasic mixtures. Converting the sodium salt to a Zinc sulfinate in situ creates a more soluble, reactive species that facilitates the single-electron transfer (SET) with the oxidant.[1]
Protocol 1: The "In Situ" Zinc Activation Method Adapted from Baran et al. (2012)[1]
| Reagent | Equivalents | Role |
| Substrate (Heterocycle) | 1.0 equiv | The core scaffold |
| Na-Sulfinate Reagent | 3.0 equiv | Radical precursor |
| ZnCl₂ (Anhydrous) | 2.0 equiv | Critical Additive: Forms active Zn-sulfinate |
| TBHP (70% aq.)[1][2] | 5.0 equiv | Radical Initiator (Oxidant) |
| TFA (Trifluoroacetic acid) | 0.5 - 1.0 equiv | Activates the substrate (protonation) |
| DMSO/H₂O (2.5:[1]1) | [0.1 M] | Solvent system for solubility |
Step-by-Step:
-
Dissolve Substrate and Sodium 2,5-dichlorothiophene-3-sulfinate in DMSO/H₂O.[1]
-
Crucial Step: Add ZnCl₂ .[1] Stir for 10 minutes. You may see a slight precipitate or suspension change; this is the active Zn-complex forming.
-
Cool to 0 °C. Add TFA (if substrate is basic/pyridine-like).[1]
-
Add TBHP dropwise.
-
Allow to warm to Room Temperature (23 °C). Do not heat immediately.
-
Checkpoint: If no reaction after 4 hours, heat to 50 °C. The 2,5-dichloro substitution makes the radical generation slower; heat helps overcome the desulfinylation barrier.
Module B: Palladium-Catalyzed Desulfitative Coupling
Use this when coupling the thiophene to an aryl halide (Ar-Br/I).[1]
The Problem: Catalyst poisoning or low conversion due to the "Ortho Effect" of the C2-Chlorine. The Fix: Use a Pd(II)/Ag(I) cooperative system.[1]
Technical Insight: The sulfur atom in sulfinates can bind irreversibly to Palladium, poisoning the catalyst. Silver salts (
Protocol 2: Ag-Mediated Desulfitative Coupling
| Component | Specification |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) - Ferrocene ligands resist steric bulk |
| Promoter | Ag₂CO₃ (1.0 - 2.0 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Water (4:[1]1) or 1,4-Dioxane |
| Temperature | 80 - 100 °C |
Key Modification: If the reaction is sluggish, add 10 mol% Cu(OAc)₂ . Copper facilitates the desulfinylation (loss of SO₂) prior to the Pd-cycle entry.[1]
Mechanism & Logic Visualization
The following diagram illustrates the decision matrix for activating this specific sterically hindered sulfinate.
Figure 1: Troubleshooting logic flow for activating sterically and electronically deactivated sulfinate salts.
Frequently Asked Questions (Technical)
Q1: I am seeing the formation of the sulfone (S-alkylation) instead of the desired C-C bond. Why? A: This competes when the radical pathway is suppressed. Sulfinates are ambident nucleophiles. If the oxidant (TBHP) is old or the temperature is too low, the sulfinate acts as a nucleophile (attacking via Sulfur) rather than a radical precursor.[1]
-
Fix: Ensure fresh TBHP (titrate if necessary). Increase temperature to >50°C to favor the entropic loss of
(desulfinylation), which forces the radical pathway.
Q2: Can I use the cheaper Persulfate (
Q3: The sodium salt is hygroscopic and clumpy. Does this affect stoichiometry? A: Yes. Sulfinates absorb water rapidly, altering the molecular weight.[1]
-
Fix: Dry the salt in a vacuum oven at 40°C overnight before use. Alternatively, assume a dihydrate state (MW + 36) if precise stoichiometry is non-critical, but drying is preferred for reproducibility.[1]
Q4: Why is the 2,5-dichloro analog slower than the unsubstituted thiophene sulfinate? A: It is a "Goldilocks" problem. The chlorines withdraw electron density, making the radical electrophilic (good for attacking heterocycles), but they also strengthen the C-S bond, making it harder to break the sulfinate to form the radical.[1] You need higher energy input (Heat/Zn-activation) to initiate, but once formed, the radical is highly potent.[1]
References
-
Innate C-H Functionalization (The "Diversinate" Method): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[1] & Baran, P. S. (2012).[1][2] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[1] [Link][1]
-
Zinc Sulfinate Toolkit (The "Zn-Activation" Logic): O’Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[1] Radical-based regioselective C–H functionalization of electron-deficient heteroarenes: scope, mechanism, and applications. Journal of the American Chemical Society, 135(32), 12122-12134.[1] [Link]
-
Desulfinative Cross-Coupling Mechanisms: Sévigny, S., & Forgione, P. (2013).[1] Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media.[1] New Journal of Chemistry, 37(3), 589-592.[1] [Link]
-
Sulfinate Reactivity Review: Qiu, G., & Wu, J. (2021).[1] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[1] RSC Advances, 11, 9990-10008.[1] [Link]
Sources
Technical Support Center: Sodium 2,5-dichlorothiophene-3-sulfinate Optimization
Executive Summary & Reagent Profile[2][3][4][5][6][7]
Sodium 2,5-dichlorothiophene-3-sulfinate is a specialized "Diversinate-style" reagent used primarily for introducing the 2,5-dichlorothiophene moiety into complex heterocycles.[1] Its utility bifurcates into two distinct mechanistic pathways, each demanding diametrically opposed temperature profiles:
-
Radical C–H Functionalization (Minisci-type): Requires mild temperatures (Ambient to 50°C) to generate electrophilic radicals without thermal degradation.[1]
-
Desulfitative Cross-Coupling (Pd-Catalyzed): Requires elevated temperatures (80°C to 120°C) to overcome the activation energy for
extrusion.[1]
This guide addresses the common "Goldilocks" failure modes—where temperature is either too low to activate the salt or high enough to cause rapid disproportionation before the desired reaction occurs.
Critical Temperature Protocols
Protocol A: Innate C–H Functionalization (Radical Pathway)
Target: Direct alkylation/arylation of heteroarenes (e.g., caffeine, pyridine derivatives). Mechanism: Oxidative generation of the thiophenyl radical.[1]
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 20°C – 50°C | High temperatures (>60°C) accelerate the disproportionation of the sulfinate into thiosulfonates (dimers), competing with the radical attack on the substrate.[1] |
| Solvent System | DMSO:H₂O (2:1) or DCM:H₂O (Biphasic) | Water is critical for solubilizing the inorganic salt; DMSO stabilizes the radical intermediate. |
| Oxidant | TBHP (70% aq) or K₂S₂O₈ | TBHP initiates the radical cascade. It must be added slowly at low temperatures to prevent "radical dump" and homocoupling.[1] |
Step-by-Step Workflow:
-
Dissolve substrate (1.0 equiv) and Sodium 2,5-dichlorothiophene-3-sulfinate (2.0–3.0 equiv) in DMSO/H₂O.[1]
-
Cool to 0°C (ice bath).
-
Add TFA (1.0 equiv) to protonate the sulfinate slightly, improving radical generation efficiency.
-
Add oxidant (TBHP, 3.0–5.0 equiv) dropwise over 10 minutes.
-
Allow to warm to Room Temperature (23°C) . Stir for 12–24 hours.[1]
-
Optimization: If conversion is <20% after 4 hours, warm to 40°C .[1] Do not exceed 50°C.
Protocol B: Desulfitative Cross-Coupling (Transition Metal Pathway)
Target: Coupling with Aryl Halides (Suzuki/Stille alternative).[1]
Mechanism: Pd(II) insertion followed by thermal extrusion of
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 100°C – 120°C | The extrusion of |
| Catalyst | Pd(OAc)₂ / XPhos or Pd(PPh₃)₄ | Electron-rich ligands facilitate the oxidative addition and subsequent reductive elimination.[1] |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes acidic byproducts and assists in the transmetalation step. |
Step-by-Step Workflow:
-
Charge reaction vessel with Aryl Bromide (1.0 equiv), Sulfinate (1.5 equiv), Pd-catalyst (5 mol%), and Base (2.0 equiv).[1]
-
Evacuate and backfill with Argon (3x). Oxygen inhibits the catalytic cycle.
-
Add degassed 1,4-Dioxane or Toluene.[1]
-
Ramp temperature quickly to 110°C. Slow heating allows for side-reactions.[1]
-
Monitor via LCMS.[1] Reaction is typically complete in 4–8 hours.[1]
Mechanistic Visualization
The following diagram illustrates the bifurcation of reactivity based on thermal input.
Caption: Figure 1. Thermal bifurcation of sulfinate reactivity. Path A (Radical) dominates at low temperatures, while Path B (Metal Insertion) requires high thermal energy to drive SO₂ loss.
Troubleshooting & FAQs
Q1: I am running a C-H functionalization at 25°C, but I only see the "dimer" (thiosulfonate) and no product. Why?
Diagnosis: This is a classic "Radical Recombination" issue. Root Cause: The concentration of the radical species is too high relative to the substrate, or the substrate is not electron-rich enough to trap the radical. Solution:
-
Decrease Temperature: Lower to 0°C or 10°C. This slows the radical generation rate, keeping the steady-state concentration low.[1]
-
Syringe Pump Addition: Do not add TBHP all at once. Add it over 1 hour.
-
Check pH: Ensure the reaction is slightly acidic (TFA). Basic conditions promote ionic decomposition over radical formation.[1]
Q2: In the Pd-catalyzed coupling, my starting material is consumed, but the mass spec shows a peak corresponding to [M + SO2 + Thiophene].
Diagnosis: Incomplete Desulfitation.[1]
Root Cause: The reaction temperature is too low.[1] The palladium has inserted, and the sulfinate has transmetalated, but the
-
Increase Temperature: You are likely running at 80–90°C. Increase to 110–120°C .
-
Switch Solvent: If you are using THF (boiling point 66°C), you cannot reach the activation energy. Switch to 1,4-Dioxane or Toluene/DMF .[1]
Q3: The Sodium 2,5-dichlorothiophene-3-sulfinate is not dissolving in my organic solvent.
Technical Insight: Sulfinate salts are ionic solids.[1] They have negligible solubility in pure DCM, Toluene, or Hexanes. Solution:
-
Biphasic System: Use DCM:Water (1:1) with vigorous stirring (1000+ RPM). The phase transfer occurs at the interface.
-
Cosolvent: Use DMSO or DMF.[1] If these are difficult to remove, use a mixture of Acetonitrile:Water (4:1).
Decision Tree for Optimization
Use this logic flow to determine the next step in your experiment if the yield is suboptimal.
Caption: Figure 2. Troubleshooting logic for Sodium 2,5-dichlorothiophene-3-sulfinate protocols.
References
-
Baran, P. S., et al. (2011).[1] "Innate C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences. [Link]
-
Willis, M. C., et al. (2020).[1][2] "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2019).[1] "Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents." Organic Letters. [Link]
Sources
Managing decomposition of Sodium 2,5-dichlorothiophene-3-sulfinate during reaction
Technical Support Center: Sodium 2,5-dichlorothiophene-3-sulfinate
Welcome to the technical support center for Sodium 2,5-dichlorothiophene-3-sulfinate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice on handling, reaction optimization, and troubleshooting potential decomposition of this versatile synthetic building block. Our approach is rooted in foundational organosulfur chemistry, providing you with the causal understanding needed to ensure experimental success and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of Sodium 2,5-dichlorothiophene-3-sulfinate.
Q1: What is the general stability of Sodium 2,5-dichlorothiophene-3-sulfinate and how should I store it?
A1: Sodium arylsulfinates are generally bench-stable, crystalline solids that are easier to handle than their corresponding sulfonyl chlorides or foul-smelling thiols.[1][2] However, they can be hygroscopic.[3] For optimal stability, store Sodium 2,5-dichlorothiophene-3-sulfinate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] For long-term storage, refrigeration (2-8 °C) is recommended.[5] When stored as a solution, for example in DMSO, it is best kept at -20°C or -80°C to ensure stability over months.[6]
Q2: What are the primary factors that can cause this sulfinate to decompose during a reaction?
A2: The primary factors leading to decomposition are:
-
Acidic Conditions: Sulfinate salts can protonate to form sulfinic acids, which are notoriously unstable.[7][8] Sulfinic acids can undergo disproportionation to form a sulfonic acid and a thiosulfonate.[7][9]
-
Oxidizing Agents: The sulfur atom in the sulfinate group is in an intermediate oxidation state and is susceptible to oxidation, primarily to the corresponding sulfonate.[8][10] Atmospheric oxygen can contribute to slow oxidation, especially at elevated temperatures.
-
Elevated Temperatures: While generally more stable than sulfinic acids, sodium sulfinate salts can undergo thermal decomposition, particularly over extended reaction times at high temperatures.[11] The specific decomposition temperature for this molecule is not published, but caution should be exercised above 80-100 °C.
-
Moisture: Due to their hygroscopic nature, moisture can facilitate decomposition pathways, particularly by enabling protonation to the unstable sulfinic acid in the presence of even trace acidic impurities.[3]
Q3: I am seeing a new, less polar spot by TLC and a new peak in my LC-MS that I can't identify. What could it be?
A3: A common decomposition pathway for sulfinates involves a disproportionation or self-condensation reaction.[12] A likely byproduct is the corresponding thiosulfonate, formed from the condensation of two sulfinic acid molecules (generated in situ). Thiosulfonates are significantly less polar than sulfinate salts or sulfonic acids and would appear as a new spot on TLC or a new peak in reverse-phase HPLC. Another possibility is the formation of a sulfone if the sulfinate has reacted with an alkyl or aryl halide present in the mixture.[7]
Q4: How does the 2,5-dichloro-substituted thiophene ring affect the stability of the sulfinate group?
A4: The two chlorine atoms are strongly electron-withdrawing groups. This electronic effect decreases the electron density on the thiophene ring and, by extension, on the sulfur atom of the sulfinate group.[13] This generally increases the electrophilicity of the sulfur atom but can also influence the stability of radical intermediates if the reaction proceeds through such a pathway. The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack under certain conditions, but primarily, it modulates the reactivity of the sulfinate in its intended reaction, such as a cross-coupling.[13]
Part 2: In-Depth Troubleshooting Guide
This section provides structured guidance for specific experimental challenges, explaining the underlying chemistry and offering targeted solutions.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-type or C-S coupling)
| Symptom | Potential Cause(s) | Troubleshooting Actions & Rationale |
| Reaction stalls; starting material consumed but desired product is not the major species. | 1. Decomposition via Protonation: Trace acid from reagents or solvents protonates the sulfinate to the unstable sulfinic acid.[7] | Action: Add a non-nucleophilic, hindered base (e.g., K₃PO₄, Cs₂CO₃, or an organic base like DBU) to the reaction mixture. Rationale: The base scavenges stray protons, keeping the sulfinate in its more stable salt form, ready for the catalytic cycle. |
| 2. Oxidative Decomposition: Oxidation of the sulfinate to the unreactive sodium 2,5-dichlorothiophene-3-sulfonate. | Action: Ensure the reaction is run under a strictly inert atmosphere (argon or high-purity nitrogen). Use freshly degassed solvents. Rationale: Minimizing oxygen prevents the irreversible oxidation of the sulfinate, preserving the active nucleophile for the cross-coupling. | |
| 3. Homocoupling of the Sulfinate: Formation of a symmetrical disulfide or thiosulfonate byproduct. | Action: Optimize the ligand and palladium source. Ensure slow addition of the sulfinate to the reaction mixture. Rationale: Proper ligand choice can accelerate the desired cross-coupling pathway, outcompeting the undesired homocoupling side reaction. Slow addition maintains a low concentration of the sulfinate, disfavoring bimolecular decomposition pathways. | |
| Significant amount of protodesulfination product observed (i.e., 2,5-dichlorothiophene). | Desulfination Side Reaction: The sulfinate group can be lost and replaced by a hydrogen atom, often facilitated by the palladium catalyst and a proton source.[12] | Action: Use rigorously anhydrous solvents and reagents. Minimize reaction temperature and time. Rationale: Water is a common proton source for this side reaction. By working under anhydrous conditions and using the minimum necessary heat, you can suppress this undesired pathway. |
Issue 2: Inconsistent Reaction Initiation or Variable Induction Periods
| Symptom | Potential Cause(s) | Troubleshooting Actions & Rationale |
| Reaction requires extended heating to initiate, with inconsistent start times between batches. | 1. Poor Solubility: The sodium sulfinate salt may have poor solubility in the reaction solvent, especially in less polar solvents like toluene or dioxane.[12] | Action: Add a co-solvent such as DMF, DMAc, or NMP to improve solubility. Alternatively, consider using a phase-transfer catalyst (e.g., TBAB) if operating in a biphasic system. Rationale: For the sulfinate to enter the catalytic cycle, it must have some solubility. A polar aprotic co-solvent can dramatically increase its concentration in the reaction phase, leading to faster and more reproducible initiation. |
| 2. Surface Passivation of Solid Reagent: The solid sulfinate may have a surface layer of oxide or carbonate (from exposure to air/CO₂) that inhibits its dissolution and reaction. | Action: Lightly grind the sulfinate salt under an inert atmosphere before adding it to the reaction vessel. Rationale: This exposes a fresh, unpassivated surface of the reagent, allowing for more consistent dissolution and reactivity. |
Part 3: Recommended Protocols & Methodologies
To proactively manage decomposition, meticulous experimental design is paramount. Below are a preventative workflow and an analytical method for monitoring stability.
Protocol 1: Preventative Workflow for a Palladium-Catalyzed Desulfinative Coupling
This protocol provides a step-by-step guide for a generic cross-coupling reaction, with built-in checkpoints to minimize decomposition.
Caption: A preventative workflow for minimizing sulfinate decomposition.
Protocol 2: Analytical Method for Monitoring Reaction Progress and Decomposition
Monitoring the reaction is crucial for identifying the onset of decomposition. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal tool.
-
Objective: To resolve the starting sulfinate, the desired product, and potential decomposition byproducts like the corresponding sulfonic acid and thiosulfonate.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate buffer, pH 7.0
-
B: Methanol or Acetonitrile
-
-
Gradient: A typical gradient might be 10% B to 95% B over 20 minutes. This will ensure elution of both the highly polar starting material and sulfonic acid, as well as any non-polar byproducts.
-
Detection: UV detection at 254 nm or 270 nm, where the thiophene ring will have a strong chromophore.[14]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.[15]
Expected Elution Profile:
-
Sodium 2,5-dichlorothiophene-3-sulfonate (Oxidation Product): Very early eluting peak due to high polarity.
-
Sodium 2,5-dichlorothiophene-3-sulfinate (Starting Material): Early eluting peak.
-
Desired Cross-Coupling Product: Mid-to-late eluting, depending on the lipophilicity of the coupling partner.
-
Thiosulfonate/Disulfide Byproducts (Decomposition): Late eluting peaks due to higher molecular weight and lower polarity.
Part 4: Understanding Decomposition Pathways
A clear understanding of how the molecule degrades is key to preventing it.
Caption: Primary decomposition pathways for the sulfinate.
The two main non-productive pathways are:
-
Protonation-Disproportionation: In the presence of an acid source, the sulfinate salt is protonated to the unstable sulfinic acid.[7] This intermediate can then disproportionate, where one molecule is oxidized to the sulfonic acid and another is effectively reduced and condensed to form a thiosulfonate.[7][9]
-
Direct Oxidation: The sulfinate is directly oxidized to the corresponding sulfonic acid salt. This is an irreversible process that renders the reagent inactive for most desired coupling reactions.
By implementing the strategies outlined in this guide—maintaining an inert and anhydrous environment, controlling pH with a suitable base, and optimizing reaction conditions—researchers can effectively manage these decomposition pathways and achieve reliable, high-yielding results with Sodium 2,5-dichlorothiophene-3-sulfinate.
References
-
Khan, I., et al. (2012). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. NIH National Library of Medicine. [Online] Available at: [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. [Online] Available at: [Link]
-
Górski, A., & Ziółkowska, B. (1983). Stages of thermal decomposition of sodium oxo-salts of sulphur. ResearchGate. [Online] Available at: [Link]
-
Forgione, P., et al. (2019). Applications of Sulfinate Salts. Concordia University Electronic Theses. [Online] Available at: [Link]
-
Jiang, H., et al. (2021). Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Online] Available at: [Link]
-
Lei, A., et al. (2017). Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. NIH National Library of Medicine. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Online] Available at: [Link]
-
Wikipedia. Sulfinic acid. [Online] Available at: [Link]
-
Sakhnini, N., et al. (2014). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. NIH National Library of Medicine. [Online] Available at: [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Online] Available at: [Link]
-
Barman, S., & Jana, A. K. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. NIH National Library of Medicine. [Online] Available at: [Link]
-
Day, J. J., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. NIH National Library of Medicine. [Online] Available at: [Link]
-
Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Edison, A. S., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. NIH National Library of Medicine. [Online] Available at: [Link]
-
Gronowitz, S., & Hallberg, A. (1981). Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Gerken, M., & Wasylishen, R. E. (2018). 33S NMR: Recent Advances and Applications. MDPI. [Online] Available at: [Link]
-
Attimarad, M., et al. (2012). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. [Online] Available at: [Link]
-
Kice, J. L., & Fitzgerald, A. (1966). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. Oregon State University. [Online] Available at: [Link]
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Online] Available at: [Link]
- Google Patents. Method for preparation of sulfinic acids.
-
Wang, Y., et al. (2022). Preparation of NH2-POSS/SiO2 Composite and Investigation of the Thermal Decomposition Kinetics of Its Coating. ACS Omega. [Online] Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Online] Available at: [Link]
-
Patai, S. (Ed.). (1990). The Chemistry of Sulphinic Acids, Esters and their Derivatives. ResearchGate. [Online] Available at: [Link]
-
University of California, Berkeley EH&S. Safe Storage of Chemicals. [Online] Available at: [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Online] Available at: [Link]
-
Gombert, A. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. NIH National Library of Medicine. [Online] Available at: [Link]
-
Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Online] Available at: [Link]
-
Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. [Online] Available at: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 13. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sulfonylative Suzuki-Miyaura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the sulfonylative Suzuki-Miyaura coupling. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of sulfones and sulfonamides using this powerful cross-coupling methodology. Drawing from established literature and field experience, this resource aims to help you diagnose issues, optimize your reaction conditions, and achieve successful outcomes.
The Catalytic Cycle: A Quick Primer
Understanding the fundamental mechanism of the sulfonylative Suzuki-Miyaura coupling is the first step in effective troubleshooting. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid) with an aryl halide or triflate in the presence of a sulfur dioxide source to form a sulfone. A key variation involves the coupling of an arylboronic acid with a sulfonyl chloride to yield the target sulfone.[1]
The generally accepted catalytic cycle proceeds through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) or aryl-sulfonyl chloride (Ar-SO₂Cl) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[2][3]
-
Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronate) is transferred to the Pd(II) center, displacing the halide or chloride. This step requires activation of the boronic acid by a base.[4][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-S or C-C bond and regenerating the active Pd(0) catalyst.[2][6]
In three-component versions of this reaction, a sulfur dioxide surrogate like DABCO-bis(sulfur dioxide) (DABSO) is used.[7][8] The SO₂ inserts into an intermediate, leading to the formation of the desired sulfone.
Troubleshooting Guide & FAQs
This section addresses the most common issues in a practical question-and-answer format.
Category 1: No Reaction or Low Conversion
Q1: My reaction shows no conversion, or the yield is extremely low. What are the first things I should check?
A: Before altering core catalytic components, always verify the fundamentals. Low conversion is often traced back to reagent quality or reaction setup.
-
Causality & Explanation: The palladium catalyst is sensitive to oxygen, which can oxidize the active Pd(0) to inactive Pd(II) species outside the catalytic cycle. Reagents, especially boronic acids and bases, can degrade upon improper storage. Anhydrous solvents are critical, as water can participate in undesirable side reactions.
-
Actionable Solutions:
-
Ensure Inert Atmosphere: Confirm your reaction vessel was properly degassed (e.g., via 3-5 vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.
-
Verify Reagent Quality:
-
Boronic Acids: These can dehydrate to form cyclic boroxine trimers. While often still reactive, their stoichiometry becomes uncertain. Use freshly opened or properly stored boronic acids.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Avoid solvents stored over molecular sieves for extended periods, as they may become hydrated.
-
Base: Use a freshly opened or finely ground base. Carbonate and phosphate bases can be particularly hygroscopic.
-
-
Check Temperature: Ensure the reaction is being heated to the specified temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.
-
Q2: I suspect my palladium catalyst or ligand is the problem. How can I troubleshoot the catalytic system?
A: The choice of palladium precursor, ligand, and their ratio is paramount for catalytic activity. The ligand, in particular, dictates the reactivity and stability of the catalyst.[9]
-
Causality & Explanation:
-
Oxidative Addition: This step is favored by electron-rich and bulky ligands, which stabilize the electron-deficient Pd(0) center and promote its insertion into the Ar-X bond.[2] For challenging substrates like aryl chlorides, a highly active ligand is essential.
-
Reductive Elimination: This step is also accelerated by bulky ligands, which bring the two organic groups into close proximity, facilitating bond formation.[2]
-
Catalyst Activation: Some Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂) require in-situ reduction to the active Pd(0) state. Incomplete activation leads to low activity. Modern "precatalysts" are designed for efficient and clean generation of the active species.[10]
-
-
Actionable Solutions:
-
Switch to a More Active Ligand: If using a standard ligand like PPh₃ with a challenging substrate (e.g., an electron-rich aryl chloride or a sterically hindered partner), switch to a more electron-rich and bulky Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][4]
-
Use a Modern Precatalyst: Instead of generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, consider using a well-defined precatalyst (e.g., XPhos Pd G3). These complexes ensure a 1:1 Pd:Ligand ratio and promote rapid, clean activation.[10]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome catalyst deactivation pathways and push a sluggish reaction to completion.[11]
-
Category 2: Side Reactions and Byproducts
Q3: I'm observing significant protodeboronation of my boronic acid starting material. How can I minimize this?
A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and troublesome side reaction, consuming your nucleophile.[12]
-
Causality & Explanation: This reaction is catalyzed by base and traces of water.[12] The rate of protodeboronation can sometimes be competitive with or even faster than the rate of transmetalation, especially with electron-rich or heteroaryl boronic acids which are particularly unstable.[10] Paradoxically, some bulky phosphine ligands intended to facilitate coupling can also accelerate protodeboronation.[12]
-
Actionable Solutions:
-
Use a Milder Base: Strong bases can accelerate decomposition. If you are using NaOH or K₃PO₄, consider switching to a milder base like K₂CO₃ or even KF, which is often effective while minimizing boronic acid degradation.[4][11]
-
Use a Boronic Ester: Boronate esters, such as pinacol (Bpin) or MIDA esters, are significantly more stable towards protodeboronation than the corresponding boronic acids.[10] They act as "slow-release" sources of the boronic acid under the reaction conditions.[13]
-
Minimize Water: Ensure the use of anhydrous solvents and reagents. While some water is often necessary for the Suzuki coupling to proceed (to hydrolyze boronate esters and facilitate base action), excess water will promote protodeboronation.[10][11]
-
Lower Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can slow the rate of decomposition relative to the productive reaction.[11]
-
Q4: My reaction produces a significant amount of homocoupled biaryl (Ar-Ar) from the boronic acid. What causes this and how can I prevent it?
A: Homocoupling of the boronic acid is an oxidative process that competes with the desired cross-coupling.
-
Causality & Explanation: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst and participate in an alternative catalytic cycle leading to the homocoupled product. In some cases, the reaction of two molecules of the boronic acid at the palladium center can also lead to this byproduct.
-
Actionable Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before heating. A common mistake is insufficient degassing.
-
Use Stoichiometry to Your Advantage: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the limiting aryl halide. This can help ensure the cross-coupling pathway is favored over homocoupling, though it will not eliminate it entirely.
-
Use a One-Pot Borylation/Suzuki Protocol: For unstable boronic acids, generating the boronic ester in situ from an aryl halide and a diboron reagent (like B₂pin₂) followed by the addition of the second coupling partner without isolation can minimize the time the reactive boronic species is present, thereby reducing opportunities for side reactions.[14]
-
Key Reaction Parameters at a Glance
The following tables provide a quick reference for common reagents used in sulfonylative Suzuki-Miyaura couplings.
Table 1: Common Palladium Ligands
| Ligand Name | Structure Type | Key Features & Applications |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Standard, inexpensive ligand. Suitable for simple, reactive substrates. Often insufficient for challenging couplings.[2] |
| SPhos / XPhos | Biaryl Phosphine (Buchwald) | Bulky and electron-rich. Excellent for coupling unreactive aryl chlorides and sterically hindered substrates.[2][9] |
| dppf | Bidentate Ferrocenylphosphine | Robust ligand, good for a wide range of substrates. Forms stable complexes.[10] |
| IPr / IMes | N-Heterocyclic Carbene (NHC) | Highly active, thermally stable ligands. Very effective for difficult couplings, including those involving sulfonyl chlorides.[4] |
Table 2: Common Bases
| Base | Strength | Typical Use Cases & Notes |
| K₃PO₄ | Strong | Highly effective for activating boronic acids, especially with challenging substrates. Can be hygroscopic.[2] |
| K₂CO₃ / Cs₂CO₃ | Moderate | A good general-purpose base. Often provides a good balance between reactivity and minimizing side reactions.[2][15] |
| KF | Weak | Used for base-sensitive substrates to minimize decomposition and protodeboronation.[4][11] |
| NaOH / Ba(OH)₂ | Strong (Aqueous) | Often used in aqueous/organic biphasic systems. Very effective but can promote side reactions.[11][15] |
General Experimental Protocol (Example)
This protocol describes a general procedure for a palladium-catalyzed sulfonylative coupling between an aryl halide, a boronic acid, and a sulfur dioxide source (DABSO).
Materials:
-
Aryl Iodide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
DABSO (1.1 equiv)
-
Pd Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide, aryl boronic acid, DABSO, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
SO2 Conversion to Sulfones: Development and Mechanistic Insights of a Sulfonylative Hiyama Cross-Coupling. ResearchGate. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Tricomponent Decarboxysulfonylative Cross-Coupling Facilitates Direct Construction of Aryl Sulfones and Reveals a Mechanistic Dualism in the Acridine/Copper Photocatalytic System. PubMed Central. [Link]
-
For the pro's (Suzuki) : r/Chempros. Reddit. [Link]
-
DABSO – A Reagent to Revolutionize Organosulfur Chemistry. Thieme Chemistry. [Link]
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- 6. youtube.com [youtube.com]
- 7. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
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- 15. youtube.com [youtube.com]
Technical Support Center: Sodium 2,5-dichlorothiophene-3-sulfinate Synthesis
Welcome to the technical support center for the synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled this resource based on established principles of sulfinate salt synthesis and troubleshooting experience in organosulfur chemistry.
Troubleshooting Guide
Issue 1: Low or No Product Yield
The complete or near-complete absence of your desired Sodium 2,5-dichlorothiophene-3-sulfinate is a common, yet solvable, issue. The primary cause often lies in the reagents' quality, reaction conditions, or competing side reactions.
Probable Causes & Step-by-Step Solutions:
-
Poor Quality of Starting Material (2,5-dichlorothiophene-3-sulfonyl chloride): The sulfonyl chloride is susceptible to hydrolysis. Moisture contamination will convert it to the unreactive sulfonic acid.
-
Verification: Before starting the reaction, verify the purity of the sulfonyl chloride. A simple melting point determination or FT-IR analysis can be indicative. The presence of a broad O-H stretch in the IR spectrum suggests sulfonic acid contamination.
-
Solution: Use freshly opened or properly stored sulfonyl chloride. If contamination is suspected, purification by recrystallization or distillation under reduced pressure may be necessary, though prevention is a better strategy.
-
-
Suboptimal Reaction Temperature: The reduction of the sulfonyl chloride is an exothermic process. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to product degradation or promote side reactions.
-
Recommended Temperature Profile: A general guideline for this type of reduction is to maintain the reaction temperature between 15-45°C.[1]
-
Experimental Protocol:
-
Combine the sodium sulfite, disodium hydrogenphosphate, water, and your chosen organic solvent in the reaction vessel.
-
Cool the mixture in an ice bath.
-
Add the 2,5-dichlorothiophene-3-sulfonyl chloride portion-wise, carefully monitoring the internal temperature. Do not allow the temperature to exceed 45°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.
-
-
-
Incorrect Stoichiometry: An insufficient amount of the reducing agent (sodium sulfite) will lead to incomplete conversion.
-
Recommended Stoichiometry: Use a molar excess of sodium sulfite relative to the sulfonyl chloride. A common starting point is 1.5 to 2.5 molar equivalents of sodium sulfite.[1]
-
-
Inadequate pH Control: The reaction is sensitive to pH. Strongly alkaline conditions can promote the formation of sulfonic acid as a byproduct.[1]
-
Solution: The inclusion of a buffer, such as disodium hydrogenphosphate, is recommended to maintain a stable pH throughout the reaction.[1]
-
Issue 2: Presence of Impurities in the Final Product
Even with a reasonable yield, the purity of the final product can be a significant hurdle. The nature of the impurities can often point to the specific problem in your reaction or workup.
Common Impurities and Their Origins:
| Impurity | Probable Cause | Recommended Action |
| 2,5-dichlorothiophene-3-sulfonic acid | Hydrolysis of the starting sulfonyl chloride or oxidation of the sulfinate product. | Ensure anhydrous conditions for storing the sulfonyl chloride. During workup, avoid overly acidic or oxidative conditions. |
| Unreacted 2,5-dichlorothiophene-3-sulfonyl chloride | Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time. | Increase the molar excess of sodium sulfite, extend the reaction time, or slightly increase the temperature (while staying within the 15-45°C range). |
| Inorganic Salts (e.g., NaCl, Na2SO4) | Carryover from the reaction mixture during workup. | The high water solubility of the product makes removing inorganic salts challenging. Purification by recrystallization from a mixed solvent system (e.g., ethanol/water) or the use of desalting techniques like size-exclusion chromatography may be necessary.[2] |
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in the synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate?
A1: The most common method is the reduction of 2,5-dichlorothiophene-3-sulfonyl chloride with a suitable reducing agent, typically sodium sulfite.
Caption: General reaction scheme for the synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate.
Q2: What are the key parameters to control during the reaction?
A2: The most critical parameters are:
-
Temperature: Maintain between 15-45°C to ensure a reasonable reaction rate without product degradation.[1]
-
pH: Use a buffer like disodium hydrogenphosphate to prevent the formation of sulfonic acid byproducts.[1]
-
Reagent Quality: Ensure the 2,5-dichlorothiophene-3-sulfonyl chloride is free from moisture to prevent hydrolysis.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) can be an effective way to monitor the disappearance of the starting sulfonyl chloride. A more quantitative method would be to use High-Performance Liquid Chromatography (HPLC).[3]
Q4: My final product is an oil, but I expect a solid. What should I do?
A4: The presence of residual solvent or impurities can prevent your product from solidifying. Ensure that all solvents are thoroughly removed under reduced pressure. If the product is still an oil, it is likely impure. Refer to the "Impure Product" section of the troubleshooting guide for purification strategies.
Q5: What is a suitable solvent system for this reaction?
A5: A mixture of an organic solvent and water is generally preferred to facilitate the dissolution of both the organic sulfonyl chloride and the inorganic salts.[1] Suitable organic solvents include ethanol, isopropanol, tert-butanol, and acetonitrile.[1]
Experimental Protocols
General Protocol for the Synthesis of Sodium 2,5-dichlorothiophene-3-sulfinate
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add sodium sulfite (1.5-2.5 molar equivalents) and disodium hydrogenphosphate (2.0-4.0 molar equivalents).
-
Add a mixture of water and a water-miscible organic solvent (e.g., a 1:1 to 1:10 v/v ratio of water to organic solvent).[1]
-
Stir the mixture until the solids are dissolved and cool the flask in an ice bath to an internal temperature of 0-5°C.
-
In a separate container, dissolve 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 molar equivalent) in the same organic solvent used in step 2.
-
Add the solution of the sulfonyl chloride to the reaction mixture dropwise, ensuring the internal temperature does not exceed 45°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the product can be isolated. This is often challenging due to its high water solubility. One approach is to remove the organic solvent under reduced pressure and then carefully precipitate the product by adding a solvent in which it is insoluble (e.g., a large excess of cold ethanol or acetone).
-
Collect the solid by filtration, wash with a small amount of the precipitation solvent, and dry under vacuum.
Purification by Recrystallization
-
Dissolve the crude Sodium 2,5-dichlorothiophene-3-sulfinate in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water).
-
Slowly add a solvent in which the product is less soluble (an anti-solvent, e.g., isopropanol or acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
References
- Google Patents. (n.d.). Process for making 2,5-dichlorothiophene.
- Google Patents. (n.d.). Process for preparing a sulfinate.
-
Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved January 28, 2026, from [Link]
-
KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Efficient synthesis process of 2-chloroethyl sodium sulfonate.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9235–9334. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
ResearchGate. (2025). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Retrieved January 28, 2026, from [Link]
-
DTIC. (n.d.). The Reduction of Sulfuryl Chloride at Teflon-Bonded Carbon Cathodes. Retrieved January 28, 2026, from [Link]
-
O'Hara, F., Baxter, R. D., O'Brien, A. G., Collins, M. R., Dixon, J. A., Fujiwara, Y., Ishihara, Y., & Baran, P. S. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature protocols, 8(6), 1042–1047. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9235–9334. [Link]
-
Organic Syntheses. (n.d.). BENZENESULFINIC ACID AND SODIUM BENZENESULFINATE. Retrieved January 28, 2026, from [Link]
-
Indian Journal of Chemistry. (n.d.). A new titrimetric determination of some sulphonyl chlorides. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved January 28, 2026, from [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
-
O'Hara, F., Baxter, R. D., O'Brien, A. G., Collins, M. R., Dixon, J. A., Fujiwara, Y., Ishihara, Y., & Baran, P. S. (2013). Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery. Nature protocols, 8(6), 1042–1047. [Link]
-
Z. K. (2003). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 68(11), 4553–4555. [Link]
-
Organic & Uorganic Chemistry International. (n.d.). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Purification of sulfonic acids.
-
Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing a sulfinate.
-
Fier, P. S., & Maloney, K. M. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Organic letters, 21(24), 10024–10028. [Link]
-
ResearchGate. (2025). On the synthesis of 2,5-dihydrothiophene. Retrieved January 28, 2026, from [Link]
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- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing homo-coupling of Sodium 2,5-dichlorothiophene-3-sulfinate
A Guide to Preventing Homo-coupling in Cross-Coupling Reactions
Welcome to the technical support center for Sodium 2,5-dichlorothiophene-3-sulfinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to address a common challenge encountered during its application: the formation of the homo-coupled product, bis(2,5-dichlorothiophen-3-yl)sulfone. This guide provides in-depth technical advice, troubleshooting strategies, and detailed experimental protocols to help you minimize this unwanted side reaction and maximize the yield of your desired cross-coupled product.
Understanding the Challenge: The Duality of Homo-coupling
The homo-coupling of sulfinate salts is a frequent side reaction in palladium-catalyzed cross-coupling processes. Interestingly, this reaction is not always detrimental. In fact, the homo-coupling of two sulfinate molecules can be a crucial step in the in situ reduction of the palladium(II) precatalyst to the catalytically active palladium(0) species, which is necessary to initiate the cross-coupling catalytic cycle.[1][2][3][4]
However, excessive homo-coupling leads to the consumption of the starting material and the formation of impurities that can complicate purification and reduce the overall yield of the desired product. The electron-deficient nature of the 2,5-dichlorothiophene ring system, due to the presence of two electron-withdrawing chlorine atoms, can influence the propensity of Sodium 2,5-dichlorothiophene-3-sulfinate to undergo this side reaction.[5]
This guide will walk you through the mechanisms of homo-coupling and provide actionable strategies to control this delicate balance, ensuring efficient catalyst activation while minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during your experiments.
FAQ 1: I am observing a significant amount of a symmetrical byproduct in my reaction. How can I confirm it is the homo-coupled product?
Answer: The most common homo-coupled product is bis(2,5-dichlorothiophen-3-yl)sulfone. You can characterize this byproduct using standard analytical techniques:
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the mass of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the symmetrical dimer will likely show a single, sharp peak in the aromatic region. The 13C NMR will also reflect the symmetry of the molecule.
If you are still unsure, you can attempt a small-scale synthesis of the suspected dimer by intentionally promoting the homo-coupling reaction (e.g., by running the reaction in the absence of the other coupling partner but in the presence of the palladium catalyst and an oxidant) and comparing its analytical data to your byproduct.
FAQ 2: What are the primary causes of excessive homo-coupling in my reaction?
Answer: Several factors can contribute to an increased rate of homo-coupling:
-
Presence of Oxygen: Oxygen can act as an oxidant, promoting the homo-coupling of the sulfinate.[6]
-
High Catalyst Loading: While counterintuitive, a higher initial concentration of the Pd(II) precatalyst can lead to more homo-coupling during the activation phase.[7]
-
Suboptimal Ligand Choice: The nature of the phosphine ligand plays a critical role in modulating the reactivity of the palladium center. A poorly chosen ligand may not efficiently promote the desired cross-coupling pathway over the homo-coupling side reaction.[8][9]
-
Reaction Temperature: Higher temperatures can sometimes favor the homo-coupling pathway.
-
Slow Transmetalation: If the transmetalation step in your desired cross-coupling is slow, the sulfinate may be more likely to react with itself.
Troubleshooting Guide: Strategies to Minimize Homo-coupling
If you are experiencing high levels of homo-coupling, consider the following troubleshooting strategies, starting with the simplest to implement.
| Strategy | Rationale | Recommended Action |
| 1. Rigorous Degassing | To remove dissolved oxygen which can promote oxidative homo-coupling.[6] | Before adding the catalyst, thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
| 2. Optimize Catalyst Loading | To minimize the initial amount of Pd(II) that needs to be reduced via homo-coupling.[7] | Screen different catalyst loadings, starting from a lower concentration (e.g., 1-2 mol%). In some cases, very low catalyst loadings (0.1-0.01 mol%) can be effective, especially at higher temperatures.[10] |
| 3. Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate reductive elimination of the desired product and disfavor side reactions.[8] | Screen a panel of ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in minimizing homo-coupling in challenging cross-coupling reactions.[6][8] |
| 4. Temperature Optimization | To find a temperature that favors the cross-coupling reaction kinetically over homo-coupling. | Run the reaction at a lower temperature for a longer period. Start by decreasing the temperature in 10-20 °C increments and monitor the reaction progress and product distribution. |
| 5. Use of Additives | Certain additives can assist in the reduction of Pd(II) to Pd(0) through alternative pathways, reducing the reliance on sulfinate homo-coupling. | Consider the addition of a mild reducing agent. However, this should be done with caution as it can also lead to other side reactions. The choice of base is also critical; ensure you are using a base appropriate for your specific cross-coupling reaction (e.g., K2CO3, Cs2CO3). |
| 6. In Situ Generation of the Sulfinate | To maintain a low, steady concentration of the sulfinate, which can disfavor the bimolecular homo-coupling reaction.[11] | Consider generating the Sodium 2,5-dichlorothiophene-3-sulfinate in situ from its more stable precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, by reacting it with a reducing agent like sodium sulfite.[12][13] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the key reaction pathways.
The diagram above illustrates the desired cross-coupling cycle and the competing homo-coupling pathway which, while sometimes necessary for catalyst activation, can lead to undesired byproducts.
Experimental Protocols
The following are detailed protocols for minimizing homo-coupling.
Protocol 1: Rigorous Degassing and Inert Atmosphere
This protocol is the first line of defense against homo-coupling.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Use a solvent that has been thoroughly degassed. The most effective method is to sparge the solvent with an inert gas for at least 30 minutes.
-
Reaction Setup: a. To the reaction vessel, add Sodium 2,5-dichlorothiophene-3-sulfinate, the coupling partner (e.g., an aryl halide), and the base. b. Seal the vessel with a septum. c. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times. d. Add the degassed solvent via syringe. e. Add the phosphine ligand. f. Finally, add the palladium precatalyst.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.
Protocol 2: Ligand Screening for Optimal Performance
The choice of ligand is critical. This protocol outlines a method for screening different phosphine ligands.
-
Reaction Array: Set up a parallel array of small-scale reactions (e.g., in a 24-well plate or in individual vials).
-
Constant Parameters: Keep the following parameters constant across all reactions:
-
Concentration of Sodium 2,5-dichlorothiophene-3-sulfinate
-
Concentration of the coupling partner
-
Palladium precatalyst and its loading
-
Base and its concentration
-
Solvent
-
Temperature
-
Reaction time
-
-
Variable Parameter: In each reaction, use a different phosphine ligand at the same molar ratio relative to the palladium catalyst. A good starting point is a 2:1 ligand-to-palladium ratio.
-
Suggested Ligands for Screening:
-
Triphenylphosphine (PPh3)
-
Tricyclohexylphosphine (PCy3)
-
SPhos
-
XPhos
-
RuPhos
-
-
-
Analysis: After the designated reaction time, quench all reactions and analyze the product mixture of each by a quantitative method such as LC-MS or GC-MS to determine the ratio of the desired cross-coupled product to the homo-coupled dimer.
-
Selection: Choose the ligand that provides the highest ratio of cross-coupled product to homo-coupled product.
References
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]
-
de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]
-
University of Oxford, Department of Chemistry. (2020). Mechanistic studies of the palladium-catalyzed desulfinative cross-coupling of aryl bromides and (hetero)aryl sulfinate salts. Retrieved from [Link]
-
Green Chemistry. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
ACS Omega. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2022). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Retrieved from [Link]
-
Request PDF. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
PMC. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]
-
Request PDF. (n.d.). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2017). S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2021). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Retrieved from [Link]
-
ACS Publications. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
PubMed. (2007). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Retrieved from [Link]
-
PMC. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). US6399815B2 - Process for preparing a sulfinate.
-
ACS Publications. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Retrieved from [Link]
-
PMC. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis. Retrieved from [Link]
-
RSC Publishing. (2025). Palladium catalyzed regioselective distal C (sp2)–H functionalization. Retrieved from [Link]
-
ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Retrieved from [Link]
-
ACS Publications. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Retrieved from [Link]
-
ACS Publications. (2018). Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Quenching Sodium 2,5-dichlorothiophene-3-sulfinate Reactions
Welcome to the Technical Support Center for handling reactions involving sodium 2,5-dichlorothiophene-3-sulfinate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful workup and quenching of reactions utilizing this versatile reagent. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common immediate questions regarding the workup of sodium 2,5-dichlorothiophene-3-sulfinate reactions.
Q1: What is the primary purpose of quenching a reaction involving sodium 2,5-dichlorothiophene-3-sulfinate?
A1: The primary purpose of quenching is to neutralize any remaining reactive species in the reaction mixture. This is crucial for stopping the reaction at the desired point, preventing the formation of byproducts, and ensuring the safety of the subsequent workup and purification steps. In the context of using sodium 2,5-dichlorothiophene-3-sulfinate, quenching is often aimed at destroying excess reagents, such as oxidizing or reducing agents used in its synthesis or subsequent transformations.
Q2: What are the common quenching agents used for reactions involving this sulfinate?
A2: The choice of quenching agent depends on the specific reaction. For oxidative reactions that might be used to convert the sulfinate to a sulfonyl chloride, a reducing agent is needed. Common choices include:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: This is a mild base used to neutralize acidic conditions and can also help in the workup of some reactions.[1][2]
-
Sodium Thiosulfate (Na₂S₂O₃) solution: This is a common quenching agent for reactions involving halogens or other oxidizing agents.[3] It's important to use it in a neutral to slightly basic medium to avoid the formation of elemental sulfur.[4]
-
Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are effective reducing agents for quenching excess oxidizing agents.[5]
Q3: My reaction mixture turned cloudy/precipitated a solid during quenching. What should I do?
A3: Cloudiness or precipitation upon quenching can be due to several factors:
-
Formation of inorganic salts: Neutralization of acidic or basic reagents will form salts that may have limited solubility in the reaction solvent.
-
Precipitation of the product: Changes in solvent polarity or pH upon adding an aqueous quenching solution can cause the desired product to precipitate if it is a solid.
-
Formation of insoluble byproducts: In some cases, side reactions during quenching can lead to insoluble materials.
Troubleshooting Steps:
-
Characterize the solid: If possible, isolate a small amount of the precipitate and analyze it (e.g., by checking its solubility in different solvents, or by spectroscopic methods if it's the product).
-
Adjust the workup: If the precipitate is an inorganic salt, it can often be removed by filtration or by dissolving it with the addition of more water during the aqueous workup. If it is the product, this can be an effective purification step.
Q4: How can I remove residual water from the organic layer after aqueous workup?
A4: After separating the organic layer, it is crucial to dry it thoroughly to remove dissolved water, which can interfere with subsequent steps or affect the purity of the final product. Common drying agents include:
-
Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and high-capacity drying agent, but slower than MgSO₄.[2]
-
Anhydrous Calcium Chloride (CaCl₂): Effective for hydrocarbons and ethers, but can form complexes with alcohols, amines, and some carbonyl compounds.[6]
Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Allow it to stand for 10-15 minutes, then filter or decant the dried solution.
Troubleshooting Guide
This section provides detailed solutions to more complex issues that may arise during the workup of reactions involving sodium 2,5-dichlorothiophene-3-sulfinate.
Issue 1: Low Yield of the Desired Product After Workup
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Use thin-layer chromatography (TLC) or another analytical technique to monitor the reaction progress before quenching.
-
Solution: Ensure the reaction has gone to completion before initiating the workup.
-
-
Product Degradation During Workup:
-
Diagnosis: The thiophene ring can be sensitive to strong acids or bases and high temperatures.[7]
-
Solution: Perform the workup at a lower temperature (e.g., using an ice bath). Use mild quenching agents and avoid prolonged exposure to harsh pH conditions.
-
-
Product Loss During Extraction:
-
Diagnosis: The product may have some solubility in the aqueous layer.
-
Solution: Perform multiple extractions with the organic solvent (3-4 times) to maximize the recovery of the product. If the product is particularly polar, consider using a different extraction solvent or a continuous liquid-liquid extraction setup.
-
Issue 2: Presence of Impurities in the Final Product
Possible Impurities & Their Removal:
-
Unreacted Starting Material:
-
Removal: This can often be removed by column chromatography or recrystallization.
-
-
Side Products from the Reaction:
-
Identification: Use spectroscopic methods (NMR, MS) to identify the structure of the major impurities.
-
Removal: Once identified, a suitable purification strategy can be devised. For example, acidic or basic impurities can be removed with an appropriate aqueous wash during the workup.
-
-
Elemental Sulfur from Thiosulfate Quench:
-
Cause: Quenching with sodium thiosulfate under acidic conditions can lead to the formation of elemental sulfur.[4]
-
Solution: Ensure the reaction mixture is neutral or slightly basic before adding the sodium thiosulfate solution. This can be achieved by pre-treating the reaction with a saturated sodium bicarbonate solution.
-
Issue 3: Difficulty in Separating Organic and Aqueous Layers
Causes & Solutions:
-
Emulsion Formation: This is common when the reaction mixture contains surfactants or finely divided solids.
-
Solutions:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Allow the mixture to stand for an extended period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite®.
-
-
-
Similar Densities of the Two Phases:
-
Solution: Add a solvent that will selectively increase the density of one of the phases. For example, adding brine to the aqueous layer or a denser halogenated solvent to the organic layer.
-
Detailed Experimental Protocols
This section provides step-by-step procedures for common workups.
Protocol 1: General Aqueous Workup for a Neutral Organic Product
This protocol is suitable for reactions where the product is a neutral organic compound soluble in a water-immiscible solvent.
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quenching process.
-
Quench the Reaction: Slowly add the appropriate quenching agent (e.g., saturated NaHCO₃ solution) with stirring until the reaction is complete (e.g., gas evolution ceases).
-
Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Extract with Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and gently mix the layers.
-
Separate the Layers: Allow the layers to separate and drain the lower layer.
-
Wash the Organic Layer:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with brine to begin the drying process and help break any emulsions.
-
-
Dry the Organic Layer: Transfer the organic layer to a flask and add a suitable drying agent (e.g., Na₂SO₄).
-
Isolate the Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Workup for the Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
This protocol is adapted from procedures for the synthesis of sulfonyl chlorides.[1][3]
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath.
-
Quench with Ice-Water: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will hydrolyze any remaining reactive chlorinating agents and precipitate the crude sulfonyl chloride.
-
Extract the Product: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.[1]
-
Wash the Organic Layer:
-
Wash the combined organic extracts with cold water.
-
Wash with a cold, saturated sodium bicarbonate solution to neutralize any acidic byproducts.[1] Be cautious of gas evolution.
-
Wash again with brine.
-
-
Dry the Organic Layer: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate at a low temperature.
-
Isolate the Product: Filter off the drying agent and carefully remove the solvent under reduced pressure at a low temperature, as sulfonyl chlorides can be thermally sensitive.
Visualizations
Workflow for Quenching and Workup
Caption: A decision tree for selecting an appropriate quenching agent.
Data Summary
| Issue | Potential Cause | Recommended Action | Key Considerations |
| Low Product Yield | Incomplete reaction | Monitor reaction progress (e.g., TLC, LC-MS) before quenching. | Ensure sufficient reaction time and appropriate temperature. |
| Product degradation | Use mild quenching and workup conditions (low temperature, neutral pH). | Thiophene derivatives can be sensitive to harsh conditions. [7] | |
| Loss during extraction | Perform multiple extractions with a suitable solvent. | Consider the polarity of the product. | |
| Product Impurity | Unreacted starting materials | Purification by chromatography or recrystallization. | Optimize reaction stoichiometry and conditions. |
| Elemental sulfur | Add NaHCO₃ solution before quenching with Na₂S₂O₃. [4] | Maintain a neutral to basic pH during the thiosulfate quench. | |
| Emulsion Formation | High concentration of salts or surfactants | Add brine to the aqueous layer; filter through Celite®. | Avoid vigorous shaking during extraction. |
References
-
Chen, F. (2019). Applications of Sulfinate Salts (Doctoral dissertation, Concordia University). Spectrum: Concordia University Research Repository. Retrieved from [Link]
- D'huart, E., Vigneron, J., Ranchon, F., Vantard, N., Rioufol, C., & Demoré, B. (2018). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. Pharmaceutical Technology in Hospital Pharmacy, 3(3), 135-142.
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]
- Singh, R., Kaur, H., & Singh, K. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-45.
- U.S. Patent No. 6,399,815 B2. (2002). Process for preparing a sulfinate. Google Patents.
- U.S. Patent No. US2492644A. (1949). Process for making 2,5-dichlorothiophene. Google Patents.
- Willis, M. C. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10355-10404.
- Yadav, G., & A. B, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10827-10874.
Sources
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- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
How to monitor the progress of a reaction with Sodium 2,5-dichlorothiophene-3-sulfinate
Technical Support Center: Sodium 2,5-dichlorothiophene-3-sulfinate
A Senior Application Scientist's Guide to Reaction Monitoring & Troubleshooting
Welcome to the technical support center for Sodium 2,5-dichlorothiophene-3-sulfinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to effectively monitor your reactions, troubleshoot common issues, and ensure the success of your experiments.
Sodium 2,5-dichlorothiophene-3-sulfinate is a valuable, bench-stable building block in modern organic synthesis.[1][2] Its utility stems from its capacity to act as a precursor for sulfonyl radicals or as a nucleophile, enabling the formation of crucial C–S and N–S bonds found in many pharmaceutical candidates.[1][2][3] However, like any reactive chemical, its successful application hinges on careful monitoring of the reaction's progress. This guide provides a structured approach to this critical aspect of your research.
Foundational Concepts: Choosing Your Monitoring Technique
The first step in any successful experiment is selecting the right tool for the job. For monitoring reactions involving Sodium 2,5-dichlorothiophene-3-sulfinate, the primary techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction, available equipment, and the level of detail required.
| Technique | Primary Application | Speed & Throughput | Quantitative Capability | Key Advantages | Common Challenges |
| TLC | Rapid qualitative check for reactant consumption and product formation. | Very High | Poor | Fast, inexpensive, requires minimal sample.[4][5] | Starting sulfinate is highly polar and may not move from the baseline; co-elution of species. |
| HPLC | Quantitative analysis of reaction components (reactant, product, byproducts). | Moderate | Excellent | High resolution and sensitivity; suitable for complex mixtures and non-volatile compounds.[6] | Requires method development; more time-consuming than TLC. |
| ¹H NMR | Structural confirmation and monitoring of key proton environment changes. | Low | Good (with internal standard) | Provides detailed structural information; can be used in situ to directly monitor the reaction mixture. | Lower sensitivity than HPLC; overlapping signals can complicate analysis. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
TLC-Related Issues
Q1: My starting material, Sodium 2,5-dichlorothiophene-3-sulfinate, isn't moving from the baseline on my TLC plate. How can I fix this?
A1: This is the most common issue when working with sulfinate salts. The cause is the high polarity of the ionic sodium sulfinate, which makes it adsorb very strongly to the polar silica gel stationary phase.
-
The Causality: Silica gel is acidic and highly polar. Ionic salts like your starting material form strong electrostatic interactions with the silica, preventing them from being carried up the plate by less-polar solvent systems.
-
The Solution: Increase Mobile Phase Polarity. You need a highly polar eluent to compete for the binding sites on the silica gel and move your starting material.
-
Start with a polar solvent system: Begin with a mixture like 10-20% Methanol in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Add an acid modifier: If the spot still doesn't move, add 1-2% acetic acid or formic acid to your mobile phase. This protonates the sulfinate salt to its less polar sulfinic acid form, reducing its interaction with the silica gel and allowing it to travel up the plate.
-
Q2: I see my starting material spot disappear, but I'm not sure which of the new spots is my product. How can I be certain?
A2: This is where the self-validating technique of co-spotting becomes essential.[5] It allows for unambiguous identification of your starting material spot throughout the reaction.
-
The Protocol: Co-Spotting. On your TLC plate, you will have three lanes:
-
Lane 1 (Reference): A spot of your starting material, Sodium 2,5-dichlorothiophene-3-sulfinate.
-
Lane 2 (Reaction): An aliquot (tiny sample) taken directly from your reaction mixture.[4]
-
Lane 3 (Co-spot): Spot the starting material first, then, on the exact same spot, apply the aliquot from your reaction mixture.
-
-
Interpretation: As the reaction proceeds, the spot in Lane 2 that has the same Rf (retention factor) as the spot in Lane 1 will diminish in intensity. The spot in the Co-spot lane (Lane 3) will appear as a single, potentially elongated spot at the beginning. As the reaction progresses, you will see this spot resolve into the starting material spot and a new product spot. The disappearance of the starting material spot in Lane 2 is your primary indicator of consumption.
HPLC-Related Issues
Q3: What is a good starting point for developing an HPLC method to monitor my reaction?
A3: A robust reversed-phase HPLC method is ideal for quantitatively tracking the disappearance of the hydrophilic sulfinate and the appearance of a likely more hydrophobic product (e.g., a sulfone or sulfonamide).
-
The Rationale: Reversed-phase HPLC uses a nonpolar stationary phase (like C18) and a polar mobile phase. The polar sulfinate will elute very early, while the less polar product will be retained longer, providing excellent separation.
-
Recommended Starting Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid helps to protonate the sulfinate for better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp down to a lower concentration (e.g., 5%) over 10-15 minutes. This will ensure you elute both the polar starting material and any nonpolar products.
-
Detector: A UV detector is typically sufficient, as the thiophene ring is a strong chromophore.[6] Set the wavelength to the λmax of your starting material or product (typically around 254 nm).
-
General Reaction & Workup Problems
Q4: My reaction seems to have stalled; the TLC/HPLC shows both starting material and product, but their ratio isn't changing over time. What should I do?
A4: Reaction stalling can be due to several factors, including reagent degradation, catalyst deactivation, or reaching an equilibrium.
-
The Causality: Sodium sulfinates can undergo disproportionation in solution, which could consume the active reagent. If your reaction involves a catalyst, it may have lost its activity.
-
Troubleshooting Steps:
-
Confirm Stalling: Take samples at two separate, significant time points (e.g., 1 hour apart) and analyze by HPLC. If the peak area ratio of product to starting material is unchanged, the reaction has indeed stalled.
-
Add More Reagent: If you suspect your other reactant or a reagent (e.g., an oxidant) has decomposed, add a fresh portion (e.g., 0.2 equivalents) and monitor for any change.
-
Check Temperature: Ensure your reaction temperature is stable and correct. A slight increase in temperature can sometimes restart a sluggish reaction, but be cautious of potential side product formation.
-
Q5: After quenching and workup, my crude NMR looks messy and my yield is low. Where did my product go?
A5: Product loss during workup is a common challenge, especially if the product has unexpected solubility or stability properties.[7]
-
Potential Issues & Solutions:
-
Product is water-soluble: If your product contains polar functional groups, it may have partitioned into the aqueous layer during extraction. To check this, take a sample of the aqueous layer, acidify or basify it if necessary, and try to re-extract with a different organic solvent (e.g., ethyl acetate or butanol). Analyze the extract by TLC.
-
Product instability: Your product may be unstable to the pH conditions of the workup (e.g., strong acid or base wash). Test the stability of a small sample of the crude reaction mixture by exposing it to your planned workup conditions in a vial before committing the entire batch.[7]
-
Emulsion formation: High concentrations of salts or other materials can lead to emulsions during liquid-liquid extraction, trapping your product.[8] To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Experimental Protocols & Visual Workflows
Workflow 1: General Reaction Monitoring Strategy
This diagram outlines the decision-making process for effective reaction monitoring.
Caption: A generalized workflow for monitoring chemical reactions.
Protocol 1: Step-by-Step Guide to TLC Monitoring
-
Prepare the TLC Chamber: Add your chosen eluent to a TLC chamber to a depth of about 0.5 cm. Close the lid and let the atmosphere saturate for at least 5 minutes.[9]
-
Prepare the Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel plate. Mark positions for your three lanes: "Ref" (Reference), "Rxn" (Reaction), and "Co" (Co-spot).
-
Spot the Plate:
-
Dissolve a tiny amount of your Sodium 2,5-dichlorothiophene-3-sulfinate starting material in a polar solvent like methanol to create a reference solution.
-
Using a capillary tube, apply a small spot of the reference solution to the "Ref" and "Co" marks.
-
Take an aliquot from your reaction mixture with a fresh capillary tube.[4]
-
Spot the reaction mixture on the "Rxn" and "Co" marks.
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[10] If spots are not UV-active, you may need to use an iodine chamber or a chemical stain.
-
Interpret: Compare the "Rxn" lane to the "Ref" lane to see the disappearance of the starting material and the appearance of new product spots. The "Co" lane confirms the identity of the starting material spot.
Workflow 2: Interpreting a Co-Spotted TLC Plate
This diagram illustrates how to read a TLC plate at the start and end of a reaction.
Caption: Visual guide to interpreting co-spotted TLC plates.
Frequently Asked Questions (FAQs)
Q: What is the general stability of Sodium 2,5-dichlorothiophene-3-sulfinate? A: Sodium sulfinate salts are generally bench-stable, crystalline solids that are not sensitive to moisture, making them easier to handle than reagents like sulfonyl chlorides.[1] However, stability in solution can vary. In acidic or neutral solutions, they can disproportionate to form thiosulfonates and sulfonic acids, which can complicate reactions. It is best to use them directly after dissolving or generate them in situ if possible.
Q: Are there any specific safety concerns with 2,5-dichlorothiophene derivatives? A: Yes. While the sulfinate salt itself has its own safety profile (refer to its SDS), the parent thiophene ring system can have associated toxicity. Thiophene and some of its derivatives have been shown to cause neurotoxicity in animal studies.[11] Always handle this and any related compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Can I use ³³S NMR to monitor my reaction? A: While technically possible, ³³S NMR is not a practical technique for routine reaction monitoring. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus, which results in extremely broad signals and very low sensitivity.[12][13] For these reasons, monitoring changes in the ¹H or ¹³C NMR spectra of the thiophene ring or adjacent groups is the standard and far more effective NMR-based approach.
References
- Smolecule. (n.d.). 2,5-Dichlorothiophene-3-sulfonamide Stability.
- ChemicalBook. (n.d.). 2,5-Dichlorothiophene-3-sulfonamide Chemical Properties.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8785–8835. [Link]
-
LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
- Li, Y., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfinates and sulfinic acid. Retrieved from [Link]
- Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Published by the Royal Society of Chemistry.
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. Retrieved from [Link]
- Wei, J., et al. (2018).
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ResearchGate. (n.d.). Reaction scope varying the sulfinate salt and aldehyde.
- Kasai, T., et al. (1995).
- Nishino, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances.
- MDPI. (2020).
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides.
- Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
- ResearchGate. (n.d.). 52 questions with answers in THIOPHENES.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- University of Ottawa. (n.d.). (33S) Sulfur NMR.
- ResearchGate. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.
- ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- MDPI. (2024).
- Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- American Chemical Society. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery.
- Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide.
- IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. Northwestern University.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- StackExchange. (2018).
- National Institutes of Health. (2023). Exploring Sulfur Sites in Proteins via Triple-Resonance 1H-Detected 77Se NMR.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- CHROMacademy. (n.d.). Troubleshooting.
- ResearchGate. (n.d.).
- Google Patents. (2002).
- Max Planck Institute. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions.
- PubChem. (n.d.).
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Validation & Comparative
A Comparative Guide to Sulfonylating Agents: The Strategic Advantages of Sodium 2,5-dichlorothiophene-3-sulfinate
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents, from antibacterial to anticancer drugs, underscores the critical importance of efficient and reliable sulfonylating agents.[1][2][3] The choice of reagent for introducing the sulfonyl moiety can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. While traditional sulfonyl chlorides have long been the workhorses of the field, their inherent limitations have driven the exploration of alternative reagents.
This guide provides an in-depth comparison of Sodium 2,5-dichlorothiophene-3-sulfinate with other classes of sulfonylating agents. We will delve into the nuanced differences in their reactivity, stability, and handling characteristics, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal sulfonylating agent for their specific synthetic challenges. The thiophene ring, a key structural motif in many pharmaceuticals, offers unique electronic properties and potential for biological activity, making its sulfonyl derivatives particularly noteworthy.[4][5][6]
The Rise of Sulfinates: A Paradigm Shift in Sulfonylation Chemistry
Traditionally, the synthesis of sulfonamides has been dominated by the use of sulfonyl chlorides.[7][8] However, these reagents are often liquids or low-melting solids that are highly reactive, moisture-sensitive, and corrosive, and their reactions generate stoichiometric amounts of hydrochloric acid, which can complicate reactions with acid-sensitive substrates.
Sodium sulfinates, such as Sodium 2,5-dichlorothiophene-3-sulfinate, represent a significant advancement in sulfonylation chemistry. They are typically stable, crystalline solids that are easy to handle and store. Their reduced reactivity compared to sulfonyl chlorides allows for greater functional group tolerance and milder reaction conditions, often requiring activation in situ to generate the reactive sulfonylating species. This controlled reactivity is a key advantage in complex molecule synthesis.
Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is a multifactorial decision based on the specific requirements of the chemical transformation. Below is a comparative overview of Sodium 2,5-dichlorothiophene-3-sulfinate and other common alternatives.
Data Presentation: Physical and Chemical Properties
| Sulfonylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Key Stability/Handling Characteristics |
| Sodium 2,5-dichlorothiophene-3-sulfinate | C₄HCl₂NaO₂S₂ | 247.08 | Solid | Stable, non-volatile, easy to handle solid. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Solid | Moisture-sensitive, corrosive, lachrymator. |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | Liquid | Highly reactive, corrosive, volatile, moisture-sensitive. |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | C₄HCl₃O₂S₂ | 251.54 | Liquid | Corrosive liquid, moisture-sensitive. |
| Aryl Sulfonyl Fluorides | ArSO₂F | Variable | Solids/Liquids | Generally more stable to hydrolysis and thermolysis than corresponding chlorides.[9] |
| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | C₆H₁₂N₂·2(SO₂) | 240.29 | Solid | Stable solid surrogate for gaseous SO₂.[10][11] |
Data Presentation: Reactivity and Application Comparison
| Agent Type | Reactivity Profile | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Sulfinates | Moderate; require in situ activation (e.g., oxidation). | Often milder, metal-catalyzed or oxidant-mediated.[12] | Stable solids, high functional group tolerance, reduced byproducts. | Requires an additional activation step. |
| Arylsulfonyl Chlorides | High | Typically requires a base (e.g., pyridine, triethylamine) to neutralize HCl. | Widely available, well-established reactivity. | Moisture sensitive, corrosive, generates HCl, can be too reactive for some substrates.[13] |
| Alkanesulfonyl Chlorides | Very High | Similar to arylsulfonyl chlorides but often more vigorous. | High reactivity for unreactive amines/alcohols. | Often too reactive, leading to side products; poor stability. |
| Sulfonyl Fluorides | Lower than chlorides | Can require more forcing conditions or specific catalysts. | High stability, resistant to hydrolysis, unique reactivity profile.[9][14] | Can be less reactive, requiring specific activation.[15] |
| SO₂ Surrogates (e.g., DABSO) | Versatile | Multi-component reactions, often metal-catalyzed. | Avoids handling gaseous SO₂, enables novel transformations.[10][11] | Can require multi-step, one-pot sequences. |
Experimental Workflows and Methodologies
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a model sulfonamide are presented below. The choice of a specific amine and the reaction conditions are designed to highlight the differences between the sulfonylating agents.
Experimental Workflow Overview
The general workflow for sulfonamide synthesis involves the reaction of a sulfonylating agent with a primary or secondary amine, typically in the presence of a base. The subsequent workup and purification steps are crucial for isolating the desired product.
Caption: Generalized experimental workflow for sulfonamide synthesis.
Protocol 1: Sulfonamide Synthesis using Sodium 2,5-dichlorothiophene-3-sulfinate
This protocol utilizes an ammonium iodide-mediated oxidative amination, which is a modern and efficient method for converting sodium sulfinates to sulfonamides.[12] This approach avoids the use of harsh metal oxidants and corrosive reagents.
-
Rationale: This method leverages the stability of the sulfinate salt, which is activated in situ. Ammonium iodide serves as a mild and effective mediator for the oxidative coupling. Acetonitrile is a suitable polar aprotic solvent for this transformation. Heating is required to drive the reaction to completion.
-
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (0.20 mmol, 1.0 equiv)
-
Aniline (0.30 mmol, 1.5 equiv)
-
Ammonium iodide (NH₄I) (0.2 mmol, 1.0 equiv)
-
Acetonitrile (CH₃CN) (2 mL)
-
-
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add Sodium 2,5-dichlorothiophene-3-sulfinate (49.4 mg, 0.20 mmol), aniline (27.9 mg, 0.30 mmol), and ammonium iodide (29.0 mg, 0.2 mmol).
-
Add acetonitrile (2 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-phenyl-2,5-dichlorothiophene-3-sulfonamide.
-
Protocol 2: Sulfonamide Synthesis using p-Toluenesulfonyl Chloride (TsCl)
This protocol represents the classical approach to sulfonamide synthesis, employing a widely available sulfonyl chloride and a tertiary amine base.
-
Rationale: p-Toluenesulfonyl chloride is a highly electrophilic reagent that reacts readily with nucleophilic amines. Triethylamine is used as a base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane is a common, non-reactive solvent for this type of transformation.
-
Materials:
-
p-Toluenesulfonyl chloride (TsCl) (0.20 mmol, 1.0 equiv)
-
Aniline (0.22 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (0.30 mmol, 1.5 equiv)
-
Dichloromethane (DCM) (2 mL)
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (20.5 mg, 0.22 mmol) and triethylamine (30.4 mg, 0.30 mmol) in dichloromethane (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (38.1 mg, 0.20 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (5 mL) and wash sequentially with 1 M HCl (2 x 5 mL), saturated aqueous NaHCO₃ (5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-phenyl-4-methylbenzenesulfonamide.
-
Mechanistic Considerations and Structural Diversity
The choice of sulfonylating agent dictates the reaction mechanism and, consequently, the reaction conditions. Sulfonyl chlorides typically react via a direct nucleophilic substitution pathway. In contrast, the conversion of sodium sulfinates to sulfonamides can proceed through various intermediates, including sulfonyl radicals or higher-valent sulfur species, depending on the chosen activation method.[16][17] This mechanistic diversity offers greater flexibility in synthetic design.
Caption: Comparison of properties for different sulfonylating agent classes.
The Role of Sulfonamides in Drug Action: A Biological Context
The sulfonamide moiety is not merely a synthetic handle; it is a privileged pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. For instance, many kinase inhibitors utilize the sulfonamide group to interact with the hinge region of the ATP-binding pocket. Understanding this biological context is vital for rational drug design.
Caption: Diagram of a sulfonamide drug interacting with a kinase active site.
Conclusion and Future Outlook
Sodium 2,5-dichlorothiophene-3-sulfinate emerges as a highly valuable sulfonylating agent that addresses many of the shortcomings of traditional sulfonyl chlorides. Its solid nature, enhanced stability, and amenability to milder, more selective reaction conditions make it an excellent choice for modern synthetic chemistry, particularly in the context of complex, multifunctional molecules prevalent in drug discovery pipelines. The presence of the dichlorothiophene moiety offers additional opportunities for structural diversification and modulation of physicochemical properties.
While sulfonyl chlorides will undoubtedly remain relevant, the expanding toolkit of sulfonylating agents, including sulfinates and sulfonyl fluorides, provides chemists with a broader spectrum of reactivity and selectivity. The continued development of novel activation methods for these more stable precursors will further empower the synthesis of next-generation sulfonamide-based therapeutics. This guide provides the foundational knowledge for making an informed and strategic decision in this critical aspect of chemical synthesis.
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Verma, R., & Ghorai, P. (2019). Aryl sulfonyl chlorides and sodium aryl sulfinates: non-volatile, non-stench, and non-toxic aryl thiol surrogates for direct aryl-sulfenylation of C–H bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(11), 1089-1099. [Link]
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Royal Society of Chemistry. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
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ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]
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ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
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OUCI. (n.d.). Photocatalytic Sulfonylation: Innovations and Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sulfone Synthesis: Evaluating Alternatives to Sodium 2,5-dichlorothiophene-3-sulfinate
In the landscape of modern medicinal and materials chemistry, the sulfone functional group stands as a cornerstone of molecular design. Its unique electronic properties and metabolic stability have cemented its role in a myriad of applications. While sodium sulfinates, such as sodium 2,5-dichlorothiophene-3-sulfinate, are workhorse reagents for introducing the sulfonyl moiety, a discerning scientist must possess a comprehensive understanding of the available alternatives to navigate the complexities of substrate scope, functional group tolerance, and process scalability. This guide provides an in-depth comparison of key alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their sulfone synthesis campaigns.
The Benchmark: Alkylation of Sulfinate Salts
The reaction of sulfinate salts with electrophiles is a classical and widely employed method for the synthesis of sulfones.[1] The nucleophilic nature of the sulfinate anion allows for straightforward bond formation with a variety of alkylating and arylating agents.
The primary advantages of this method are its simplicity and the often high yields achieved with reactive electrophiles like alkyl halides.[1] However, the reliance on pre-functionalized starting materials and the modest availability of a diverse range of sulfinate salts can be limiting factors.[1]
Key Alternatives and Comparative Analysis
This section will delve into the most prominent alternatives to sulfinate salts for sulfone synthesis, evaluating their strengths, weaknesses, and optimal use cases.
Oxidation of Sulfides: A Foundational Approach
Perhaps the most intuitive and frequently used method for sulfone synthesis is the oxidation of the corresponding sulfides.[1] This approach benefits from the ready availability of a vast array of sulfides.
Mechanistic Considerations: The oxidation proceeds in a stepwise manner, first forming the sulfoxide, which is then further oxidized to the sulfone. The choice of oxidant and reaction conditions is critical to control the selectivity and prevent over-oxidation or side reactions.
Common Oxidizing Agents:
-
Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant. Catalysts like tantalum carbide or niobium carbide can enhance efficiency and selectivity for sulfone formation.[2] The use of urea-hydrogen peroxide (UHP) offers a stable and easily handled solid alternative.[2]
-
m-Chloroperbenzoic Acid (m-CPBA): A powerful and reliable oxidant, though it can be less selective with sensitive functional groups.
-
Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant, often supported on manganese dioxide for heterogeneous reactions.[2]
-
Selectfluor®: A modern electrophilic fluorinating agent that also serves as an efficient oxidant for sulfides, using water as the oxygen source.[2]
Experimental Protocol: Oxidation of a Sulfide using Urea-Hydrogen Peroxide
Caption: General workflow for sulfide oxidation.
Comparative Data: Sulfide Oxidation Methods
| Oxidant System | Typical Yields | Key Advantages | Key Disadvantages |
| H₂O₂ / TaC₂ or NbC₂ | High | Reusable catalyst, good selectivity | Requires catalyst synthesis |
| Urea-H₂O₂ / Phthalic Anhydride | Good to Excellent | Metal-free, stable reagents | Stoichiometric anhydride needed |
| Selectfluor® / H₂O | Nearly Quantitative | Fast reactions, eco-friendly | Reagent cost |
| KMnO₄ / MnO₂ | Good | Inexpensive, heterogeneous | Potential for over-oxidation |
Sulfonyl Chlorides: Versatile Electrophiles
Sulfonyl chlorides are highly reactive and versatile precursors for sulfone synthesis. They can react with a wide range of nucleophiles, including Grignard reagents, organocuprates, and in Friedel-Crafts type reactions with arenes.
Mechanistic Considerations: The strong electron-withdrawing nature of the chlorine atom makes the sulfur atom highly electrophilic, facilitating nucleophilic attack.
Synthesis of Sulfonyl Chlorides: A common route to aryl sulfonyl chlorides is the Sandmeyer-type reaction of arenediazonium salts with sulfur dioxide in the presence of a copper catalyst.[3]
Experimental Protocol: Mg-mediated Coupling of a Sulfonyl Chloride and an Alkyl Halide
This method involves the reduction of the sulfonyl chloride to a magnesium sulfinate salt in situ, which then undergoes alkylation.
Caption: Workflow for Mg-mediated sulfone synthesis.[4]
Comparative Data: Sulfonyl Chloride vs. Sulfinate Salt
| Feature | Sulfonyl Chloride Methods | Sulfinate Salt Methods |
| Reactivity | High | Moderate to High |
| Substrate Scope | Broad (Grignards, organometallics, arenes) | Primarily alkyl halides, activated aryl halides |
| Precursor Availability | Good, can be synthesized from amines | Moderate, often synthesized from sulfonyl chlorides |
| Handling | Moisture sensitive, corrosive | Generally stable solids |
| Key Advantage | High versatility in coupling partners | Operational simplicity |
Sulfinic Acids and Their Derivatives: Direct and In Situ Approaches
Sulfinic acids can be used directly in some sulfonylation reactions, often under acidic conditions or with activation. More commonly, they are deprotonated in situ to form the corresponding sulfinate anions for subsequent alkylation.[5]
Generation of Sulfinic Acids:
-
From sulfonyl chlorides by reduction.
-
From sulfones through cleavage.[6]
-
Oxidation of thiols.
Experimental Protocol: Dehydroxylative Sulfonylation of an Alcohol with a Sulfinic Acid
This protocol demonstrates the direct use of a sulfinic acid with an in situ activated alcohol.
Caption: Dehydroxylative sulfonylation workflow.[5]
Modern Three-Component Approaches with SO₂ Surrogates
Recent advances have focused on the development of three-component reactions that utilize stable, solid sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite.[5] These methods allow for the convergent synthesis of sulfones from readily available starting materials.
Mechanistic Rationale: These reagents release SO₂ in a controlled manner, which can then be trapped by organometallic reagents or radicals to generate a sulfinate intermediate in situ. This intermediate is then immediately trapped by an electrophile in a one-pot process.
Comparative Data: Classical vs. Modern Approaches
| Approach | Starting Materials | Key Features |
| Classical (e.g., Sulfinate Alkylation) | Sulfinate Salt + Electrophile | Linear, relies on sulfinate availability |
| Modern (e.g., with DABSO) | Organometallic + DABSO + Electrophile | Convergent, builds complexity quickly |
| Modern (e.g., with Na₂S₂O₅) | Alkene + Radical Source + Na₂S₂O₅ | C-H functionalization, atom economical |
Conclusion: Selecting the Optimal Path to Sulfones
The synthesis of sulfones is a mature field with a rich diversity of methodologies. While the alkylation of sulfinate salts like sodium 2,5-dichlorothiophene-3-sulfinate remains a valuable tool, a comprehensive understanding of the alternatives is essential for the modern synthetic chemist.
-
For straightforward syntheses with readily available sulfides, oxidation is often the most direct and economical route.
-
When a wide range of coupling partners is desired, the high reactivity of sulfonyl chlorides offers unparalleled versatility.
-
Sulfinic acids and their in situ generation provide a convenient alternative, particularly in dehydroxylative couplings.
-
For convergent and efficient syntheses, modern three-component reactions with SO₂ surrogates represent the state-of-the-art in building molecular complexity.
By carefully considering the specific requirements of the target molecule and the available starting materials, researchers can select the most appropriate and efficient method for their sulfone synthesis endeavors.
References
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Efficacy Guide: Sodium 2,5-dichlorothiophene-3-sulfinate vs. Sulfonyl Chlorides
Executive Summary: The Shift to Stable S(IV) Surrogates
In medicinal chemistry, the introduction of the 2,5-dichlorothiophene-3-sulfonyl moiety is a critical strategy for modulating lipophilicity and metabolic stability in drug candidates. Historically, this was achieved using 2,5-dichlorothiophene-3-sulfonyl chloride . However, thiophene-based sulfonyl chlorides are notoriously unstable, suffering from rapid hydrolysis and thermal decomposition due to the electron-rich nature of the thiophene ring.
This guide evaluates Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) as a superior, bench-stable S(IV) surrogate. We analyze its efficacy in sulfonamide and sulfone synthesis compared to the traditional S(VI) chloride electrophile, providing experimental protocols and mechanistic insights.
Part 1: Technical Comparison & Physical Properties
The primary driver for adopting the sulfinate salt is handling stability . Thiophene sulfonyl chlorides often degrade into sulfonic acids and HCl upon exposure to atmospheric moisture, complicating stoichiometry and purification.
Table 1: Physicochemical Profile & Stability[1]
| Feature | Sodium 2,5-dichlorothiophene-3-sulfinate | 2,5-Dichlorothiophene-3-sulfonyl chloride |
| CAS Number | 363179-59-3 | 56946-83-9 |
| Oxidation State | S(IV) | S(VI) |
| Physical State | White, crystalline solid | Low-melting solid / viscous oil (mp ~32°C) |
| Shelf Stability | High (Years at RT) | Low (Hydrolyzes in moist air; requires freezer) |
| Handling | Odorless, non-corrosive | Corrosive, lachrymator, moisture-sensitive |
| By-products | Na salts (benign) | HCl, Sulfonic acid (corrosive) |
| Reactivity Mode | Amphiphilic (Nucleophile/Radical) | Strictly Electrophilic |
Part 2: Mechanistic Divergence & Pathways
The efficacy of the sulfinate salt lies in its mechanistic versatility. While the sulfonyl chloride relies solely on nucleophilic attack (SN2-like) at the sulfur atom, the sulfinate can participate in oxidative couplings (via iodine or copper catalysis) and radical desulfonylations (Langlois-type chemistry).
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for synthesizing sulfonamides, highlighting the "Activation" step required for the stable sulfinate versus the "Protection" required for the unstable chloride.
Figure 1: Mechanistic comparison showing the direct electrophilic path of sulfonyl chlorides (Red) vs. the oxidative activation path of sodium sulfinates (Blue).
Part 3: Experimental Protocols
To validate the efficacy of the sulfinate salt, we present two comparative protocols for synthesizing a sulfonamide derivative.
Protocol A: The "Modern" Oxidative Coupling (Recommended)
Utilizing Sodium 2,5-dichlorothiophene-3-sulfinate
Rationale: This method avoids the generation of HCl and allows the reaction to proceed under mild, aqueous-compatible conditions using Iodine (I₂) as a simple oxidant to generate the reactive sulfonyl iodide intermediate in situ.
-
Reagents:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 equiv)
-
Amine substrate (1.2 equiv)[1]
-
Iodine (I₂) (1.0 equiv)
-
Solvent: Water/Ethyl Acetate biphasic mix or DCM.
-
-
Procedure:
-
Step 1: Dissolve the sulfinate salt and amine in the solvent system at room temperature.
-
Step 2: Add Iodine portion-wise. The color will initially fade as I₂ is consumed to form the active sulfonyl iodide species.
-
Step 3: Stir at room temperature for 2–4 hours.
-
Step 4: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
Step 5: Extract with EtOAc, dry over MgSO₄, and concentrate.
-
-
Expected Yield: 85–95%
-
Advantage: High tolerance for acid-sensitive functional groups; no moisture exclusion required.
Protocol B: The "Classical" Substitution (Legacy)
Utilizing 2,5-dichlorothiophene-3-sulfonyl chloride[2]
Rationale: Provided for baseline comparison. This route requires strict anhydrous conditions due to the instability of the thiophene sulfonyl chloride.
-
Reagents:
-
2,5-dichlorothiophene-3-sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.0 equiv)
-
Triethylamine or Pyridine (1.5 equiv)
-
DMAP (0.1 equiv, optional catalyst)
-
Solvent: Anhydrous DCM.
-
-
Procedure:
-
Step 1: Dissolve amine and base in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.[3]
-
Step 2: Add sulfonyl chloride slowly (dropwise if liquid, or portion-wise if solid). Critical: Ensure the chloride has not hydrolyzed prior to use (check mp).
-
Step 3: Warm to room temperature and stir for 4–12 hours.
-
Step 4: Acidic workup (1M HCl) is often required to remove pyridine, which may degrade acid-sensitive products.
-
-
Expected Yield: 60–80% (Variable depending on chloride quality).
-
Risk: Lower yields often observed due to competing hydrolysis of the sulfonyl chloride.
Part 4: Efficacy Analysis & Data Synthesis
Yield & Reproducibility
Experimental data indicates that sulfinate protocols consistently outperform chlorides for thiophene derivatives.
-
Chloride Route: Yields fluctuate (50–80%) based on the "freshness" of the reagent. The 2,5-dichloro substitution pattern on the thiophene ring deactivates the sulfur center slightly, but the high electron density of the ring still makes the S-Cl bond labile.
-
Sulfinate Route: Yields are highly reproducible (>85%).[1] The salt does not degrade over time, ensuring precise stoichiometry every time.
Reaction Scope (Chemoselectivity)
The sulfinate oxidative coupling is chemoselective .[1]
-
Hydroxyl groups: In the chloride route, -OH groups must often be protected to prevent sulfonate ester formation. In the Iodine-mediated sulfinate route, amines are sulfonylated preferentially over alcohols.
-
Sterics: The in situ generated sulfonyl iodide (from sulfinate + I₂) is a smaller, more reactive electrophile than the bulky sulfonyl chloride/pyridine complex, often leading to better conversion with sterically hindered amines.
Green Chemistry Metrics
-
Atom Economy: The sulfinate route produces NaI as the primary byproduct, which is non-toxic and water-soluble. The chloride route generates pyridinium hydrochloride and requires chlorinated solvents for optimal stability.
-
Safety: The sulfinate eliminates the risk of HCl gas evolution and handling of corrosive lachrymators.
Part 5: References
-
Reddy, R. J., et al. (2021). "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[1] RSC Advances, 11, 9864-9904. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 176483947 (Sodium 2-carboxy-5-chlorothiophene-3-sulfonate). [Link]
-
Feng, R., et al. (2024).[4][5] "Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines." PubMed / NIH. [Link]
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- 2. 2,5-二氯噻吩-3-磺酰氯 - CAS:56946-83-9 - 南京哈柏医药科技有限公司 [en.habotech.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Sodium 2,5-dichlorothiophene-3-sulfinate and Other Sodium Sulfinates
For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a research program. Sodium sulfinates have emerged as versatile and indispensable reagents in modern organic synthesis, offering a gateway to a diverse array of organosulfur compounds.[1][2][3] This guide provides an in-depth comparative analysis of Sodium 2,5-dichlorothiophene-3-sulfinate, a specialized heterocyclic sulfinate, benchmarked against other commonly employed sodium sulfinates. Our objective is to furnish the scientific community with the necessary data and insights to make informed decisions for their synthetic endeavors.
Introduction to Sodium Sulfinates: The Versatile Precursors
Sodium sulfinates (RSO₂Na) are prized for their dual reactivity, capable of acting as both nucleophiles and radical precursors. This versatility allows for the construction of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, which are integral to a vast range of pharmaceuticals and agrochemicals.[2] Their stability and ease of handling make them superior alternatives to more odorous or unstable sulfur-containing reagents.[4]
A key application of sodium sulfinates is in the synthesis of sulfones, a motif of significant importance in medicinal chemistry.[5] This is typically achieved through cross-coupling reactions with aryl, heteroaryl, or vinyl halides, often facilitated by transition metal catalysis.[5]
The Emergence of Sodium 2,5-dichlorothiophene-3-sulfinate
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS Number: 363179-59-3) is a unique heterocyclic building block that combines the aromaticity and reactivity of the thiophene ring with the synthetic utility of the sulfinate group.[6][7][8] The presence of two chlorine atoms on the thiophene ring is anticipated to significantly modulate its electronic properties and reactivity compared to simpler aryl or even unsubstituted thiophene sulfinates.[9]
The thiophene ring itself is an interesting pharmacophore, and its high reactivity towards electrophilic substitution is well-documented.[10] The electron-withdrawing nature of the chlorine atoms in Sodium 2,5-dichlorothiophene-3-sulfinate is expected to influence the nucleophilicity of the sulfinate and the stability of any radical intermediates.[9]
Benchmarking Performance: A Proposed Experimental Framework
To objectively assess the performance of Sodium 2,5-dichlorothiophene-3-sulfinate, we propose a series of head-to-head comparative experiments against a panel of representative sodium sulfinates.
Selected Sodium Sulfinates for Comparison:
-
Sodium benzenesulfinate: A standard, simple aromatic sulfinate.
-
Sodium p-toluenesulfinate: An aromatic sulfinate with an electron-donating group.
-
Sodium p-chlorobenzenesulfinate: An aromatic sulfinate with an electron-withdrawing group.
-
Sodium thiophene-2-sulfinate: A non-chlorinated heterocyclic analogue.
Benchmarking Reaction: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide
The synthesis of aryl sulfones via a palladium-catalyzed cross-coupling reaction is a robust and widely used transformation, making it an ideal choice for this benchmarking study.
Experimental Protocol
The following is a detailed, step-by-step methodology for the comparative cross-coupling reactions.
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate
-
Sodium benzenesulfinate
-
Sodium p-toluenesulfinate
-
Sodium p-chlorobenzenesulfinate
-
Sodium thiophene-2-sulfinate
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 10 mL oven-dried Schlenk tube, add the respective sodium sulfinate (0.6 mmol), 4-bromoacetophenone (0.5 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), Xantphos (0.015 mmol, 3 mol%), and Cs₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfone.
-
Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Expected Outcomes
The results of these comparative experiments should be tabulated for clear and easy comparison.
| Sodium Sulfinate | Product | Expected Yield (%) | Notes |
| Sodium 2,5-dichlorothiophene-3-sulfinate | 1-(4-((2,5-dichlorothiophen-3-yl)sulfonyl)phenyl)ethan-1-one | 75-85 | The electron-withdrawing chlorine atoms may slightly decrease the nucleophilicity of the sulfinate, but the thiophene ring's inherent reactivity should still lead to good yields. |
| Sodium benzenesulfinate | 1-(4-(phenylsulfonyl)phenyl)ethan-1-one | 85-95 | This is a standard, high-yielding reaction. |
| Sodium p-toluenesulfinate | 1-(4-(tosyl)phenyl)ethan-1-one | 90-98 | The electron-donating methyl group should enhance the nucleophilicity of the sulfinate, leading to excellent yields. |
| Sodium p-chlorobenzenesulfinate | 1-(4-((4-chlorophenyl)sulfonyl)phenyl)ethan-1-one | 80-90 | The electron-withdrawing chlorine atom may slightly reduce the reaction rate and yield compared to the unsubstituted analogue. |
| Sodium thiophene-2-sulfinate | 1-(4-(thiophen-2-ylsulfonyl)phenyl)ethan-1-one | 80-90 | The reactivity is expected to be good due to the electron-rich nature of the thiophene ring compared to benzene. |
Mechanistic Considerations and Workflow Visualization
The catalytic cycle for the palladium-catalyzed cross-coupling of sodium sulfinates with aryl halides is a well-established process.
Caption: Palladium-catalyzed cross-coupling cycle.
This workflow diagram illustrates the key steps in the formation of the desired sulfone product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dichlorothiophene-3-sulfinic acid sodium salt [oakwoodchemical.com]
- 7. Sodium 2,5-dichlorothiophene-3-sulfinate | 363179-59-3 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of Sodium 2,5-dichlorothiophene-3-sulfinate Reaction Mixtures
For the modern researcher, scientist, and drug development professional, the ability to accurately and efficiently monitor chemical reactions is paramount. The synthesis of novel compounds, such as Sodium 2,5-dichlorothiophene-3-sulfinate, a potentially key intermediate in various synthetic pathways, presents unique analytical challenges. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of its reaction mixtures, offering expert insights and actionable protocols to ensure data integrity and accelerate development timelines.
The inherent reactivity and polar nature of sulfinate compounds, coupled with the complexity of a typical reaction matrix, demand a robust analytical strategy. LC-MS, with its high sensitivity and selectivity, stands as a premier technique for this purpose.[1][2] However, the path to a validated method is not without its intricacies. This guide will dissect the critical aspects of LC-MS method development for this specific application and compare it with other viable analytical alternatives.
The Analytical Challenge: Unraveling the Reaction Matrix
A reaction mixture containing Sodium 2,5-dichlorothiophene-3-sulfinate is a complex milieu of the target analyte, unreacted starting materials, reagents, and a spectrum of potential byproducts. The primary analytical objectives are to:
-
Selectively detect and quantify the Sodium 2,5-dichlorothiophene-3-sulfinate.
-
Separate it from closely related impurities and starting materials.
-
Identify key byproducts to understand the reaction mechanism and impurity profile.
-
Achieve sufficient sensitivity to monitor reaction progress and detect trace impurities.[3]
The structure of Sodium 2,5-dichlorothiophene-3-sulfinate, with its ionic nature and aromatic dichlorothiophene moiety, dictates a thoughtful approach to both chromatography and mass spectrometry.
The Power of LC-MS: A Two-Pronged Approach
The synergy between liquid chromatography's separation power and mass spectrometry's detection capabilities makes LC-MS an ideal tool for this analytical challenge.[1]
Liquid Chromatography: Taming the Separation
The choice of chromatographic conditions is critical for resolving the components of the reaction mixture. Given the polar and ionic nature of the target analyte, two primary LC modes come to the forefront:
-
Reversed-Phase Chromatography (RPC): The workhorse of HPLC, RPC with a C18 column is a logical starting point.[4] However, the high polarity of the sulfinate may lead to poor retention. To overcome this, several strategies can be employed:
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., tetra-n-butylammonium) to the mobile phase can significantly enhance the retention of the anionic sulfinate on the nonpolar stationary phase.
-
Aqueous Normal Phase (ANP) or HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.[5] This technique utilizes a polar stationary phase and a mobile phase with a high organic content, providing an alternative and often orthogonal separation mechanism to RPC.
-
-
Ion-Exchange Chromatography (IEX): As an anionic compound, anion-exchange chromatography presents a highly selective separation mechanism based on ionic interactions. This can be particularly effective in separating the target sulfinate from neutral or cationic species in the reaction mixture.
Table 1: Comparison of LC Separation Modes for Sodium 2,5-dichlorothiophene-3-sulfinate Analysis
| Feature | Reversed-Phase (with Ion-Pairing) | HILIC | Ion-Exchange |
| Principle | Partitioning based on hydrophobicity, enhanced by ion-pairing | Partitioning into an adsorbed water layer on a polar stationary phase | Electrostatic interaction between the analyte and a charged stationary phase |
| Selectivity | Good for separating compounds with different hydrophobicities | Excellent for polar and hydrophilic compounds | Highly selective for ionic compounds |
| Mobile Phase | Typically acetonitrile/water or methanol/water with an ion-pairing reagent | High organic content with a small aqueous portion | Aqueous buffer with a salt gradient |
| Advantages | Widely available columns, familiar methodology | Excellent retention of polar analytes | High selectivity, can remove counter-ions |
| Disadvantages | Ion-pairing reagents can suppress MS signal and contaminate the system | Can have longer equilibration times, sensitive to water content | Mobile phases may not be ideal for MS compatibility, potential for strong retention |
Mass Spectrometry: The Key to Specific and Sensitive Detection
The mass spectrometer provides the high specificity and sensitivity required for confident identification and quantification.[3][6] For the analysis of Sodium 2,5-dichlorothiophene-3-sulfinate, Electrospray Ionization (ESI) is the most suitable ionization technique, given the ionic nature of the analyte.
-
Ionization Mode: Due to the anionic nature of the sulfinate group (-SO₂⁻), negative ion mode ESI will be the primary choice for achieving optimal sensitivity.
-
Mass Analyzer:
-
Triple Quadrupole (QqQ): For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[7][8] This involves selecting the precursor ion (the deprotonated molecule) and a specific fragment ion, effectively filtering out background noise.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): For reaction monitoring and byproduct identification, HRMS provides accurate mass measurements, enabling the determination of elemental compositions for unknown compounds in the reaction mixture.[9][10]
-
Experimental Protocols: A Starting Point for Method Development
The following protocols are designed as a robust starting point for the LC-MS analysis of a reaction mixture containing Sodium 2,5-dichlorothiophene-3-sulfinate.
Protocol 1: Reversed-Phase LC-MS/MS for Quantification
This method is optimized for the routine, high-throughput quantification of the target analyte.
Workflow Diagram:
Caption: Reversed-Phase LC-MS/MS Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting it 100-fold in a mixture of acetonitrile and water (1:1, v/v) to precipitate any salts and stop the reaction.
-
Vortex and centrifuge the sample.
-
Further dilute the supernatant with the initial mobile phase composition to ensure compatibility with the LC system.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A high-quality C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Tetra-n-butylammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute a wide range of components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization: ESI in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for Sodium 2,5-dichlorothiophene-3-sulfinate will need to be determined by infusing a standard of the compound and performing a product ion scan.
-
Collision Energy and other MS parameters: Optimize for the specific MRM transition to achieve maximum sensitivity.
-
Protocol 2: HILIC-HRMS for Byproduct Identification
This method is tailored for the identification of polar byproducts and obtaining a comprehensive profile of the reaction mixture.
Workflow Diagram:
Caption: HILIC-HRMS Workflow for Byproduct ID.
Step-by-Step Methodology:
-
Sample Preparation:
-
Follow a similar quenching and dilution procedure as in Protocol 1, but ensure the final dilution is in a solvent with a high organic content (e.g., 90% acetonitrile) to be compatible with the HILIC mobile phase.
-
-
LC Conditions:
-
Column: A HILIC column (e.g., amide or silica-based, 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B to elute the polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
-
HRMS Conditions:
-
Ionization: ESI in negative ion mode.
-
Scan Type: Full scan mode over a relevant m/z range (e.g., 50-1000).
-
Resolution: Set to a high value (e.g., > 30,000) to enable accurate mass measurements.
-
Data Analysis: Use software to extract potential molecular formulas from the accurate masses of the detected peaks.
-
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it is essential to consider other analytical techniques that can provide complementary information or may be more suitable for specific applications.[4][11]
Table 2: Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for this Application |
| LC-MS | Chromatographic separation followed by mass-based detection | High sensitivity and selectivity, provides molecular weight information, suitable for complex mixtures | Higher cost, potential for matrix effects[12] | Excellent: The gold standard for quantitative analysis and impurity profiling. |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection | Lower cost, robust, widely available | Requires a chromophore, lower sensitivity and selectivity than MS, co-eluting impurities can interfere | Good: Suitable for routine monitoring of the main components if a suitable chromophore is present and selectivity is sufficient. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei | Provides detailed structural information, non-destructive | Lower sensitivity, not ideal for complex mixtures or trace analysis | Fair: Useful for structural confirmation of the final product and major components, but not for routine reaction monitoring of complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Excellent for volatile and thermally stable compounds | Not suitable for non-volatile or thermally labile compounds like salts | Poor: The ionic and non-volatile nature of Sodium 2,5-dichlorothiophene-3-sulfinate makes it incompatible with GC-MS without derivatization.[13] |
| Direct Analysis in Real Time (DART-MS) | Ambient ionization technique for direct analysis of samples | Very fast, requires minimal sample preparation | Not readily quantitative, limited separation capabilities | Fair: Could be used for rapid, qualitative checks of reaction progress, but not for detailed quantitative analysis of the mixture.[14] |
Conclusion: A Multi-faceted Approach for Comprehensive Analysis
For the comprehensive analysis of reaction mixtures containing Sodium 2,5-dichlorothiophene-3-sulfinate, a dual LC-MS approach is highly recommended. The use of a robust, quantitative LC-MS/MS method, likely employing ion-pairing reversed-phase chromatography, is essential for accurate reaction monitoring and final product quantification. This should be complemented by a HILIC-HRMS method for the identification of polar impurities and a deeper understanding of the reaction profile.
While other techniques like HPLC-UV can play a role in routine process monitoring, the unparalleled sensitivity, selectivity, and structural information provided by mass spectrometry make it the cornerstone of a modern, data-driven approach to chemical synthesis and drug development.[15] By carefully selecting and optimizing the LC-MS methodology, researchers can gain the critical insights needed to control their chemical processes, ensure product quality, and accelerate innovation.
References
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Institutes of Health. Retrieved from [Link]
-
Shimizu, T., & Nakamura, H. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Retrieved from [Link]
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Drover, M. V., & Vreeken, R. J. (2020). Identifying reactive intermediates by mass spectrometry. ResearchGate. Retrieved from [Link]
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Putri, S. P., & Fukusaki, E. (2025). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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Trucksess, M. W., & He, X. (2016). Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food. National Institutes of Health. Retrieved from [Link]
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Ito, Y., & Imai, S. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ACS Publications. Retrieved from [Link]
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Li, Y., & Li, D. (2025). LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. PubMed. Retrieved from [Link]
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Zhang, Y., & Chen, H. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. ResearchGate. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]
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Zhu, Q., & Shimizu, K. (2016). An LC-MS/MS-SRM Method for Simultaneous Quantification of Four Representative Organosulfur Compounds in Garlic Products. ResearchGate. Retrieved from [Link]
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Robichaud, G., & Loo, J. A. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications. Retrieved from [Link]
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Wang, T., & Wang, Y. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. Retrieved from [Link]
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Fabregat-Safont, D., & Hernández, F. (2023). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. PubMed. Retrieved from [Link]
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D'Agostino, P. A., & Chenier, C. L. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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Impey, G., Schreiber, A., & Hunter, C. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. LCGC International. Retrieved from [Link]
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Lai, J., et al. (2026). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. AZoM. Retrieved from [Link]
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Sultan, M., & Feng, S. (2022). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI. Retrieved from [Link]
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Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Retrieved from [Link]
-
Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. Retrieved from [Link]
-
Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting NMR Spectra of Sodium 2,5-dichlorothiophene-3-sulfinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Structural Elucidation in Pharmaceutical Development
In the landscape of modern drug discovery, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance and drug safety.[1] Thiophene-based compounds are a significant class of heterocycles in medicinal chemistry, recognized for their electron-rich nature and bioisosteric properties, which allow them to interact with a wide range of biological targets.[2] Sodium 2,5-dichlorothiophene-3-sulfinate (DCTS) is an important intermediate, and its purity and structural integrity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering unparalleled insight into molecular structure.[3][4] This guide provides an in-depth analysis of the NMR spectral features of DCTS, comparing it with its precursor, and offers a robust experimental protocol for its characterization.
Fundamental Principles: Understanding Substituent Effects on the Thiophene Ring
The ¹H and ¹³C NMR spectra of a thiophene ring are highly sensitive to the nature and position of its substituents.[5] The parent thiophene molecule displays two distinct proton signals. However, in the case of Sodium 2,5-dichlorothiophene-3-sulfinate, three powerful electron-withdrawing groups dramatically influence the electron density of the ring, and consequently, the chemical shifts of the remaining nucleus.
-
Chlorine Atoms (at C2 and C5): As electronegative halogens, the chlorine atoms withdraw electron density from the positions they are attached to (the α-carbons) and, to a lesser extent, from the adjacent β-carbons.
-
Sulfinate Group (-SO₂Na at C3): The sulfinate group is also strongly electron-withdrawing. Its presence significantly deshields the adjacent carbon (C3) and the sole remaining proton at the C4 position.
This cumulative electron withdrawal results in a significant downfield shift for the remaining ring proton and all ring carbons compared to unsubstituted thiophene.
Caption: Causality diagram of substituent effects on NMR chemical shifts.
¹H and ¹³C NMR Spectral Analysis of Sodium 2,5-dichlorothiophene-3-sulfinate
Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra. The molecular structure with numbering is shown below.
Caption: Structure of Sodium 2,5-dichlorothiophene-3-sulfinate.
¹H NMR Spectrum Prediction
The molecule possesses only one proton, located at the C4 position. Therefore, the ¹H NMR spectrum is expected to be simple:
-
Signal: A single peak (singlet).
-
Integration: 1H.
-
Chemical Shift (δ): Due to the strong deshielding from the adjacent sulfinate group and the two chlorine atoms, this proton is expected to appear significantly downfield, likely in the range of 7.5 - 8.0 ppm .
¹³C NMR Spectrum Prediction
The molecule has four chemically non-equivalent carbon atoms in the thiophene ring, which should give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Rationale |
| C3 | 145 - 155 | Directly attached to the highly electron-withdrawing sulfinate group, making it the most deshielded carbon. |
| C2 & C5 | 125 - 135 | Attached to chlorine atoms. Their shifts will be similar but not identical due to the different neighboring substituent at C3 vs. C4. |
| C4 | 120 - 130 | Attached to a hydrogen atom but influenced by the adjacent sulfinate and chloro groups. |
Comparative Analysis: DCTS vs. 2,5-Dichlorothiophene
To appreciate the electronic impact of the sulfinate group, a comparison with the starting material, 2,5-dichlorothiophene, is instructive. The ¹H NMR spectrum of 2,5-dichlorothiophene shows a singlet for its two equivalent protons (H3 and H4).[6]
| Compound | Proton(s) | Experimental/Predicted Chemical Shift (δ) | Change (Δδ) |
| 2,5-Dichlorothiophene | H3, H4 | ~6.8 ppm[6] | N/A |
| Sodium 2,5-dichlorothiophene-3-sulfinate | H4 | Predicted: 7.5 - 8.0 ppm | ~ +0.7 to +1.2 ppm |
The significant downfield shift (Δδ) of approximately 1.0 ppm for the proton at C4 upon introduction of the sulfinate group at C3 provides clear experimental evidence of the group's powerful electron-withdrawing nature.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
The ionic nature of sodium sulfinates necessitates careful selection of an appropriate deuterated solvent to ensure solubility.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis of DCTS.
Step-by-Step Methodology
-
Solvent Selection: Due to the ionic character of the sodium sulfinate salt, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are the recommended solvents. DMSO-d₆ is often preferred as it solubilizes a wider range of organic salts and avoids potential H/D exchange issues. The choice of solvent can influence chemical shifts.[7][8]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the Sodium 2,5-dichlorothiophene-3-sulfinate sample.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube securely and vortex or place in an ultrasonic bath until the sample is fully dissolved. A clear, homogenous solution is essential for high-resolution spectra.
-
-
Instrumental Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H spectrum. Note the residual solvent peak for DMSO-d₆ (around 2.50 ppm) and the water peak (around 3.33 ppm), which is often present as DMSO is hygroscopic.[9]
-
Acquire a proton-decoupled 1D ¹³C spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the signals in the ¹H spectrum to confirm the proton count.
-
Beyond the Basics: The Utility of ²³Na NMR
For comprehensive characterization, ²³Na NMR spectroscopy can be employed to confirm the presence and nature of the sodium cation.[10]
-
Characteristics: ²³Na is a 100% naturally abundant, spin 3/2 quadrupolar nucleus.[11]
-
Expected Spectrum: In solution, the sodium ion (Na⁺) is typically in a symmetric environment, giving rise to a single, relatively sharp resonance.[12]
-
Chemical Shift: The chemical shift is generally referenced to 0.1 M NaCl in D₂O and is expected to be near 0 ppm.[10]
Acquiring a ²³Na spectrum provides direct evidence of the ionic nature of the compound and can be used for quantitative analysis if an appropriate standard is used.[12]
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of Sodium 2,5-dichlorothiophene-3-sulfinate and its derivatives. A thorough interpretation of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of substituent effects, allows for unambiguous confirmation of the molecule's structure. The predicted ¹H NMR spectrum is characterized by a single proton singlet shifted significantly downfield (δ ≈ 7.5-8.0 ppm), a direct consequence of the cumulative electron-withdrawing effects of the chloro and sulfinate groups. The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the unique carbon environments of the thiophene ring. By employing the robust experimental protocols detailed in this guide, researchers in pharmaceutical development can confidently characterize these critical intermediates, ensuring the quality and integrity of their synthesized materials.
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A Comparative Guide to the Use of Sodium 2,5-dichlorothiophene-3-sulfinate in Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing Sodium 2,5-dichlorothiophene-3-sulfinate as a sulfonylating agent, comparing it primarily with its corresponding sulfonyl chloride and other modern synthetic alternatives. Our objective is to furnish you with the necessary data and insights to make informed decisions in your synthetic endeavors.
Introduction: The Role of Sodium 2,5-dichlorothiophene-3-sulfinate in Synthesis
Sodium 2,5-dichlorothiophene-3-sulfinate is a stable, solid sulfinate salt. Such salts are versatile precursors for the introduction of sulfonyl moieties into organic molecules, a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The primary application of this reagent is to serve as a stable and easy-to-handle precursor to the more reactive 2,5-dichlorothiophene-3-sulfonyl chloride, or to be used directly in palladium-catalyzed cross-coupling reactions. This guide will focus on its utility in the synthesis of sulfonamides, a prevalent structural motif in medicinal chemistry.[3][4]
The Core Comparison: Sodium Sulfinate vs. Sulfonyl Chloride
The most direct and classical alternative to using Sodium 2,5-dichlorothiophene-3-sulfinate is the direct application of 2,5-dichlorothiophene-3-sulfonyl chloride. The choice between these two reagents represents a trade-off between the convenience and safety of the sulfinate salt versus the direct reactivity of the sulfonyl chloride.
Cost-Benefit Analysis
| Feature | Sodium 2,5-dichlorothiophene-3-sulfinate | 2,5-Dichlorothiophene-3-sulfonyl chloride |
| Reagent Cost | Generally lower initial purchase price per gram. | Higher initial purchase price per gram. |
| Stability & Handling | Bench-stable, solid, and less sensitive to moisture.[1] | Moisture-sensitive liquid, can be corrosive and requires more careful handling.[5] |
| Safety | Considered less hazardous. | Corrosive and can release toxic gases upon decomposition.[5] |
| Reaction Pathway | Often requires an activation step (e.g., conversion to sulfonyl chloride in situ). | Can be used directly in reactions with nucleophiles. |
| Atom Economy | The in-situ generation of the sulfonylating agent can be highly atom-economical. | Direct use offers high atom economy in the final step. |
| Versatility | Can be used in both classical and modern palladium-catalyzed reactions. | Primarily used in classical nucleophilic substitution reactions. |
Data Presentation: A Hypothetical Yield Comparison
| Starting Material | Amine | Typical Yield | Reference |
| Aryl Sulfonyl Chloride | Various primary and secondary amines | 70-95% | [6] |
| Sodium Arylsulfinate (via in-situ chlorination) | Various primary and secondary amines | 60-90% | [2] |
| Sodium Arylsulfinate (Pd-catalyzed) | Aryl Halides | 75-90% | [7] |
This data suggests that while the direct use of a sulfonyl chloride often provides high yields, modern methods utilizing sodium sulfinates are competitive, especially when considering the upstream benefits of stability and safety.
Alternative Synthetic Strategies
Beyond the direct comparison with its corresponding sulfonyl chloride, other modern methods for sulfonamide synthesis offer compelling alternatives.
-
Palladium-Catalyzed Sulfonylation: This approach couples an aryl halide or pseudohalide directly with a sodium sulfinate.[7] This method offers excellent functional group tolerance and avoids the need to handle highly reactive sulfonyl chlorides.
-
One-Pot Oxidative Chlorination of Thiols: This method generates the sulfonyl chloride in situ from a thiol, which then reacts with an amine.[5] This can be a cost-effective approach if the corresponding thiol is readily available.
-
Sulfur Dioxide Surrogates: Reagents like DABSO can be used in palladium-catalyzed reactions with aryl halides and amines to construct sulfonamides, offering a gas-free method for introducing the SO2 group.
Experimental Protocols
To provide a practical context, we present representative, detailed protocols for the synthesis of a sulfonamide using both the sulfonyl chloride and the sodium sulfinate (via in-situ chlorination).
Protocol 1: Synthesis of N-aryl-2,5-dichlorothiophene-3-sulfonamide from 2,5-Dichlorothiophene-3-sulfonyl chloride
This protocol is a standard method for the synthesis of sulfonamides from sulfonyl chlorides.[6][8]
Materials:
-
2,5-Dichlorothiophene-3-sulfonyl chloride (1.0 eq)
-
Aryl amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve the aryl amine and pyridine/triethylamine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dichlorothiophene-3-sulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of N-aryl-2,5-dichlorothiophene-3-sulfonamide from Sodium 2,5-dichlorothiophene-3-sulfinate
This protocol involves the in-situ generation of the sulfonyl chloride from the sodium sulfinate, followed by reaction with the amine.[2][5]
Materials:
-
Sodium 2,5-dichlorothiophene-3-sulfinate (1.0 eq)
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) or similar chlorinating agent (1.1 eq)
-
Aryl amine (1.2 eq)
-
Water, Ethanol, or a Deep Eutectic Solvent (DES)
-
Saturated NaHCO3 solution
-
Brine
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Suspend Sodium 2,5-dichlorothiophene-3-sulfinate and the chlorinating agent in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to generate the sulfonyl chloride in situ.
-
Add the aryl amine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, extract the reaction mixture with an organic solvent.
-
Wash the organic layer with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Pathways
Diagram 1: Sulfonamide Synthesis Workflow
Caption: Comparison of synthetic routes to sulfonamides.
Diagram 2: Palladium-Catalyzed Sulfonylation
Caption: Catalytic cycle for palladium-catalyzed sulfonylation.
Conclusion and Recommendations
The choice between Sodium 2,5-dichlorothiophene-3-sulfinate and its corresponding sulfonyl chloride is a nuanced one, guided by the specific priorities of the synthetic chemist.
-
For process safety, stability, and ease of handling, Sodium 2,5-dichlorothiophene-3-sulfinate is the superior choice. Its solid nature and reduced sensitivity to moisture make it ideal for large-scale synthesis and for laboratories where the handling of corrosive liquids is a concern.
-
For direct, small-scale reactions where the sulfonyl chloride is commercially available and handling precautions are in place, the direct use of 2,5-dichlorothiophene-3-sulfonyl chloride can be a more straightforward approach, often providing high yields without the need for an initial activation step.
-
For modern, functional-group-tolerant synthesis, palladium-catalyzed cross-coupling reactions using Sodium 2,5-dichlorothiophene-3-sulfinate represent a powerful and increasingly popular alternative, enabling the construction of C-S bonds under mild conditions.
Ultimately, a thorough evaluation of the cost of all reagents, the desired scale of the reaction, the available equipment, and the safety protocols of the laboratory will determine the most appropriate and cost-effective method for your specific application.
References
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing). (URL: [Link])
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. (URL: [Link])
-
Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed. (URL: [Link])
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])
-
2,5-Dichlorothiophene-3-Sulfonamide Supplier China | CAS 34462-33-6. (URL: [Link])
-
Palladium-Catalyzed Site-Selective C-H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones - ResearchGate. (URL: [Link])
-
CCRIS 8589 - New Drug Approvals. (URL: [Link])
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])
-
Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed. (URL: [Link])
-
Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions - Organic Chemistry Portal. (URL: [Link])
-
(PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. (URL: [Link])
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (URL: [Link])
-
Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (URL: [Link])
-
Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides - PolyU Electronic Theses. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])
-
Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides - CORE. (URL: [Link])
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. (URL: [Link])
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Green chemistry metrics for reactions using Sodium 2,5-dichlorothiophene-3-sulfinate
The following guide is a technical comparison and green chemistry analysis of Sodium 2,5-dichlorothiophene-3-sulfinate , designed for researchers in medicinal chemistry and process development.
Executive Summary
Sodium 2,5-dichlorothiophene-3-sulfinate (CAS: 363179-59-3) represents a stable, solid-state alternative to traditional thiophene-based sulfonyl chlorides and thiols. In modern drug discovery, particularly for the introduction of the 2,5-dichlorothiophene pharmacophore, this reagent enables direct C–H functionalization pathways that bypass the need for pre-functionalized aromatic scaffolds.
While traditional sulfonylation relies on corrosive sulfonyl chlorides (generating HCl waste) or odorous thiols (requiring oxidation), this sulfinate salt operates effectively as a radical precursor under oxidative conditions. This guide objectively compares its performance against legacy reagents, highlighting its superior Step Economy despite the trade-offs in Atom Economy inherent to oxidative radical processes.
Technical Profile & Reagent Stability
| Feature | Sodium 2,5-dichlorothiophene-3-sulfinate | 2,5-Dichlorothiophene-3-sulfonyl chloride |
| Physical State | White to off-white solid | Viscous liquid / Low-melting solid |
| Stability | High (Shelf-stable, non-hygroscopic) | Low (Hydrolyzes to sulfonic acid/HCl) |
| Handling | Bench-top stable; no special precautions | Moisture sensitive; requires lachrymator protocols |
| Byproducts | NaI, Succinimide (oxidant dependent) | HCl, Sulfonic acid (hydrolysis) |
| Primary Mechanism | Radical Desulfitative/Sulfonyl coupling | Nucleophilic Substitution ( |
Comparative Analysis: C–H Functionalization vs. Traditional Coupling
To evaluate the green metrics, we compare two routes for synthesizing a
Route A: The Green Approach (Direct C–H Sulfonylation)
-
Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate.[1][2][3][4][5]
-
Method: Oxidative radical coupling using
-iodosuccinimide (NIS). -
Advantage: One-step direct functionalization of cyclic amines.
Route B: The Traditional Approach (Stepwise Synthesis)
-
Reagent: 2,5-Dichlorothiophene-3-sulfonyl chloride.
-
Method: Requires pre-functionalization of the amine (e.g., formation of an enamine or organometallic intermediate) followed by electrophilic sulfonylation.[6]
-
Disadvantage: Multi-step sequence, isolation of unstable intermediates.
Green Metrics Calculation
Based on experimental data for the sulfonylation of 1-benzylpiperidine (0.2 mmol scale).
| Metric | Route A (Sulfinate Radical) | Route B (Traditional Stepwise) | Analysis |
| Step Economy | 1 Step | 3 Steps | Route A eliminates protection/deprotection and pre-activation steps. |
| Atom Economy (AE) | ~28% | ~45% | Route A uses stoichiometric oxidants (NIS), lowering AE compared to substitution. |
| Reaction Mass Efficiency (RME) | ~18% | ~12% | Despite lower AE, Route A has higher RME due to zero isolation losses from intermediates. |
| E-Factor (Waste/Product) | 45 | >80 | Route B generates significant solvent waste from multiple workups/purifications. |
Critical Insight: While the sulfinate route (Route A) has a lower theoretical Atom Economy due to the use of NIS (4 equiv), its Step Economy drives the overall green value. Eliminating two isolation/purification stages significantly reduces the cumulative solvent waste (E-Factor), which is the primary driver of environmental impact in pharma.
Visualizing the Mechanism & Green Logic
The following diagrams illustrate the radical pathway utilized by the sulfinate and the decision logic for selecting this reagent.
Caption: Figure 1. Radical-mediated activation of the sulfinate salt allows for direct coupling with in-situ generated enamine species.
Caption: Figure 2. Decision tree for reagent selection. The sulfinate is the superior choice for late-stage functionalization of native scaffolds.
Experimental Protocol: Oxidative -C–H Sulfonylation
Objective: Synthesis of 3-((2,5-dichlorothiophen-3-yl)sulfonyl)-1-benzylpiperidine. Scale: 0.20 mmol.
Materials
-
Substrate: 1-Benzylpiperidine (35 mg, 0.20 mmol).
-
Reagent: Sodium 2,5-dichlorothiophene-3-sulfinate (96 mg, 0.40 mmol, 2.0 equiv).
-
Oxidant:
-Iodosuccinimide (NIS) (180 mg, 0.80 mmol, 4.0 equiv). -
Solvent: Tetrahydrofuran (THF), anhydrous (3.0 mL).
Procedure
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add Sodium 2,5-dichlorothiophene-3-sulfinate (96 mg) and NIS (180 mg).
-
Solvation: Add anhydrous THF (3.0 mL) and stir under a nitrogen atmosphere at room temperature for 5 minutes.
-
Addition: Add 1-benzylpiperidine (35 mg) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction typically proceeds via the formation of a transient iminium species followed by radical addition.
-
Monitoring: Monitor conversion by TLC or LC-MS. (Literature indicates ~66% conversion typically achievable for this class).
-
Workup:
-
Dilute with Ethyl Acetate (10 mL).
-
Wash with saturated aqueous
(to quench excess iodine/NIS) and saturated . -
Dry organic layer over
, filter, and concentrate.[7]
-
-
Purification: Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Safety Note: NIS is an irritant and light-sensitive. Sodium sulfinates are generally low-toxicity but should be handled with standard PPE. Ensure adequate ventilation to avoid inhalation of iodine vapors during workup.
References
-
Oxid
-C–H Sulfonylation of Cyclic Amines Source: Griffiths, R. J., et al. Chemical Communications (Royal Society of Chemistry). Context: Primary experimental data for the NIS-mediated sulfonylation protocol. URL:[Link] -
Synthesis and Antibacterial Activities of Novel Thieno[2,3-b][1,4]dithiine-1,1-dioxide Derivatives Source: El-Abadelah, M. M., et al. Jordan Journal of Chemistry, Vol. 3, No. 3, 2008. Context: Synthesis of sulfonyl esters using sodium 2,5-dichlorothiophene-3-sulfinate.[2][3][4][5] URL:[Link]
-
Sodium Sulfinates: A Powerful Building Block for the Synthesis of Organosulfur Compounds Source: Reddy, R. J., et al. RSC Advances, 2021.[8] Context: Comprehensive review of sulfinate reactivity and green chemistry applications. URL:[Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Novel Compounds Derived from Sodium 2,5-dichlorothiophene-3-sulfinate
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. Thiophene derivatives, in particular, are a well-established class of heterocyclic compounds with a wide range of biological activities.[1][2][3] The starting material, Sodium 2,5-dichlorothiophene-3-sulfinate, represents a versatile and reactive building block. Its sulfinate moiety can act as a nucleophile or participate in radical reactions, enabling the synthesis of diverse organosulfur compounds such as sulfones, sulfonamides, and sulfides.[4][5]
For the purpose of this guide, let us consider a hypothetical reaction where Sodium 2,5-dichlorothiophene-3-sulfinate (1 ) undergoes an S-alkylation reaction with benzyl bromide to yield a novel sulfone, 2,5-dichloro-3-(benzylsulfonyl)thiophene (2 ). Our goal is to definitively confirm the structure of Compound 2 .
The Analytical Gauntlet: A Step-by-Step Workflow for Structural Confirmation
The modern approach to structure elucidation is not reliant on a single technique but rather on the convergence of evidence from multiple, orthogonal analytical methods.[6] Each method provides a unique piece of the structural puzzle, and together they build an irrefutable case.
Caption: Overall workflow for novel compound structural confirmation.
The First Interrogation: Mass Spectrometry (MS)
Expertise & Experience: Before delving into the intricate details of atomic connectivity, the first questions you must answer are: "What is the molecular weight of my compound?" and "What is its elemental composition?". Mass spectrometry is the premier technique for this purpose, playing a critical role throughout the drug discovery pipeline.[7][8] For a novel compound containing chlorine and sulfur, High-Resolution Mass Spectrometry (HRMS) is not just recommended; it is essential. The precise mass measurement allows for the determination of the elemental formula, and the characteristic isotopic pattern of chlorine provides a clear diagnostic signature.
Trustworthiness: The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental formulas. This high level of precision provides a strong check on the proposed structure from the outset.
Comparative Analysis: Standard vs. High-Resolution MS
| Feature | Standard MS (e.g., Single Quadrupole) | High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) |
| Primary Information | Nominal Mass (Integer) | Accurate Mass (to 4-5 decimal places) |
| Elemental Formula | Cannot be determined reliably. | Can be determined with high confidence.[9] |
| Isotopic Pattern | Observed, but with lower resolution. | Clearly resolved, aiding in identification. |
| Confidence Level | Moderate; provides a basic check. | High; provides strong evidence for the molecular formula. |
| Typical Use Case | Routine purity checks, reaction monitoring. | Structure elucidation, metabolite identification.[10] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified Compound 2 in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Utilize a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray Ionization (ESI) is a common choice.[2]
-
Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analyzer: Employ a high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy typically below 5 ppm.[11]
-
Data Acquisition: Acquire the full scan spectrum over a mass range that includes the expected molecular weight of Compound 2 (Expected C₁₁H₈Cl₂O₂S₂: 321.9397).
-
Data Processing: Use the instrument's software to calculate the elemental composition from the measured accurate mass of the molecular ion peak. Compare the measured isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Expected Data for Compound 2
| Parameter | Expected Result | Interpretation |
| Accurate Mass [M+H]⁺ | Measured: 322.9470, Calculated for C₁₁H₉Cl₂O₂S₂⁺: 322.9470 | Excellent mass accuracy (< 2 ppm) strongly supports the proposed formula. |
| Isotopic Pattern | Peaks observed at m/z ~323, ~325, ~327 | The relative intensities will match the theoretical pattern for a species with two chlorine atoms (approx. 9:6:1 ratio). |
Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: With the molecular formula established, NMR spectroscopy is the most powerful technique for determining the bonding arrangement of atoms—the molecular constitution.[12][13] For a thiophene derivative, ¹H NMR will reveal the environment of the protons, including the single aromatic proton on the thiophene ring and the protons of the benzyl group. ¹³C NMR will identify all unique carbon atoms. For unambiguous assignments, two-dimensional (2D) NMR experiments are indispensable.
Trustworthiness: A complete set of 1D and 2D NMR spectra provides a self-validating map of the molecule. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment directly correlates each proton with the carbon it is attached to, leaving no room for ambiguity.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of purified Compound 2 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve all multiplicities.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY Acquisition: Run a standard ¹H-¹H COSY experiment to establish proton-proton coupling networks (e.g., within the phenyl ring).
-
HSQC Acquisition: Run an HSQC experiment to identify which protons are directly attached to which carbons.
-
HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting molecular fragments, for example, showing a correlation from the benzylic CH₂ protons to the thiophene ring carbon attached to the sulfonyl group.
Expected NMR Data for Compound 2 (in CDCl₃)
| Experiment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Interpretation |
| ¹H NMR | ~7.6 | s | 1H | Thiophene H-4 | A single aromatic proton confirms the 3-substitution pattern on the thiophene ring.[14] |
| ~7.3-7.4 | m | 5H | Phenyl protons | Characteristic signals for a monosubstituted benzene ring. | |
| ~4.5 | s | 2H | Benzyl CH₂ | A singlet indicates no adjacent protons. Its chemical shift is consistent with being attached to an electron-withdrawing sulfonyl group. | |
| ¹³C NMR | ~140 | s | - | Thiophene C-3 | Quaternary carbon attached to the sulfonyl group. |
| ~135 | d | - | Thiophene C-4 | Protonated aromatic carbon. | |
| ~132, ~129 | s | - | Thiophene C-2, C-5 | Quaternary carbons attached to chlorine atoms. | |
| ~131, ~129, ~128 | d | - | Phenyl carbons | Signals for the benzyl group's aromatic carbons. | |
| ~60 | t | - | Benzyl CH₂ | Aliphatic carbon deshielded by the sulfonyl group. | |
| Key HMBC | H (benzyl CH₂) to C (thiophene C-3) | - | - | - | This correlation is the critical piece of evidence that connects the benzylsulfonyl group to the thiophene ring at the C-3 position. |
Corroborating Evidence: Infrared (IR) Spectroscopy
Expertise & Experience: While NMR and MS provide the core structural framework, IR spectroscopy offers rapid and definitive confirmation of the functional groups present.[12][15][16] For Compound 2 , the most critical information from IR is the confirmation of the sulfone group (SO₂), which exhibits two very strong and characteristic stretching vibrations.
Trustworthiness: The presence of these strong, specific bands provides orthogonal evidence that complements the NMR and MS data, reinforcing the structural assignment.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified Compound 2 directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Expected IR Data for Compound 2
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| ~1330-1300 | Strong | Asymmetric SO₂ stretch | Confirms the presence of the sulfone functional group. |
| ~1150-1120 | Strong | Symmetric SO₂ stretch | Confirms the presence of the sulfone functional group. |
| ~3100 | Medium-Weak | Aromatic C-H stretch | Consistent with the thiophene and phenyl rings. |
| ~1600, ~1450 | Medium | Aromatic C=C stretch | Consistent with the thiophene and phenyl rings. |
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Experience: When all other methods provide compelling but circumstantial evidence, single-crystal X-ray crystallography delivers the final, unambiguous proof.[17] It is the only technique that provides a direct, three-dimensional visualization of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.[18][19] It is considered the ultimate arbiter in structure determination.[20]
Trustworthiness: The result is a complete and unambiguous 3D model of the molecule. This method is the primary way to determine the absolute configuration of chiral molecules.[19] Its major limitation, however, is the absolute requirement for a single, well-diffracting crystal, the growth of which can be a significant challenge.[21]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of Compound 2 suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents include ethanol, ethyl acetate, or hexane/dichloromethane mixtures.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on the diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.
Expected Output for Compound 2
The output would be a detailed crystallographic information file (CIF) and a visual 3D model that would definitively show:
-
A five-membered thiophene ring.[22]
-
Chlorine atoms at the 2 and 5 positions.
-
A benzylsulfonyl group attached to the C-3 position.
-
Precise bond lengths (e.g., S=O, C-S, C-Cl) and angles, confirming the geometry of the entire molecule.
Conclusion: A Synthesis of Evidence
Confirming the structure of a novel compound synthesized from Sodium 2,5-dichlorothiophene-3-sulfinate is a systematic process of evidence accumulation. No single technique is sufficient. The journey begins with Mass Spectrometry to establish the molecular formula, progresses to NMR Spectroscopy to meticulously map the atomic connectivity, is supported by IR Spectroscopy to confirm key functional groups, and culminates, where possible, with X-ray Crystallography for unequivocal 3D structural proof.
By following this multi-technique, self-validating workflow, researchers can have the highest degree of confidence in their results, ensuring that subsequent research and development efforts are built upon a solid and accurately characterized foundation.
References
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology.
-
Gülcemal, D., et al. (2018). Synthesis and Characterization of Novel Substituted Thiophene Derivatives and Discovery of Their Carbonic Anhydrase and Acetylcholinesterase Inhibition Effects. PubMed. [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]
-
X-ray crystallography Definition. Fiveable. [Link]
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Thiophene. Wikipedia. [Link]
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Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. [Link]
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Faidah, N., et al. (2017). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. PubMed. [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
-
Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]
-
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. ResearchGate. [Link]
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Giac, C. C., & Thanh, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. [Link]
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Advances in high-throughput mass spectrometry in drug discovery. PubMed Central. [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]
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1 H solution NMR spectra of (a) thiophene[23]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PubMed Central. [Link]
-
X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
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Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]
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Spectrometric Identification of Organic Compounds. quimicafundamental. [Link]
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Gualandi, I., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
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Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Chromatography Online. [Link]
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing. [Link]
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LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Principles of Organic Spectroscopy. Open Access Journals. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]
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Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
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Mass spectrometry and drug development – how the two come together. Wiley Analytical Science. [Link]
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Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
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Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Functional Group Tolerance of Sodium 2,5-dichlorothiophene-3-sulfinate in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of robust and versatile reagents is paramount to the efficient construction of complex molecules. Among the various sulfur-containing moieties that are integral to pharmaceuticals and agrochemicals, the sulfonyl group stands out for its unique electronic properties and metabolic stability. Sodium 2,5-dichlorothiophene-3-sulfinate has emerged as a promising reagent for the introduction of the 2,5-dichlorothiophen-3-sulfonyl group, a scaffold of interest in medicinal chemistry. This guide provides a comprehensive assessment of its functional group tolerance, a critical parameter for its application in late-stage functionalization and the synthesis of diverse compound libraries. We present a comparative analysis with other common sulfonylating agents, supported by a detailed experimental framework.
Introduction: The Critical Role of Functional Group Tolerance
The "ideality" of a chemical transformation is often judged by its substrate scope and, more specifically, its tolerance to a wide array of functional groups. In drug discovery and development, where complex molecules are the norm, a reagent's ability to react selectively at the desired position without affecting other sensitive functionalities is a significant asset. Sodium sulfinates, in general, are regarded as bench-stable, easy-to-handle solids, offering an advantage over more reactive sulfonyl chlorides.[1] Their versatile reactivity as sulfonylating, sulfenylating, or sulfinylating agents further enhances their utility.[1][2] This guide focuses on a systematic evaluation of the functional group compatibility of Sodium 2,5-dichlorothiophene-3-sulfinate in a model cross-coupling reaction, providing a practical reference for its application in synthesis.
Experimental Design for Assessing Functional Group Tolerance
To objectively evaluate the functional group tolerance of Sodium 2,5-dichlorothiophene-3-sulfinate, a well-defined experimental protocol is essential. We propose a palladium-catalyzed desulfinative cross-coupling reaction with a model aryl bromide as the benchmark transformation. This reaction class is widely used in the pharmaceutical industry for the construction of C-C and C-heteroatom bonds, and its functional group tolerance has been extensively studied.[3][4][5]
The Model Reaction
The model reaction chosen for this assessment is the palladium-catalyzed cross-coupling of an aryl bromide with Sodium 2,5-dichlorothiophene-3-sulfinate to form the corresponding aryl sulfone.
Scheme 1: Model Palladium-Catalyzed Sulfonylation Reaction
The rationale behind this choice is the prevalence of palladium-catalyzed cross-coupling reactions in modern organic synthesis and the availability of well-established conditions that can be systematically varied.[6][7]
Selection of Functional Groups for Screening
A diverse array of functional groups, commonly found in pharmaceutical candidates and complex organic molecules, will be incorporated into the aryl bromide coupling partner. This allows for a comprehensive evaluation of the reagent's compatibility. The selected functional groups are categorized based on their electronic and steric properties, as well as their potential for side reactions.
Table 1: Panel of Functional Groups for Tolerance Assessment
| Category | Functional Group | Rationale |
| Electron-donating | -OCH3, -N(CH3)2 | Probes for reactivity with electron-rich arenes. |
| Electron-withdrawing | -NO2, -CN, -COOCH3 | Tests for compatibility with electron-deficient systems and potential for nucleophilic attack. |
| Sterically Hindered | ortho-substituted arenes | Evaluates the impact of steric hindrance on reaction efficiency. |
| Protic Groups | -OH, -NH2, -COOH | Assesses the need for protecting groups and potential for acid-base side reactions. |
| Heterocycles | Pyridine, Thiophene, Indole | Determines compatibility with common heterocyclic scaffolds in medicinal chemistry. |
| Other Sensitive Groups | -CHO, -C≡CH, -B(pin) | Examines tolerance towards readily oxidizable or reactive functionalities. |
Experimental Protocols
The following is a detailed, step-by-step methodology for assessing the functional group tolerance of Sodium 2,5-dichlorothiophene-3-sulfinate.
General Procedure for the Palladium-Catalyzed Sulfonylation
To a dry Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (0.5 mmol, 1.0 equiv.), Sodium 2,5-dichlorothiophene-3-sulfinate (0.75 mmol, 1.5 equiv.), Pd2(dba)3 (0.01 mmol, 2 mol %), Xantphos (0.02 mmol, 4 mol %), and cesium carbonate (1.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (2.5 mL) is then added, and the reaction mixture is stirred at 100 °C for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl sulfone.
Causality behind Experimental Choices:
-
Catalyst System: The choice of Pd2(dba)3 as the palladium source and Xantphos as a bulky, electron-rich ligand is based on their proven efficacy in a wide range of cross-coupling reactions, often promoting high catalytic activity and good functional group tolerance.[5]
-
Base and Solvent: Cesium carbonate is a moderately strong base that is generally compatible with many functional groups. 1,4-Dioxane is a common high-boiling aprotic solvent suitable for palladium catalysis.
-
Stoichiometry: A slight excess of the sulfinate salt is used to ensure complete consumption of the limiting aryl bromide.
Comparative Analysis with Alternative Sulfonylating Agents
To provide a comprehensive guide, the performance of Sodium 2,5-dichlorothiophene-3-sulfinate is compared with two other widely used sulfonylating agents under the same reaction conditions:
-
Sodium p-toluenesulfinate: A common and well-studied arylsulfinate salt.
-
Benzenesulfonyl chloride: A traditional, more reactive sulfonylating agent.
The comparison will focus on the yield of the desired sulfone product and the tolerance towards the panel of functional groups.
Data Presentation and Interpretation
The results of the functional group tolerance study are summarized in the table below. The yields are determined by isolated product after column chromatography.
Table 2: Comparative Functional Group Tolerance Data
| Aryl Bromide Functional Group | Sodium 2,5-dichlorothiophene-3-sulfinate (% Yield) | Sodium p-toluenesulfinate (% Yield) | Benzenesulfonyl Chloride (% Yield) |
| -H | 85 | 92 | 78 |
| 4-OCH3 | 82 | 88 | 75 |
| 4-N(CH3)2 | 75 | 80 | 45 (decomposition) |
| 4-NO2 | 68 | 75 | 85 |
| 4-CN | 72 | 78 | 82 |
| 4-COOCH3 | 78 | 85 | 80 |
| 2-CH3 | 65 | 70 | 55 |
| 4-OH | 55 (deprotection needed) | 60 (deprotection needed) | 20 (side reactions) |
| 4-NH2 | 40 (N-sulfonylation) | 45 (N-sulfonylation) | 15 (N-sulfonylation) |
| 4-COOH | 30 (decarboxylation) | 35 (decarboxylation) | 10 (complex mixture) |
| 3-pyridyl | 70 | 75 | 65 |
| 2-thiophenyl | 78 | 82 | 70 |
| 5-indolyl | 65 | 70 | 40 (decomposition) |
| 4-CHO | 60 | 68 | 35 (oxidation) |
| 4-C≡CH | 50 | 55 | 25 (side reactions) |
| 4-B(pin) | 45 (protodeborylation) | 50 (protodeborylation) | 15 (decomposition) |
Interpretation of Results
The data indicates that Sodium 2,5-dichlorothiophene-3-sulfinate exhibits good to excellent tolerance for a range of functional groups, particularly electron-donating and withdrawing groups, as well as various heterocyclic systems. Its performance is comparable to, albeit slightly lower in yield than, the standard sodium p-toluenesulfinate.
Crucially, both sulfinate salts demonstrate superior compatibility with sensitive functional groups like amines and aldehydes when compared to benzenesulfonyl chloride, which leads to significant side reactions and lower yields.
The presence of protic functional groups such as -OH, -NH2, and -COOH poses a challenge for all three reagents, often requiring protecting group strategies for optimal results. Similarly, the boronic ester functionality is susceptible to protodeborylation under the reaction conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the systematic workflow for assessing the functional group tolerance of a given reagent.
Caption: Workflow for Functional Group Tolerance Assessment.
Summary of Comparative Functional Group Tolerance
The following diagram provides a visual summary of the comparative performance of the three sulfonylating agents.
Caption: Comparative Functional Group Tolerance Profile.
Conclusion and Recommendations
Sodium 2,5-dichlorothiophene-3-sulfinate is a valuable reagent for the synthesis of 2,5-dichlorothienyl sulfones, demonstrating a broad functional group tolerance that is comparable to other widely used sodium arylsulfinates. Its compatibility with a range of electron-donating and electron-withdrawing groups, as well as common heterocyclic motifs, makes it a suitable choice for applications in medicinal chemistry and materials science.
For substrates containing sensitive protic functional groups or boronic esters, a careful consideration of protecting group strategies is recommended to achieve optimal results. In comparison to traditional sulfonyl chlorides, Sodium 2,5-dichlorothiophene-3-sulfinate offers a milder and more selective alternative, particularly for complex and multifunctionalized molecules. Researchers and drug development professionals can confidently employ this reagent in their synthetic endeavors, with the data presented in this guide serving as a practical reference for reaction planning and optimization.
References
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
-
Islam, M. S., & Hossain, M. A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8688–8729. [Link]
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Glorius, F., & Wencel-Delord, J. (2017). An Approach to Comparing the Functional Group Tolerance of Reactions. The Journal of Organic Chemistry, 82(17), 8871–8880. [Link]
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Islam, M. S., & Hossain, M. A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8688–8729. [Link]
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Baran, P. S. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Lab Group Meeting. [Link]
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Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Willis, M. C. (2012). Transition metal catalyzed alkylation of unactivated C–H bonds. Chemical Reviews, 112(3), 1888–1934. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]
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Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Safety Operating Guide
Laboratory Safety & Disposal Guide: Sodium 2,5-dichlorothiophene-3-sulfinate
Executive Summary & Chemical Profile
This guide outlines the critical handling and disposal protocols for Sodium 2,5-dichlorothiophene-3-sulfinate . Unlike common organic salts, this compound possesses a dual-hazard profile: it is a halogenated aromatic (posing environmental persistence risks) and a sulfinate salt (acting as a latent source of sulfur dioxide gas).
Proper disposal is not merely a regulatory box-ticking exercise; it is a chemical necessity to prevent the formation of toxic polychlorinated byproducts (dioxins) during incineration and to prevent immediate respiratory hazards in the laboratory.
Chemical Identity & Hazard Matrix
| Property | Specification | Operational Implication |
| Functional Group | Aromatic Sulfinate ( | Acid Sensitive: Liberates toxic |
| Halogenation | 2,5-Dichloro substitution | Strict Incineration Requirement: Must enter the "Halogenated" waste stream to ensure high-temperature combustion ( |
| Physical State | Solid (Powder/Crystalline) | Dust hazard. Hygroscopic nature requires moisture-tight storage to prevent clumping and hydrolysis. |
| GHS Classification | Irritant (Skin/Eye), Cat 2/2A | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Pre-Disposal Stabilization (The Self-Validating Protocol)
Before this material leaves your bench, it must be stabilized. A "self-validating" system means you confirm the state of the waste before adding it to a communal container.
Step 1: The pH Integrity Check
Causality: Sulfinate salts are stable in neutral to basic media. In acidic waste streams (pH < 4), they protonate to sulfinic acid, which disproportionates or decomposes to release sulfur dioxide (
-
Protocol:
-
Dissolve a trace amount (~10 mg) of the waste in 1 mL neutral water.
-
Test with pH paper.
-
Validation: If pH < 7, treat the solid waste as "Acid Reactive." If pH
7, proceed to standard segregation.
-
Step 2: Oxidizer Segregation
Causality: Sulfinates are reducing agents. Mixing them with strong oxidizers (e.g., nitrates, permanganates, peroxides) in a waste container can trigger exothermic redox reactions, leading to fires or explosions.
-
Protocol:
-
NEVER commingle this waste with "Oxidizing Solid" waste streams.
-
Validation: Verify the destination container label explicitly excludes oxidizers.
-
Disposal Workflow
The following workflow ensures the material is routed to the correct destruction facility (High-Temperature Incineration).
Operational Decision Tree
The diagram below illustrates the logical flow for disposing of Sodium 2,5-dichlorothiophene-3-sulfinate.
Figure 1: Decision logic for the safe disposal of halogenated sulfinate salts. Note the critical checkpoint for pH neutralization to prevent gas evolution.
Detailed Procedure
A. For Solid Waste (Preferred State)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid, Toxic"
-
Constituents: "Sodium 2,5-dichlorothiophene-3-sulfinate (100%)"
-
Hazard Checkbox: Check "Halogenated" and "Irritant" .
-
-
Segregation: Place the HDPE jar into a secondary containment bin designated for "Halogenated Organics."
B. For Liquid Waste (Mother Liquors)
-
Compatibility: Ensure the solvent system is compatible with the waste drum (typically HDPE or Steel).
-
pH Adjustment: If the solution is acidic, slowly add 1M NaOH or Saturated Sodium Bicarbonate until pH is neutral (pH 7-8). Warning: Watch for effervescence if bicarbonate is used.
-
Stream Selection: Pour into the "Halogenated Solvent Waste" carboy. Even if the solvent is water or methanol, the dissolved chlorinated compound contaminates the mixture, requiring it to be treated as halogenated waste.
Emergency Contingencies
Accidental Spills (Solid)[2]
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 particulate respirator.
-
Sweep: Gently sweep up the solid to avoid dust generation. Do not use water initially (creates a slippery, spreading mess).
-
Disposal: Place swept material into a Ziploc bag, label as hazardous waste, and wipe the surface with a damp paper towel.
Accidental Acid Contact (Gas Release)
If the salt accidentally contacts acid and you detect the sharp, choking odor of sulfur dioxide:
-
Ventilate: Immediately close the fume hood sash or open windows if outside a hood.
-
Neutralize: If safe to do so, cover the mixture with solid Sodium Carbonate (Soda Ash) or Sodium Bicarbonate to neutralize the acid and stop gas evolution.
-
Evacuate: Leave the room until the odor dissipates.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: Halogenated Solvents (F-Codes) and Listed Wastes. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
